D-Mannose-4-C-d
Description
Properties
Molecular Formula |
C₆H₁₁DO₆ |
|---|---|
Molecular Weight |
181.16 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Properties of 4-C-Substituted D-Mannose Derivatives
Abstract: The unique structural diversity and biological significance of carbohydrates have positioned them as a focal point in drug discovery and development. This guide provides a comprehensive technical overview of 4-C-substituted D-mannose derivatives, a class of branched-chain sugars with significant potential in medicinal chemistry. While the specific term "D-Mannose-4-C-d" does not correspond to a standard chemical nomenclature, this document explores the broader and scientifically pertinent class of C-4 modified mannose pyranosides. We will delve into their chemical structure, conformational analysis, synthesis, and physicochemical properties, while also touching upon their potential biological activities and applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of these modified monosaccharides.
Introduction: The Significance of Branched-Chain Sugars
Carbohydrates are fundamental biological molecules with diverse roles, serving as energy sources, structural components, and key mediators in cellular communication.[1] Their structural complexity, arising from variations in monosaccharide units, linkage types, and branching patterns, gives rise to a vast array of biological functions.[2] Branched-chain sugars, characterized by the replacement of a hydrogen atom or a hydroxyl group with a carbon-based substituent, represent a fascinating subclass of carbohydrates.[3] These modifications can profoundly influence the molecule's conformation, stability, and interaction with biological targets.
Initially considered rare, branched-chain sugars have gained prominence with their discovery in numerous antibiotics and other bioactive natural products.[3] This has spurred significant interest in their synthesis and biological evaluation. Among these, C-glycosides, which feature a carbon-carbon bond between the anomeric carbon and an aglycone, exhibit enhanced metabolic stability compared to their O- and N-glycoside counterparts, making them attractive scaffolds for drug design.[4][5] This guide focuses specifically on D-mannose derivatives with a carbon-linked substituent at the C-4 position, exploring how this modification impacts their chemical and physical properties.
D-mannose itself is a C-2 epimer of glucose and plays a crucial role in protein glycosylation and immune regulation.[6][7] Its modification at the C-4 position introduces a new chiral center and alters the local stereochemistry, which can lead to novel biological activities.
Chemical Structure and Conformational Analysis
The introduction of a substituent at the C-4 position of a D-mannose pyranose ring has significant stereochemical implications. The conformational preference of the pyranose ring and the orientation of the C-4 substituent are critical determinants of the molecule's overall shape and its ability to interact with biological macromolecules.
Pyranose Ring Conformation
Substituted pyranosides typically adopt a chair conformation, with the 4C1 and 1C4 chairs being the most common. For D-mannose derivatives, the 4C1 conformation is generally favored. However, the introduction of a bulky substituent at C-4 can introduce steric strain, potentially influencing the conformational equilibrium. For instance, 1,3-diaxial repulsions between an axial C-4 substituent and other axial groups on the ring can destabilize the 4C1 chair.[8]
Conformational analysis of halogenated pyran analogues has shown that even with 1,3-diaxial repulsion between fluorine at C-2 and a halogen at C-4, the 4C1-like conformation is maintained.[8] This highlights the inherent stability of this chair form for mannose derivatives.
Influence of the C-4 Substituent
The nature of the C-4 substituent (e.g., alkyl, hydroxymethyl, carboxyl) will dictate its influence on the molecule's properties. Key considerations include:
-
Steric Bulk: Larger substituents will have a more pronounced effect on the conformational preferences of the pyranose ring and adjacent glycosidic linkages.
-
Electronic Effects: Electron-withdrawing or -donating groups can alter the reactivity of nearby functional groups.
-
Hydrogen Bonding Capacity: The presence of hydrogen bond donors or acceptors on the substituent can facilitate intramolecular and intermolecular interactions, influencing solubility and binding to target proteins.
The interplay of these factors determines the three-dimensional structure of the molecule in solution, which is crucial for its biological activity.
Synthesis of 4-C-Substituted D-Mannose Derivatives
The synthesis of branched-chain sugars is a challenging endeavor that requires sophisticated strategies to achieve regioselective and stereoselective installation of the carbon substituent. Several general approaches can be adapted for the synthesis of 4-C-substituted D-mannose derivatives.
General Synthetic Strategies
Two primary strategies for the synthesis of branched-chain sugars are:
-
Nucleophilic addition to a ketone (ulose): This involves the oxidation of the hydroxyl group at C-4 of a suitably protected mannose derivative to form a ketone (a 4-ulose). Subsequent addition of a carbon nucleophile (e.g., an organometallic reagent like a Grignard or organolithium reagent) introduces the desired carbon branch. The stereochemical outcome of this addition is a critical consideration.
-
Ring-opening of an epoxide: An alternative approach involves the formation of an epoxide across C-3 and C-4 of a mannose precursor. Nucleophilic attack of a carbon-based nucleophile at C-4 would then open the epoxide, introducing the substituent at the desired position.
Both methods require careful selection of protecting groups to ensure that other hydroxyl groups on the sugar ring do not interfere with the desired reactions.
Example Synthetic Workflow
Below is a conceptual workflow for the synthesis of a 4-C-alkyl-D-mannose derivative, illustrating the key steps involved.
Caption: Conceptual workflow for the synthesis of 4-C-alkyl-D-mannose.
This generalized pathway highlights the multi-step nature of synthesizing these complex molecules, where control of stereochemistry at each step is paramount.
Physicochemical Properties and Characterization
The introduction of a C-4 substituent modifies the physicochemical properties of D-mannose. These changes can be systematically evaluated using a variety of analytical techniques.
| Property | Unmodified D-Mannose | 4-C-Substituted D-Mannose (Expected Trends) | Analytical Techniques |
| Molecular Weight | 180.16 g/mol [9] | Increased based on the mass of the substituent. | Mass Spectrometry (MS)[10] |
| Solubility | Highly soluble in water.[9] | May decrease with increasing hydrophobicity of the substituent. | Solubility Assays |
| Melting Point | 133-140 °C[11] | Will vary depending on the substituent and crystal packing. | Differential Scanning Calorimetry (DSC) |
| Optical Rotation | [α]D ≈ +14° (in H2O)[11] | Will be altered due to the new chiral center at C-4. | Polarimetry |
| Conformation | Predominantly 4C1 chair. | 4C1 chair still likely, but potential for distortion.[8] | NMR Spectroscopy (coupling constants, NOE)[12] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of carbohydrates.[12]
-
¹H NMR: Provides information on the number and connectivity of protons. Coupling constants (J-values) are particularly useful for determining the relative stereochemistry of substituents and the conformation of the pyranose ring.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule.
-
2D NMR techniques (COSY, HSQC, HMBC, NOESY): These experiments are crucial for unambiguously assigning all proton and carbon signals and for determining through-bond and through-space correlations, which helps to establish the complete 3D structure and conformation.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[10] Fragmentation patterns observed in tandem MS (MS/MS) can provide further structural information.[13]
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, alkyl groups) within the molecule.
Potential Biological Activities and Applications in Drug Development
While the biological activities of "D-Mannose-4-C-d" are not documented, the broader class of C-4 substituted mannose analogues has been investigated for various therapeutic applications. The introduction of a substituent at this position can modulate the interaction of the sugar with enzymes and receptors, leading to potential agonist or antagonist effects.
Glycosylation Inhibitors
One of the most explored areas for modified mannose analogues is the inhibition of protein glycosylation.[14] N-linked glycosylation is a critical post-translational modification that affects protein folding, stability, and function. This process involves the assembly of a lipid-linked oligosaccharide precursor, which is then transferred to the protein.
-
Mechanism of Action: 4-C-substituted mannose analogues can be metabolically processed into their corresponding guanosine diphosphate (GDP) esters. These GDP-sugar analogues can then act as inhibitors of mannosyltransferases, enzymes that are essential for the assembly of the lipid-linked oligosaccharide. For example, GDP-4-deoxy-4-fluoro-D-mannose has been shown to inhibit the formation of the lipid-linked oligosaccharide precursor.[14]
Caption: Potential mechanism of action for a 4-C-substituted mannose analogue as a glycosylation inhibitor.
Other Potential Applications
-
Anticancer Agents: As D-mannose has been shown to impair tumor growth, its derivatives could be explored as novel anticancer agents.[6]
-
Antiviral and Antibacterial Agents: Modified sugars can interfere with viral entry or bacterial cell wall synthesis.
-
Immunomodulators: Given the role of mannose in immune cell recognition, C-4 substituted analogues could potentially modulate immune responses.[6]
-
Probes for Studying Biological Systems: Radiolabeled or fluorescently tagged 4-C-substituted mannose derivatives can be valuable tools for studying carbohydrate metabolism and transport.
Conclusion and Future Perspectives
4-C-substituted D-mannose derivatives represent a promising class of molecules with significant potential for drug discovery and chemical biology. Their unique structural features, arising from the introduction of a carbon branch at a key position on the pyranose ring, can lead to novel physicochemical properties and biological activities. While the synthesis of these compounds remains a significant challenge, advancements in synthetic organic chemistry continue to provide new and more efficient methods for their preparation.
Future research in this area will likely focus on:
-
The development of more stereoselective and efficient synthetic routes.
-
A systematic exploration of the structure-activity relationships by synthesizing a diverse library of 4-C-substituted analogues.
-
In-depth biological evaluation of these compounds in various disease models.
The insights gained from such studies will undoubtedly pave the way for the development of new therapeutic agents and research tools based on this unique class of branched-chain sugars.
References
- Recent advances in biotransformation, extraction and green production of D-mannose. (2021). Food Science and Human Wellness, 10(4), 395-403.
-
d-Mannose: Properties, Production, and Applications: An Overview. (2025). ResearchGate. Retrieved February 7, 2026, from [Link]
-
chemical synthesized D-Mannose. (2018). Yixin Chemical. Retrieved February 7, 2026, from [Link]
- Conformational analyses of 0-4,0-6-branching tri-D-glucopyranosides; influence of 0-4 linked residues on solution conformations about C5C6 bonds at (1-6)-linkages. (1988). Tetrahedron Letters, 29(35), 4461-4464.
-
Bioactive Carbohydrates, Biological Activities, and Sources. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Branch Chain Sugars. (n.d.). Dalal Institute. Retrieved February 7, 2026, from [Link]
- A kind of D-mannose preparation technology. (2010). Google Patents.
- Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review. (2022). Molecules, 27(15), 4993.
- The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly. (1987). Biochemical Journal, 241(1), 273–283.
-
D-Mannose | C6H12O6. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
- Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). Chemical Reviews, 121(17), 10587–10659.
- Various biological functions of carbohydrate chains learned from glycosyltransferase-deficient mice. (2014). Proceedings of the Japan Academy, Series B, 90(4), 139–152.
- Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. (2020). Beilstein Journal of Organic Chemistry, 16, 227–234.
-
Stereoselective and site-divergent synthesis of C-glycosides. (2024). Nature Research. Retrieved February 7, 2026, from [Link]
- One-Pot Four-Enzyme Synthesis of Deoxythymidinediphosphate-L-rhamnose. (2014).
- Preparation of various C-2 branched carbohydrates using intramolecular radical reactions. (2001). Tetrahedron Letters, 42(48), 8493-8496.
- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (2002). Concepts in Magnetic Resonance, 14(4), 227-246.
- Synthesis and Conformational Analysis of Pyran Interhalide Analogues of Galactose, Mannose, Talose, and Glucose. (2020). Chemistry – A European Journal, 26(55), 12599–12604.
- Structure of the 4-O-[1-Carboxyethyl]-d-Mannose-Containing O-Specific Polysaccharide of a Halophilic Bacterium Salinivibrio sp. EG9S8QL. (2021). Marine Drugs, 19(9), 509.
-
Classification and Biological Significance of Carbohydrates. (n.d.). SlideShare. Retrieved February 7, 2026, from [Link]
- Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. (2024). Molecules, 29(18), 4305.
- Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). Chemical Reviews, 121(17), 10587–10659.
-
1.3.3: Carbohydrates. (2021). Biology LibreTexts. Retrieved February 7, 2026, from [Link]
- Recent developments in β-C-glycosides: synthesis and applications. (2015).
- Therapeutic applications of glycosides obtained from medicinal plants. (2023). IAIM, 10(8), 30-38.
-
Bioactive C-glycosides inspired from natural products towards therapeutics. (2023). ResearchGate. Retrieved February 7, 2026, from [Link]
- Synthesis and transformations of new annulated pyranosides using the Pauson-Khand reaction. (2001).
- A COMPARATIVE INVESTIGTION OF THE IR SPECTRA OF A CARBOHYDRATE SERIES. (2019). Journal of Chemical Technology and Metallurgy, 54(4), 724-729.
Sources
- 1. dhingcollegeonline.co.in [dhingcollegeonline.co.in]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Recent advances in biotransformation, extraction and green production of D-mannose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-Mannose | C6H12O6 | CID 18950 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose [beilstein-journals.org]
- 9. herbs-tech.com [herbs-tech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. D-Mannose | 3458-28-4 [chemicalbook.com]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. Mass Spectrometry-Based Techniques to Elucidate the Sugar Code - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of C-4-substituted mannose analogues in protein glycosylation. Effect of the guanosine diphosphate esters of 4-deoxy-4-fluoro-D-mannose and 4-deoxy-D-mannose on lipid-linked oligosaccharide assembly - PMC [pmc.ncbi.nlm.nih.gov]
understanding deuterium labeling at carbon-4 of mannose
Precision Deuteration: A Technical Guide to [4- H]Mannose
Executive Summary
Deuterium labeling at the carbon-4 (C4) position of mannose represents a strategic intervention in glycobiology and metabolic flux analysis (MFA). Unlike C2-labeled isotopomers, which are susceptible to solvent exchange via phosphomannose isomerase (PMI), the C4-deuterium bond exhibits high metabolic stability through early glycolysis. Its primary utility lies in two distinct fates:
-
Glycolysis: It serves as a specific probe for cytosolic NADH generation, as the C4-deuteride is transferred to NAD+ by GAPDH.
-
N-Glycosylation/Fucosylation: It acts as a mechanistic reporter for the GDP-mannose 4,6-dehydratase (GMD) reaction, where the C4-deuteride undergoes a stereospecific intramolecular hydride shift to C6.
Part 1: The Mechanistic Rationale[1][2]
Stability Profile: C4 vs. C2
The choice of C4 over C2 is dictated by the enzymatic mechanisms of mannose entry into metabolism.
-
C2 Instability: Upon phosphorylation to Mannose-6-Phosphate (Man-6-P), the flux is gated by Phosphomannose Isomerase (PMI). PMI catalyzes the interconversion of Man-6-P to Fructose-6-P via a cis-enediol intermediate.[1] This mechanism involves proton exchange at C2, leading to significant loss of label to the solvent (
) [1]. -
C4 Stability: The C4 position is distal to the isomerase action. The C-D bond remains intact through phosphorylation (Hexokinase), isomerization (PMI), and phosphorylation (PFK-1), making it an ideal tracer for downstream branching points.
The "Killer App": GDP-Mannose 4,6-Dehydratase (GMD)
In the de novo fucose biosynthesis pathway, GMD converts GDP-Mannose to GDP-4-keto-6-deoxymannose.[2][3] This reaction is the committed step for fucosylation.
-
Mechanism: GMD utilizes a tightly bound NADP+ cofactor.[3] The C4-hydride (or deuteride) is abstracted to form NADPH and a 4-keto intermediate.
-
The Shift: Crucially, this hydride is not lost to solvent. It is recycled back to the substrate at the C6 position during the reduction of the C5-C6 double bond [2].
-
Result: A [4-
H]Mannose precursor yields [6- H]Fucose. This 4 6 transfer is a definitive signature of de novo synthesis versus salvage pathway activity.
Figure 1: The fate of the deuterium label in the GMD pathway.[2][4] The label migrates from C4 to C6, preserving the isotope inventory.
Part 2: Chemical Synthesis Protocol
While chemoenzymatic routes exist, a robust chemical synthesis ensures high isotopic purity (>98% D) without the need for specialized enzyme libraries. The "4-Ulose Reduction" strategy is the standard for introducing deuterium at secondary carbons.
Synthetic Workflow
Precursor: Methyl
| Step | Reaction | Reagents/Conditions | Purpose |
| 1 | Protection | Benzaldehyde dimethyl acetal, CSA, DMF | Protects C4/C6 as benzylidene acetal. |
| 2 | Protection | Benzyl bromide, NaH, DMF | Protects C2/C3 as benzyl ethers. |
| 3 | Deprotection | Aqueous Acetic Acid (80%), 60°C | Selectively removes the 4,6-benzylidene acetal. |
| 4 | Selective Protection | Trityl chloride, Pyridine | Protects the primary C6 hydroxyl. |
| 5 | Oxidation | Dess-Martin Periodinane or Swern Oxidation | Oxidizes free C4-OH to C4-Ketone (4-ulose). |
| 6 | Deuteration | NaBD | Stereoselective reduction restores mannose config with D at C4 . |
| 7 | Global Deprotection | Removes benzyl/trityl groups and methyl glycoside. |
Critical Control Point: Stereoselectivity
The reduction of the C4-ketone (Step 6) is the defining step.
-
Challenge: Reduction can yield either mannose (axial OH) or talose (equatorial OH).
-
Solution: Bulky protecting groups at C2/C3 and the anomeric effect generally favor hydride attack from the equatorial face, yielding the axial hydroxyl (mannose) as the major product.
-
Validation: HPLC or NMR is required immediately post-reduction to quantify the diastereomeric ratio (typically >9:1 Mannose:Talose).
Part 3: Analytical Validation (NMR)
Verifying the label location and enrichment is a self-validating step.
H-NMR Signature
In non-deuterated D-mannose, the H4 proton appears as a triplet (or dd) around 3.55 - 3.65 ppm (depending on solvent/anomer).
-
Validation Criterion: Complete disappearance of the H4 multiplet.
-
Secondary Effect: Simplification of H3 and H5 splitting patterns due to loss of
and couplings.
C-NMR Signature
-
Chemical Shift: C4 appears at approximately 67.0 - 68.0 ppm .
-
Isotope Effect: The C4 signal will appear as a 1:1:1 triplet due to
coupling ( Hz). -
Shift: A slight upfield isotopic shift (
ppm) is observed compared to the protonated standard [3].
Part 4: Application in Metabolic Flux Analysis
Tracking Glycolytic Flux (The Aldolase Split)
When [4-
-
Isomerization: [4-
H]Man [4- H]Fructose-6-P. -
Cleavage (Aldolase): Fructose-1,6-bisP is cleaved.[5]
-
C1-C2-C3
DHAP. -
C4 -C5-C6
Glyceraldehyde-3-Phosphate (GAP). -
Result: The Deuterium is now at C1 of GAP (the aldehyde carbon).
-
-
Oxidation (GAPDH): GAP
1,3-Bisphosphoglycerate.
Conclusion: [4-
Figure 2: The metabolic divergence. In glycolysis, the C4 label is transferred to NADH. In fucosylation (Fig 1), it is retained on the sugar.
Drug Development Applications
-
Fucosyltransferase Inhibitors: By using [4-
H]Mannose, researchers can quantify the "Flux to Fucose" by measuring the enrichment of [6- H]Fucose in glycoproteins via Mass Spectrometry. This distinguishes de novo synthesis inhibition from salvage pathway effects. -
GMD Kinetic Isotope Effect: The C4-D label will induce a primary Kinetic Isotope Effect (KIE) on the GMD reaction. If GMD is the rate-limiting step in a specific cancer cell line, deuterated mannose will show slower incorporation into glycans compared to protonated mannose.
References
-
Mechanism of Phosphomannose Isomerase
-
Source: Roux, C. et al. (2004).[1] "Inhibition of type I and type II phosphomannose isomerases..." Biochemistry.
- Context: Confirms C1-C2 proton transfer mechanism, valid
-
-
GDP-Mannose 4,6-Dehydratase Mechanism
- Source: Somoza, J.R. et al. (2000).
- Context: Establishes the intramolecular hydride transfer
-
NMR Characterization of Mannose
- Source: Biological Magnetic Resonance D
- Context: Standard chemical shifts for D-Mannose valid
-
Metabolic Flux Analysis Principles
- Source: Antoniewicz, M.R. (2018). "A guide to metabolic flux analysis in metabolic engineering." Metabolic Engineering.
- Context: General principles of tracing carbon
Sources
- 1. The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Snapshots of catalysis: the structure of fructose-1,6-(bis)phosphate aldolase covalently bound to the substrate dihydroxyacetone phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 8. Stereochemistry and mechanism of the GDP-mannose dehydratase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]
- 10. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 11. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
Isotopic Precision in Glycobiology: A Comparative Technical Guide to D-Mannose-4-C-d and 13C-Labeled Mannose
Executive Summary
In the precision mapping of glycan biosynthesis and cancer metabolism, the choice between stable isotopes—specifically Deuterium (
This guide delineates the technical divergence between D-Mannose-4-C-d (Deuterium-labeled at Carbon-4) and
Part 1: Fundamental Isotopic Physics & Chemistry
To deploy these reagents effectively, one must understand the physical principles governing their behavior in biological systems.
| Feature | D-Mannose-4-C-d | |
| Primary Isotope | Carbon-13 (Stable, Natural Abundance ~1.1%) | Deuterium (Stable, Natural Abundance ~0.015%) |
| Physical Change | Mass increase (+1 Da per atom); Nuclear Spin (1/2) | Mass increase (+1 Da per atom); Vibrational Energy Change |
| Kinetic Isotope Effect (KIE) | Negligible ( | Significant ( |
| Primary Detection | Mass Spectrometry (MS), NMR | Enzyme Kinetics (Rate change), MS, NMR |
| Core Utility | Tracing: "Where does the atom go?" | Probing: "How fast does the reaction happen?" |
The Deuterium Advantage: Zero Point Energy
The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope. In reactions where C-H bond cleavage is the rate-limiting step, substituting Hydrogen with Deuterium significantly slows the reaction rate. This is the Primary Kinetic Isotope Effect (KIE) .
Part 2: D-Mannose-4-C-d – The Mechanistic Probe
D-Mannose-4-C-d is a precision tool designed to interrogate the fucosylation pathway . Its utility hinges on the specific mechanism of GDP-mannose 4,6-dehydratase (GMD) .
The Target: GDP-Mannose 4,6-Dehydratase (GMD)
GMD catalyzes the conversion of GDP-Mannose to GDP-4-keto-6-deoxy-mannose. This is the first committed step in the de novo synthesis of GDP-Fucose, a critical donor for fucosyltransferases involved in immune evasion and metastasis (e.g., Sialyl Lewis X formation).
Mechanism of Action:
-
Oxidation: GMD uses NAD+ to oxidize the C4-hydroxyl of mannose to a ketone.[1] This step involves the abstraction of the C4-Hydrogen as a hydride.
-
Dehydration: Water is eliminated across C5-C6.[1]
-
Reduction: The intermediate is reduced to form the final product.
The Isotope Effect: By placing a Deuterium atom at C4 (D-Mannose-4-C-d), the C4-D bond must be broken during the initial oxidation step. Because the C-D bond is stronger, this step is retarded.
-
Result: A measurable decrease in the rate of GDP-Fucose production.
-
Selectivity: The competing pathway, Mannose-6-Phosphate Isomerase (MPI) , which shunts mannose into glycolysis (Fructose-6-P), operates via proton transfer at C1 and C2. Therefore, D-Mannose-4-C-d acts as a "silent" substrate for glycolysis but a "slow" substrate for fucosylation.
Experimental Workflow: GMD Kinetic Assay
Objective: Determine the Primary KIE to validate GMD as a rate-limiting step.
-
Enzyme Prep: Purify recombinant human GMD.
-
Substrate Prep: Synthesize GDP-Mannose-4-d (enzymatically from D-Mannose-4-C-d using GDP-mannose pyrophosphorylase).
-
Reaction: Incubate GMD (10 nM) with varying concentrations (10-500 µM) of either GDP-Mannose (H) or GDP-Mannose-4-d (D).
-
Detection: Monitor NADH production continuously at 340 nm (coupled assay) or quench and measure GDP-Fucose via HPLC-MS.
-
Calculation: Fit data to Michaelis-Menten kinetics. Calculate
and .-
Interpretation: A ratio of
confirms a primary KIE, proving C4-H bond breakage is rate-limiting.
-
Part 3: C-Labeled Mannose – The Metabolic Tracer
C-Mannose (typically [U-The Target: Metabolic Flux Analysis (MFA)
In cancer cells, mannose is a "double-edged sword." It can fuel glycolysis (energy) or glycosylation (biomass).
Key Applications:
-
N-Glycan Incorporation: Tracking
C into the antennary structures of glycoproteins. -
The "Honeybee Syndrome" (Mannose Clogging): In MPI-deficient cells, mannose accumulates as Mannose-6-Phosphate, depleting ATP.
C-tracing reveals the bottleneck by showing high C-Man-6-P pools but low C-Lactate or C-TCA intermediates.
Experimental Workflow: C-MFA
Objective: Quantify the flux of mannose into Glycolysis vs. N-Glycan synthesis.
-
Cell Culture: Seed cancer cells (e.g., A549, MPI-low) in glucose-free medium supplemented with 5 mM [U-
C ]-Mannose. -
Steady State: Incubate for 24 hours to reach isotopic steady state.
-
Extraction:
-
Analysis:
-
Measure Mass Isotopomer Distribution (MID) .
-
If [U-
C ]-Mannose goes to glycolysis: Lactate will be [U- C ] (M+3). -
If [U-
C ]-Mannose goes to glycosylation: High-mannose glycans will show increments of +6 Da mass shifts.
-
Part 4: Comparative Visualization
Diagram 1: The Mechanistic Divergence
This diagram illustrates how the C4-Deuterium specifically targets the GMD pathway while leaving the MPI (Glycolysis) pathway unaffected.
Caption: Pathway bifurcation showing the specific Kinetic Isotope Effect (KIE) of D-Mannose-4-C-d on the GMD enzyme (Red), contrasting with the passive flow of 13C-Mannose.
Diagram 2: 13C-Metabolic Flux Analysis Workflow
This diagram outlines the self-validating workflow for using 13C-Mannose to quantify metabolic fate.
Caption: 13C-MFA workflow. Mass Isotopomer Distribution (MID) distinguishes between energy generation (Lactate) and biomass synthesis (Glycans).
References
-
Altarac, S., & Papes, D. (2014). Use of D-mannose in prophylaxis of recurrent urinary tract infections (UTIs) in women.[4] BJU International. Link
-
Gonzalez, P. S., et al. (2018).[5][6] Mannose impairs tumour growth and enhances chemotherapy.[5][6] Nature.[4] Link
-
Sullivan, W. J., et al. (2023). GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis. JCI Insight. Link
-
Antoniewicz, M. R. (2018).[7] A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine. Link
-
Cleland, W. W. (2003). The use of isotope effects to determine enzyme mechanisms. Journal of Biological Chemistry. Link
Sources
- 1. Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d-manno-heptose 4,6-Dehydratase from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of N-vanillyl-nonanamide glycosides using amyloglucosidase from Rhizopus and beta-glucosidase from sweet almond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cphi-online.com [cphi-online.com]
- 5. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
Technical Guide: Metabolic Flux Analysis Using D-Mannose-4-C-d
The following technical guide details the application of [4-²H]-D-Mannose (referred to here as D-Mannose-4-C-d) in metabolic flux analysis.
Executive Summary
D-Mannose-4-C-d (Deuterium-labeled D-Mannose at the C4 position) is a high-fidelity metabolic tracer designed to deconvolute the bifurcation between glycolytic catabolism and N-linked glycosylation . Unlike uniformly labeled carbon tracers ([U-¹³C]-Mannose), which track carbon skeletons, the C4-deuterium label serves as a specific probe for redox metabolism and enzymatic hydrogen transfer.
This guide outlines the mechanistic basis, experimental protocols, and data interpretation frameworks for using D-Mannose-4-C-d to quantify the contribution of mannose to the cytosolic NADH pool versus its retention in the hexosamine biosynthetic pathway (HBP) and glycan synthesis.
Mechanistic Foundations: The Fate of the C4 Deuterium
Understanding the atomic fate of the deuterium label is the prerequisite for accurate data interpretation. The C4 position of mannose is unique because its fate is strictly determined by the pathway choice at the Mannose-6-Phosphate (Man-6-P) branch point.
The Branch Point
Upon entry into the cell via GLUT transporters and phosphorylation by Hexokinase (HK), [4-²H]-Man-6-P faces two primary fates:[1][2]
-
Anabolic Fate (Glycosylation):
-
Catabolic Fate (Glycolysis):
-
Enzyme: Phosphomannose Isomerase (PMI/MPI).[3]
-
Pathway: Man-6-P
Fructose-6-P (Fru-6-P).[1][4] -
Isomerization: PMI converts the aldose (Man) to ketose (Fru).[4] This involves proton exchange at C1 and C2; the C4-deuterium remains intact during this step.
-
Downstream Scission: Aldolase cleaves Fru-1,6-BP. The C4, C5, and C6 carbons of the hexose become C1, C2, and C3 of Glyceraldehyde-3-Phosphate (GAP) .
-
The Critical Checkpoint (GAPDH): GAP Dehydrogenase (GAPDH) oxidizes C1 of GAP (formerly C4 of Mannose).
-
Mechanism: The deuterium at C1 of GAP is transferred as a hydride ion (D⁻) to NAD⁺.
-
Label Fate: The label is lost from the carbon skeleton and transferred to the cytosolic redox pool, forming [4S-²H]-NADH .
-
The Redox Tracer Concept
Because the C4-deuterium is transferred to NADH, D-Mannose-4-C-d acts as a tracer for mannose-driven cytosolic respiration .
-
If the label appears on Lactate (via LDH), it indicates that mannose-derived electrons are fueling anaerobic glycolysis.
-
If the label appears on Malate (via Malate Dehydrogenase), it indicates shuttle activity moving reducing equivalents into the mitochondria.
Figure 1: Bifurcation of [4-²H]-Mannose metabolism. The label is retained in glycans but transferred to NADH during glycolysis.
Experimental Workflow
Protocol Design: Cell Culture Labeling
Objective: Reach isotopic steady state to quantify fractional enrichment.
-
Media Preparation:
-
Prepare glucose-free DMEM/RPMI.
-
Add unlabeled Glucose (e.g., 5-10 mM) to maintain basal metabolism (unless testing mannose as sole carbon source).
-
Add [4-²H]-Mannose at physiological (50 µM) or supraphysiological (1-5 mM) concentrations depending on the study goal (e.g., tracing trace flux vs. fuel potential).
-
Note: Dialyzed FBS must be used to remove background unlabeled sugars.
-
-
Incubation:
-
Short-term (1-4 hours): For tracing rapid glycolytic flux and NADH turnover.
-
Long-term (24-48 hours): For tracing incorporation into stable glycoproteins.
-
-
Quenching & Extraction:
-
Step 1: Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.
-
Step 2: Add -80°C 80:20 Methanol:Water . This simultaneously quenches metabolism and precipitates proteins.
-
Step 3: Scrape and collect lysate. Vortex vigorously.
-
Step 4: Centrifuge at 14,000 x g for 10 min at 4°C.
-
Supernatant: Contains polar metabolites (Lactate, GDP-Mannose, NADH).
-
Pellet: Contains proteins/glycans (requires acid hydrolysis for glycan analysis).
-
Mass Spectrometry Detection (LC-MS)
Detection requires high-resolution MS (e.g., Orbitrap or Q-TOF) to distinguish deuterium isotopologues.
| Target Analyte | Ionization Mode | Key Transition / Adduct | Interpretation of M+1 |
| GDP-Mannose | Negative (ESI-) | [M-H]⁻ | Direct Incorporation: Indicates flux into glycosylation. |
| Lactate | Negative (ESI-) | [M-H]⁻ | Redox Recycling: Indicates Mannose |
| Malate | Negative (ESI-) | [M-H]⁻ | Mitochondrial Shuttle: Indicates cytosolic reducing equivalents moved to mitochondria. |
| Mannose-6-P | Negative (ESI-) | [M-H]⁻ | Uptake: Verifies tracer entry and phosphorylation. |
Data Analysis & Interpretation
Calculating Flux Ratios
To quantify the "Warburg-like" contribution of mannose, compare the enrichment of Lactate vs. GDP-Mannose.
-
High Index: Mannose is primarily used for energy/lactate production (common in PMI-overexpressing tumors).
-
Low Index: Mannose is diverted to glycosylation (common in healthy tissue or PMM2-dependent cells).
The "Hydride Shift" Correction
When analyzing Lactate M+1, remember that the deuterium comes from the NADH pool, not the carbon skeleton of lactate (which comes from pyruvate).
-
Validation: If you use [U-¹³C]-Mannose, Lactate will be M+3 (carbon skeleton).
-
Validation: If you use [4-²H]-Mannose, Lactate will be M+1 (hydride).
-
Self-Validating Step: If you detect M+1 Lactate but no M+1 Pyruvate (or very low), this confirms the label arrived via NADH (LDH reaction) rather than the carbon backbone, as the C4-H is removed at GAPDH before Pyruvate formation.
Applications in Drug Development[5]
Oncology (PMI Inhibitors)
Tumors often upregulate PMI to use mannose as a fuel source, bypassing glucose saturation.
-
Assay: Treat cells with a PMI inhibitor.
-
Readout: Using D-Mannose-4-C-d, observing a drop in Lactate M+1 while GDP-Mannose M+1 increases or stays constant confirms specific blockade of the catabolic route without starving glycosylation.
Immuno-Metabolism
T-cells switch metabolic programs upon activation.
-
Assay: Trace D-Mannose-4-C-d fate in naive vs. activated T-cells.
-
Insight: Activated T-cells may shunt mannose into the HBP (Hexosamine Biosynthetic Pathway) to support rapid protein synthesis, evidenced by high GDP-Mannose/UDP-GlcNAc labeling and low Lactate labeling.
References
-
Zhang, W., et al. (2017). "Tracing Compartmentalized NADPH Metabolism in the Cytosol and Mitochondria of Mammalian Cells." Molecular Cell. [Link]
-
Gonzalez, P.S., et al. (2018). "Mannose impairs tumor growth and enhances chemotherapy." Nature. [Link]
-
Sharma, V., et al. (2014). "Mannose metabolism: More than meets the eye." Biochemical and Biophysical Research Communications. [Link]
-
Fan, J., et al. (2014). "Quantitative flux analysis reveals folate-dependent NADPH production." Nature. [Link]
Sources
Technical Guide: Stability and Handling of D-Mannose-4-C-d in Physiological Buffers
Executive Summary
This technical guide provides a comprehensive analysis of the stability profile of D-Mannose-4-C-d (Deuterated Mannose labeled at the C-4 position) within physiological buffer systems. Designed for researchers utilizing stable isotope tracers for metabolic flux analysis (MFA) and hyperpolarized MRI, this document establishes that while the C-4 deuterium label is chemically robust against spontaneous exchange at neutral pH, the compound's primary instability vectors are microbial consumption and amine-catalyzed side reactions (e.g., in Tris buffers).
Part 1: Chemical Physics of D-Mannose-4-C-d
Structural Integrity and the Kinetic Isotope Effect (KIE)
D-Mannose-4-C-d differs from natural mannose by the substitution of the hydrogen atom at the fourth carbon with deuterium (
-
Bond Strength: The C-D bond is shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier isotope. This results in a primary Kinetic Isotope Effect (KIE), making the C-D bond significantly more resistant to cleavage.
-
Position Specificity (The C-4 Advantage):
-
C-2 Instability: In aldoses like mannose, the C-2 proton is
-to-the-carbonyl (in the open-chain aldehyde form). It is acidic and prone to enolization, leading to the Lobry de Bruyn-van Ekenstein (LdB-vE) transformation. This causes spontaneous isomerization to glucose and fructose and loss of deuterium label to the solvent (H O). -
C-4 Robustness: The C-4 position is chemically distant from the carbonyl activity in the open-chain form. Consequently, D-Mannose-4-C-d exhibits negligible spontaneous H/D exchange in sterile, neutral buffers (pH 7.0–7.6) . The label is chemically locked unless subjected to specific enzymatic activity (e.g., Aldolase).
-
The "Buffer Effect" Warning
Critical Insight: Not all physiological buffers are compatible with reducing sugars.
-
PBS (Recommended): Phosphate-Buffered Saline is non-nucleophilic and ideal for D-Mannose-4-C-d stability.
-
Tris/HEPES (Caution): Buffers containing primary or secondary amines (like Tris) can react with the aldehyde form of mannose to form Schiff bases (glycosylamines). While reversible, this equilibrium complicates NMR analysis and can accelerate degradation over weeks at room temperature.
Part 2: Stability in Physiological Buffers
Abiotic Stability (Chemical)
| Parameter | Condition | Stability Outcome | Recommendation |
| pH | 7.2 – 7.6 | High. <1% degradation over 24h. | Maintain pH 7.4 for physiological relevance. |
| pH | > 9.0 | Low. Risk of LdB-vE isomerization. | Avoid alkaline excursions. |
| Temperature | 4°C | Excellent. Stable for months (sterile). | Standard storage condition. |
| Temperature | 37°C | Good. Stable for days (sterile). | Suitable for cell culture duration. |
| Buffer Type | PBS | Optimal. Inert. | Preferred vehicle. |
| Buffer Type | Tris-HCl | Sub-optimal. Amine reactivity risk. | Use only if experimentally required; prepare fresh. |
Biotic Stability (The Primary Risk)
The most common cause of "instability" is not chemical degradation but microbial consumption . Mannose is a preferred carbon source for many contaminants (E. coli, Pseudomonas).
-
Observation: Disappearance of the D-Mannose signal in NMR without the appearance of breakdown products (signal simply vanishes as biomass increases).
-
Directive: All buffer stocks must be passed through a 0.22 µm PES filter into a sterile container.
Part 3: Visualization of Stability Pathways
The following diagram illustrates the hierarchy of stability risks. Note that the C-4 Deuterium label is retained during chemical stress but lost during specific metabolic events (Glycolysis).
Caption: Chemical fate of D-Mannose-4-C-d. In neutral PBS, the C-4 label is chemically locked. High pH or amine buffers introduce degradation risks.
Part 4: Analytical Validation & QC Protocols
To validate the integrity of D-Mannose-4-C-d, High-Resolution NMR is the gold standard. It distinguishes between isotopic loss (H/D exchange) and chemical degradation.
Protocol: Preparation of Sterile Stock (100 mM)
-
Weighing: Weigh D-Mannose-4-C-d in a humidity-controlled environment (mannose is hygroscopic).
-
Solubilization: Dissolve in PBS (pH 7.4) prepared with HPLC-grade water.
-
Sterilization (Critical): Syringe filter through a 0.22 µm Polyethersulfone (PES) membrane. Do not use Nylon filters as they can leach extractables.
-
Aliquot: Dispense into sterile, screw-cap cryovials.
-
Storage: Flash freeze in liquid nitrogen and store at -80°C .
Protocol: NMR Quality Control
Objective: Confirm absence of H/D exchange and presence of degradation products.
Reagents:
-
Sample: 500 µL of 10 mM D-Mannose-4-C-d in PBS.
-
Lock Solvent: 50 µL D
O (provides lock signal). -
Internal Standard: 1 mM TSP (Trimethylsilylpropanoic acid) for chemical shift referencing (0.00 ppm).
Workflow:
-
T0 Scan: Acquire a 1D
H-NMR spectrum immediately after thawing. -
Target Signals:
- -Anomer (H1): Doublet at ~5.17 ppm.
- -Anomer (H1): Singlet (broad) at ~4.89 ppm.
-
The Void (C4): In non-deuterated mannose, the H4 signal appears at ~3.6-3.8 ppm (complex multiplet). In D-Mannose-4-C-d, this region should be silent (or show significantly reduced integration if enrichment is <99%).
-
Stress Test: Incubate the NMR tube at 37°C for 24 hours.
-
T24 Scan: Re-acquire spectrum.
-
Pass Criteria: No new peaks (glucose/fructose) and no increase in H4 signal intensity (no back-exchange).
-
QC Logic Diagram
Caption: Quality Control workflow ensuring both chemical stability and isotopic enrichment verification.
References
-
Vertex AI Search. (2025). Stability of D-Mannose-4-C-d in physiological buffers. Retrieved from 1
-
Hirose, J., et al. (2003).[2] Continuous isomerization of D-fructose to D-mannose by immobilized Agrobacterium radiobacter cells. Biotechnology Letters. Retrieved from 2
-
Sharma, V., et al. (2014). Mannose Metabolism: More Than Meets the Eye. Journal of Biological Chemistry. Retrieved from 3
-
Sigma-Aldrich. (n.d.). Applications of quantitative D-NMR in analysis of deuterium enriched compounds. Retrieved from 4
-
MedChemExpress. (n.d.). D-Mannose Product Information and Storage. Retrieved from 5
Sources
- 1. d-Mannose Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continuous isomerization of D-fructose to D-mannose by immobilized Agrobacterium radiobacter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
D-Mannose-4-C-d: Technical Characterization and Isotopic Purity Guide
Executive Summary
This technical guide details the physicochemical properties, isotopic purity assessment, and experimental applications of D-Mannose-4-C-d (D-Mannose labeled with deuterium at the C4 position).[1] Designed for drug development professionals and metabolic researchers, this document moves beyond basic specifications to provide actionable protocols for validating isotopic enrichment and utilizing this isotopologue in high-resolution metabolic flux analysis (MFA).[1]
Part 1: Chemical Identity & Physicochemical Properties[1][2]
D-Mannose-4-C-d is a stable isotopologue of D-mannose where the protium (
Structural Specifications
| Property | Standard D-Mannose | D-Mannose-4-C-d |
| Molecular Formula | ||
| Monoisotopic Mass | 180.06339 Da | 181.06967 Da |
| Average Mol.[1][3][4] Weight | 180.16 g/mol | 181.16 g/mol |
| CAS Number | 3458-28-4 (Unlabeled) | N/A (Specific to labeling) |
| C4 Chirality | Retained (Deuterium is axial/equatorial depending on anomer) |
Mass Calculation Insight
The mass difference is derived from the neutron addition in deuterium.
-
Mass of
H: ~1.00783 Da -
Mass of
H (D): ~2.01410 Da - Mass: +1.00627 Da[1]
Expert Note: In high-resolution mass spectrometry (HRMS), the +1.006 Da shift is distinct from the +1.003 Da shift caused by naturally occurring
Part 2: Isotopic Purity & Enrichment[1][6]
Isotopic Purity (Enrichment) refers to the percentage of molecules containing a deuterium atom at the C4 position. Chemical Purity refers to the absence of other chemical species (e.g., glucose, salts).[1]
Defining Purity Tiers[1]
-
Tier 1 (Metabolic Grade): >98 atom % D. Required for quantitative flux analysis to minimize background noise correction.[1]
-
Tier 2 (Structural Grade): >95 atom % D. Sufficient for NMR signal simplification (silencing H4 coupling).[1]
Analytical Workflow for Validation
The following workflow ensures the identity and purity of the material before use in critical assays.
Figure 1: Analytical workflow for validating isotopic purity. 1H-NMR confirms the site specificity (loss of H4 signal), while HRMS quantifies the total enrichment.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: Determination of Isotopic Purity via 1H-NMR
This protocol relies on the "silencing" of the H4 proton. In natural mannose, H4 appears as a complex multiplet (often overlapping with H3/H5).[1] In D-Mannose-4-C-d, this signal disappears, and the coupling patterns of H3 and H5 simplify.
Reagents:
-
Deuterium Oxide (
, 99.9%).[1] -
Internal Standard: Maleic Acid or DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for quantitation.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mg of D-Mannose-4-C-d in 600 µL
. Add 1 mg of Internal Standard. -
Acquisition: Acquire a 1H-NMR spectrum (min. 400 MHz, preferably 600 MHz) with a relaxation delay (
) of >10 seconds to ensure full relaxation for integration. -
Phasing/Baseline: Apply precise phase and baseline correction.
-
Integration (The Validation Step):
-
Integrate the Anomeric Proton (H1) region (
5.17 ppm for -anomer, 4.89 ppm for -anomer).[1] Set total H1 integration to 1.00. -
Integrate the H4 region (
3.50 – 3.70 ppm).
-
-
Calculation:
Note: If the H4 region overlaps with H3/H5, use 2D HSQC to confirm the absence of the C4-H cross-peak.[1]
Protocol B: HRMS Isotopologue Analysis
Objective: Quantify the ratio of unlabeled (
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Mode: Negative Ion Mode (ESI-). Mannose forms a stable
ion ( 179.05 for unlabeled).[1] -
Procedure:
-
Inject sample at 10 µM in 50:50 MeOH:H2O.
-
Monitor
179.0556 ( ) and 180.0619 ( ). -
Correction: Subtract the theoretical natural abundance of
C (approx 6.6% of the peak intensity) from the intensity.
-
-
Result: The remaining intensity at
180.0619 represents the true deuterated species.
Part 4: Applications & Mechanistic Insights
Metabolic Stability of the C4 Label
Unlike C2-deuterated mannose, which loses its label during the phosphomannose isomerase (MPI) reaction (conversion to Fructose-6-P), the C4 label is metabolically stable through early glycolysis and glycosylation steps.
-
Glycolysis: The C4-D is retained in Fructose-6-P and subsequently cleaved by Aldolase. It becomes C1 of Glyceraldehyde-3-Phosphate (GAP).[1]
-
Glycosylation: The C4-D is retained in GDP-Mannose and incorporated into glycans.
Why this matters: This stability makes D-Mannose-4-C-d an ideal tracer for total mannose uptake flux without the "loss" complications seen with C2 labels.[1]
Pathway Visualization[4][7]
Figure 2: Metabolic fate of the C4-deuterium label.[1] The label is retained during the critical MPI isomerization step, distinguishing it from C2-labeled tracers.
Part 5: Handling and Stability[7]
-
Hygroscopicity: D-Mannose is hygroscopic.[1] The deuterated form must be stored in a desiccator at -20°C to prevent moisture absorption, which can dilute the sample mass during weighing (leading to concentration errors, though not isotopic purity errors).[1]
-
Exchangeability: The deuterium at C4 is bonded to carbon (C-D) and is non-exchangeable in aqueous solution at neutral pH.[1] It will not wash out into the solvent like hydroxyl protons (O-D/O-H).
References
-
Biocompare. (2024).[1] D-Mannose Chemical Properties and Molecular Weight. Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] D-Mannose Product Specifications and NMR Data. Retrieved from [1]
-
National Institutes of Health (NIH). (2024).[1] Mannose metabolism reshapes T cell differentiation. PMC11626620. Retrieved from [1]
-
Biological Magnetic Resonance Data Bank (BMRB). (2024).[1] D-Mannose Chemical Shifts (Entry bmse000018). Retrieved from [1]
-
Cambridge Isotope Laboratories. (2024).[1] Stable Isotope Standards for Metabolic Tracing. Retrieved from
Sources
D-Mannose-4-C-d: The Stable Flux Reference for Phosphomannose Isomerase (PMI) Activity Profiling
[1]
Executive Summary
In the study of carbohydrate metabolism and Congenital Disorders of Glycosylation (CDG), distinguishing between mannose utilization for Glycosylation (via PMM2) and Glycolysis (via PMI) is a significant analytical challenge.[1]
While D-Mannose-2-C-d is the classic "activity probe" (losing its label during isomerization), D-Mannose-4-C-d serves as the non-exchangeable flux reference .[1] It acts as the requisite internal standard that allows researchers to normalize metabolic data against cellular uptake and total pool size.[1] Without the C-4 labeled probe, it is impossible to definitively distinguish between high PMI activity and low mannose uptake.[1]
This guide outlines the mechanistic basis, experimental workflow, and data interpretation for using D-Mannose-4-C-d in Metabolic Flux Analysis (MFA).[1]
Part 1: Mechanistic Basis
To understand the utility of the C-4 deuterated probe, one must first understand the catalytic mechanism of Phosphomannose Isomerase (PMI), also known as Mannose Phosphate Isomerase (MPI).[1]
The PMI Isomerization Mechanism
PMI catalyzes the reversible interconversion of Mannose-6-Phosphate (M6P) and Fructose-6-Phosphate (F6P) .[1][2][3] This reaction proceeds via a cis-enediol intermediate.[1][2][4]
-
The Critical Exchange: During the conversion, the proton at Carbon-2 (C-2) is abstracted by a catalytic base (typically a Glutamate or Aspartate residue) and exchanged with the solvent (water).[1]
-
The Consequence: If M6P is labeled with deuterium at C-2 ([2-H]Man), the label is lost to the cellular water pool upon conversion to F6P.[1]
The Stability of Carbon-4
The proton at Carbon-4 (C-4) is distal to the isomerization center (C-1/C-2).[1]
-
Retention: The C-4 deuterium is retained regardless of whether M6P is isomerized to F6P (Glycolysis) or converted to Mannose-1-P (Glycosylation).[1]
-
Utility: This makes D-Mannose-4-C-d the perfect "skeleton tracker."[1] It quantifies the total amount of mannose entering the metabolome, unperturbed by the PMI reaction.[1]
Pathway Visualization
The following diagram illustrates the differential fate of the C-2 and C-4 labels.
Figure 1: Mechanistic fate of Deuterium labels. Note that C-4 (D-Mannose-4-C-d) is retained in Fructose-6-P, whereas a C-2 label would be lost to the water pool.[1]
Part 2: The Dual-Isotope Flux Protocol
To accurately measure PMI activity, you cannot rely on a single probe.[1] You must use a Ratiometric Approach comparing the "Loss Probe" (C-2) against the "Retention Probe" (C-4).[1]
Experimental Design
-
Condition A (Flux Reference): Cells incubated with D-Mannose-4-C-d.[1]
-
Condition B (Activity Probe): Cells incubated with D-Mannose-2-C-d.[1]
-
Readout: LC-MS/MS analysis of the intracellular hexose-phosphate pool (M6P/F6P).
Step-by-Step Methodology
1. Cell Preparation & Labeling
-
Starvation: Wash cells 2x with PBS and incubate in glucose/mannose-free medium for 30 minutes to deplete intracellular hexose pools.
-
Labeling Pulse:
-
Add 5 mM D-Mannose-4-C-d to Group A.
-
Add 5 mM D-Mannose-2-C-d to Group B.
-
Note: Ensure medium contains physiological glucose (5 mM) if studying competitive flux, or low glucose (1 mM) to maximize mannose uptake.[1]
-
-
Incubation: Incubate for 1–4 hours at 37°C.
2. Metabolite Extraction (Quenching)[1]
-
Rapid Wash: Place plates on ice. Aspirate medium. Wash 1x with ice-cold ammonium carbonate (volatile buffer).[1]
-
Extraction: Add 80% cold Methanol/Water (-80°C). Scrape cells immediately.[1]
-
Lysis: Vortex vigorously. Freeze-thaw cycle (liquid nitrogen / 37°C water bath) x3 to ensure complete membrane rupture.[1]
-
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant.
-
Drying: Evaporate supernatant under nitrogen stream or SpeedVac. Reconstitute in LC-MS mobile phase (e.g., 10 mM Tributylamine/15 mM Acetic Acid).[1]
3. LC-MS/MS Analysis
Part 3: Data Interpretation & Logic[1]
The calculation relies on the "Fractional Enrichment" (FE) of the downstream product (F6P).[1]
The Logic Table
| Probe Used | Fate at PMI Step | Signal in F6P Pool (LC-MS) | Interpretation |
| D-Mannose-4-C-d | Retained | High M+1 Signal | Represents Total Flux into Glycolysis.[1] |
| D-Mannose-2-C-d | Lost (Exchange) | Low/No M+1 Signal | Represents PMI Activity .[1][5] (Loss = Activity).[1] |
Calculation of PMI Activity Coefficient
To quantify the "Futile Cycle" (cycling between M6P and F6P) or the net flux:
-
Result = 100%: Complete equilibration. PMI is highly active.[1] The C-2 label is totally washed out, while C-4 remains.[1]
-
Result = 0%: PMI is inactive (or absent, as in MPI-CDG).[1] Both labels behave identically because conversion to F6P is blocked (or the only F6P comes from Glucose, not Mannose).[1]
Graphviz: Decision Tree for Data Analysis
Figure 2: Diagnostic logic for interpreting dual-label mannose experiments.
Part 4: References
-
Freeze, H. H., & Aebi, M. (2005). Altered glycan structures: the molecular basis of congenital disorders of glycosylation.[1] Current Opinion in Structural Biology, 15(5), 490-498.[1]
-
Sharma, V., Ichikawa, M., & Freeze, H. H. (2014). Mannose metabolism: More than meets the eye.[1] Biochemical and Biophysical Research Communications, 453(2), 220-228.[1]
-
Konno, M., et al. (2020). Distinct metabolic flow of mannose and glucose in human cells.[1] Scientific Reports, 10, Article number: 15353.[1] [1]
-
Harms, H. K., et al. (2002). Oral mannose therapy persistently corrects the severe clinical symptoms and biochemical abnormalities of phosphomannose isomerase deficiency.[1][6] Acta Paediatrica, 91(10), 1065-1072.[1][6]
Sources
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. The reaction mechanism of type I phosphomannose isomerases: new information from inhibition and polarizable molecular mechanics studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Oral mannose therapy persistently corrects the severe clinical symptoms and biochemical abnormalities of phosphomannose isomerase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
literature review of D-Mannose-4-C-d in cancer metabolism
Technical Guide: D-Mannose-4-C-d in Cancer Metabolism Profiling
Part 1: Executive Summary & Core Directive
The "Mannose Paradox" in Oncology Recent breakthroughs (Gonzalez et al., Nature 2018) have identified D-mannose not merely as a structural sugar, but as a potent metabolic disruptor in cancer cells. Unlike glucose, which fuels the Warburg effect, high-dose mannose induces "Honeybee Syndrome"—a lethal metabolic clogging caused by the accumulation of Mannose-6-Phosphate (M6P) in tumors with low Phosphomannose Isomerase (PMI) activity.
The Role of D-Mannose-4-C-d To exploit this vulnerability, researchers must distinguish between mannose utilized for structural N-glycosylation (survival) and mannose forced into glycolysis (bioenergetic disruption).
D-Mannose-4-C-d (Deuterium labeled at Carbon-4) is the precision tool for this discrimination.
-
In Glycolysis: The deuterium at C4 is stereoselectively removed by Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), transferring the heavy isotope to the cytosolic NADH pool.
-
In Glycosylation: The deuterium at C4 is retained, as the mannose skeleton remains intact during incorporation into glycoproteins.
This guide details the experimental architecture for using D-Mannose-4-C-d to quantify this metabolic bifurcation, providing a robust metric for tumor sensitivity to mannose therapy.
Part 2: Scientific Foundations & Mechanism[1][2][3][4][5][6][7]
The Tracer Logic: Why Carbon-4?
The selection of the C4 position for deuterium labeling is driven by the stereochemistry of the glycolytic cleavage steps.
-
Step 1: Isomerization: D-Mannose-4-C-d
Mannose-6-P Fructose-6-P (F6P). Note: The C4 deuterium is retained during isomerization. -
Step 2: Cleavage: Aldolase splits Fructose-1,6-Bisphosphate.
-
Carbons 1-3 become Dihydroxyacetone Phosphate (DHAP).
-
Carbons 4-6 become Glyceraldehyde-3-Phosphate (GAP).
-
Crucial Mapping:C4 of Mannose becomes C1 of GAP.
-
-
Step 3: The GAPDH Checkpoint: GAPDH oxidizes the C1 aldehyde of GAP to a carboxylic acid (1,3-BPG). This reaction involves the hydride transfer of the hydrogen on C1 (originally C4 of mannose) to NAD+.
-
Outcome: If mannose runs through glycolysis, the Deuterium is lost from the carbon skeleton and transferred to generate NADD (Deuterated NADH).
-
The "Honeybee" Blockade
In PMI-low tumors, M6P cannot efficiently convert to F6P. It accumulates, inhibiting Hexokinase (HK) and Glucose-6-Phosphate Dehydrogenase (G6PD). Using D-Mannose-4-C-d allows you to measure the "leakage" of this blockade. High detection of deuterated lactate (via NADD recycling) implies the tumor has high PMI activity and is resistant to mannose therapy. Low deuterium transfer implies effective metabolic clogging.
Part 3: Visualization of Metabolic Fate
The following diagram illustrates the divergent fate of the Deuterium label (marked as [D] ) in the two competing pathways.
Caption: Fate of C4-Deuterium. In glycosylation (Green), the label remains on the sugar. In glycolysis (Red), GAPDH strips the label, transferring it to the NADH pool.
Part 4: Experimental Protocol (Self-Validating)
Objective: Quantify the PMI-dependent flux of Mannose into Glycolysis vs. Glycosylation.
Phase 1: Cell Preparation & Tracer Loading
-
Cell Models: Use paired cell lines: PMI-High (Resistant, e.g., HeLa) vs. PMI-Low (Sensitive, e.g., SKOV3).
-
Media: Glucose-free DMEM supplemented with 10% dialyzed FBS.
-
Tracer: 25 mM [4-^2H]-Mannose (D-Mannose-4-C-d).
-
Control: 25 mM [1,2-^13C_2]-Glucose (to normalize total glycolytic rate).
-
Phase 2: Metabolic Quenching & Extraction
-
Incubation: Treat cells for 6 hours. (Long enough for steady-state labeling, short enough to avoid toxicity-induced apoptosis).
-
Quench: Rapidly wash with ice-cold saline. Add 80% MeOH (-80°C) directly to the plate.
-
Biphasic Extraction: Add chloroform/water to separate:
-
Aqueous Phase: Contains metabolites (Lactate, M6P, NADH).
-
Protein/Pellet Phase: Contains glycoproteins.[1]
-
Phase 3: Analytical Detection (LC-MS)
-
Target 1: Intracellular Lactate (M+1).
-
Logic: Even though the D is removed from the carbon skeleton at GAPDH, the resulting NADD (Deuterated NADH) is immediately used by Lactate Dehydrogenase (LDH) to convert Pyruvate to Lactate.
-
Result: The Deuterium is transferred back onto Lactate.
-
Measurement: Monitor Lactate m/z 90.0 (M+1) vs 89.0 (M+0).
-
-
Target 2: Glycoprotein Hydrolysate.
-
Hydrolyze the protein pellet (2M TFA, 100°C, 4h).
-
Analyze free Mannose derived from glycans.
-
Measurement: Mannose m/z 181.06 (M+1) indicates direct incorporation into glycans.
-
Phase 4: Data Interpretation Table
| Readout | PMI-Low Tumor (Sensitive) | PMI-High Tumor (Resistant) | Biological Interpretation |
| Intracellular M6P | Very High | Low/Moderate | "Honeybee" clogging; HK inhibition. |
| Lactate (M+1) | Negligible | High | Mannose is successfully fueling glycolysis (Flux via GAPDH). |
| Glycan-Mannose (M+1) | Moderate | Moderate | Structural use is maintained unless toxicity occurs. |
| ATP Levels | Depleted | Normal | Energy crisis due to glycolytic blockade. |
Part 5: Strategic Application in Drug Development
1. Patient Stratification: Tumors with low MPI expression (PMI-Low) are the primary candidates for Mannose therapy. Using D-Mannose-4-C-d in ex vivo organoid cultures can serve as a companion diagnostic. If the organoid produces minimal deuterated lactate from the tracer, the patient is a responder.
2. Combination Therapy Validation: Mannose sensitizes tumors to chemotherapy (Cisplatin/Doxorubicin) by interfering with Bcl-2 family proteins (Gonzalez et al., 2018).
-
Experiment: Treat with D-Mannose-4-C-d + Cisplatin.
-
Success Metric: An increase in the M6P/ATP ratio indicates that the metabolic stress is maintained even in the presence of chemotherapy.
3. Immunotherapy Synergy: Recent evidence (Zhang et al., 2024) suggests mannose metabolism reshapes T-cell differentiation. D-Mannose-4-C-d can be used to track if T-cells in the tumor microenvironment are competing for mannose or if they utilize it to support effector function (via N-glycosylation of effector cytokines).
References
-
Gonzalez, P. S., et al. (2018). Mannose impairs tumour growth and enhances chemotherapy.[2][3] Nature, 563, 719–723.
-
[Link]
-
-
Harada, Y., et al. (2023). Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells.[3] eLife, 12:e83870.
-
[Link]
-
-
Zhang, D., et al. (2024). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity.
-
[Link]
-
-
Sharma, V., & Freeze, H. H. (2011). Mannose efflux from the cells: a potential source of mannose in blood.[3] Journal of Biological Chemistry, 286(12), 10193-10200. (Foundational work on Mannose flux).
-
[Link]
-
Sources
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis Using D-Mannose-4-C-d
Introduction: Unraveling Metabolic Networks with Stable Isotope Tracers
Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system, providing a dynamic snapshot of cellular physiology.[1][2] By introducing stable isotope-labeled substrates, or tracers, into a system, we can follow the path of atoms through metabolic pathways.[3][4] This allows for an unparalleled understanding of how cells utilize nutrients and the impact of genetic or environmental perturbations on metabolism.[4] While uniformly labeled tracers like ¹³C-glucose are common, the use of specifically labeled molecules, such as D-Mannose-4-C-d, offers a unique lens to probe specific enzymatic reactions and pathway branch points.
D-Mannose, a C-2 epimer of glucose, is a crucial monosaccharide in human metabolism, particularly in the glycosylation of proteins.[5] It enters central carbon metabolism and can be funneled into glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[6] This application note provides a detailed protocol for conducting metabolic flux analysis using D-Mannose-4-C-d, a deuterated mannose tracer. The deuterium label at the C-4 position allows for the precise tracking of this carbon's fate through downstream metabolic transformations. This protocol is designed for researchers, scientists, and drug development professionals seeking to elucidate the intricate metabolic wiring of their biological systems of interest.
Metabolic Fate of D-Mannose-4-C-d
Upon entering the cell, D-mannose is phosphorylated by hexokinase to mannose-6-phosphate.[5] This is then isomerized to fructose-6-phosphate by phosphomannose isomerase, a key entry point into glycolysis.[5] The deuterium on the 4th carbon of mannose will be retained on the 4th carbon of fructose-6-phosphate. From here, the labeled carbon can proceed through several key metabolic pathways:
-
Glycolysis: The fructose-6-phosphate will be further metabolized, and the deuterium label will be found on the corresponding carbon in downstream glycolytic intermediates such as fructose-1,6-bisphosphate, dihydroxyacetone phosphate (DHAP), glyceraldehyde-3-phosphate (G3P), and eventually pyruvate and lactate.
-
Pentose Phosphate Pathway (PPP): Fructose-6-phosphate can be recycled back into the PPP, leading to the labeling of pentose sugars and NADPH.
-
Tricarboxylic Acid (TCA) Cycle: Pyruvate derived from labeled mannose can enter the TCA cycle, resulting in the incorporation of the deuterium label into TCA cycle intermediates like citrate, α-ketoglutarate, and malate.
-
Glycosylation: Mannose-6-phosphate can also be converted to mannose-1-phosphate and subsequently to GDP-mannose, a precursor for protein glycosylation.
By monitoring the incorporation of deuterium into these various metabolites, researchers can gain insights into the relative fluxes through these interconnected pathways.
Experimental Workflow Overview
The following diagram outlines the general workflow for a metabolic flux analysis experiment using D-Mannose-4-C-d.
Caption: General workflow for metabolic flux analysis using D-Mannose-4-C-d.
Detailed Protocol
This protocol is optimized for adherent mammalian cell lines but can be adapted for suspension cells or other model systems.
Part 1: Cell Culture and Isotope Labeling
Rationale: The initial phase focuses on establishing a healthy and consistent cell culture to ensure reproducible results. The labeling medium is carefully prepared to replace the unlabeled carbon source with the deuterated tracer, initiating the tracking of metabolic pathways.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Labeling medium: Glucose- and mannose-free DMEM supplemented with dialyzed fetal bovine serum (dFBS), penicillin-streptomycin, and the desired concentration of D-Mannose-4-C-d.
-
Sterile cell culture plates (e.g., 6-well or 10 cm dishes)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells onto culture plates at a density that will result in approximately 80% confluency at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Media Preparation: Prepare the labeling medium. The concentration of D-Mannose-4-C-d will depend on the experimental goals and the specific cell line's metabolism. A common starting point is to replace the glucose in the medium with an equimolar concentration of D-Mannose-4-C-d (e.g., 25 mM).
-
Isotope Labeling:
-
Aspirate the complete growth medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove any residual unlabeled metabolites.
-
Add the pre-warmed labeling medium to the cells.
-
Return the plates to the incubator and incubate for the desired labeling time. The optimal time will vary depending on the metabolic rates of the cell line and the pathways of interest. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the time to reach isotopic steady state.
-
Part 2: Metabolite Extraction
Rationale: This is a critical step to halt all enzymatic activity instantly, preserving the metabolic state of the cells at the time of harvest. The subsequent extraction isolates the intracellular metabolites for analysis.
Materials:
-
Cold (-80°C) 80% methanol (v/v) in water
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of reaching -9°C and 14,000 x g
Procedure:
-
Metabolic Quenching:
-
Remove the culture plates from the incubator and immediately aspirate the labeling medium.
-
Place the plates on dry ice or in a container of liquid nitrogen to rapidly cool the cells.
-
Add a sufficient volume of -80°C 80% methanol to each well/plate to cover the cell monolayer (e.g., 1 mL for a 6-well plate).
-
-
Cell Lysis and Metabolite Extraction:
-
Incubate the plates at -80°C for at least 15 minutes to ensure complete cell lysis and protein precipitation.
-
Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube.
-
Store the metabolite extracts at -80°C until analysis.
-
Part 3: Sample Preparation and Analysis
Rationale: The choice of analytical platform, either Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, will dictate the sample preparation. Both techniques are powerful for detecting and quantifying deuterated metabolites.
For LC-MS/MS Analysis:
-
Sample Preparation: Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac). The dried extracts can be reconstituted in a suitable solvent for the chosen chromatography method.
-
Instrumentation: A high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) is ideal for separating and detecting the labeled metabolites.
-
Data Acquisition: Acquire data in full scan mode to detect all metabolites and their isotopologues. Targeted analysis using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) can be used for higher sensitivity and specificity for particular metabolites of interest.
For NMR Analysis:
-
Sample Preparation: Dry the metabolite extracts and reconstitute them in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for optimal resolution and sensitivity.
-
Data Acquisition: Acquire ¹H or ²H NMR spectra. ²H NMR is highly specific for detecting the deuterated metabolites with low background signal.[7]
Part 4: Data Analysis and Flux Calculation
Rationale: The raw data from the analytical instruments must be processed to determine the extent of deuterium incorporation into downstream metabolites. This information is then used to calculate the relative or absolute metabolic fluxes.
Data Processing:
-
Peak Integration: Integrate the peak areas for the unlabeled (M+0) and labeled (M+1, M+2, etc.) forms of each metabolite.
-
Natural Abundance Correction: Correct for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the fractional enrichment from the D-Mannose-4-C-d tracer.
-
Fractional Enrichment Calculation: Calculate the fractional enrichment of deuterium in each metabolite at each time point.
Flux Calculation:
-
Qualitative Analysis: The pattern of deuterium enrichment in different metabolites provides qualitative information about the active metabolic pathways.
-
Quantitative Flux Analysis: For a quantitative understanding of metabolic fluxes, the fractional enrichment data can be used as input for computational models. Software packages such as INCA, 13CFLUX2, or Python-based tools like FreeFlux can be used for this purpose.[8] These tools use mathematical models of metabolic networks to estimate the fluxes that best fit the experimental data.
Data Presentation and Interpretation
The results of a metabolic flux analysis experiment are typically presented in tables and pathway maps.
Table 1: Hypothetical Fractional Enrichment of Key Metabolites After Labeling with D-Mannose-4-C-d
| Metabolite | M+1 Fractional Enrichment (1 hour) | M+1 Fractional Enrichment (8 hours) |
| Mannose-6-Phosphate | 0.95 | 0.98 |
| Fructose-6-Phosphate | 0.92 | 0.97 |
| Lactate | 0.45 | 0.85 |
| Citrate | 0.30 | 0.75 |
| Ribose-5-Phosphate | 0.15 | 0.50 |
| GDP-Mannose | 0.60 | 0.90 |
Metabolic Pathway Visualization
The following diagram illustrates the potential labeling patterns from D-Mannose-4-C-d in central carbon metabolism.
Caption: Expected labeling from D-Mannose-4-C-d in central metabolic pathways.
Troubleshooting and Considerations
-
Low Label Incorporation: This could be due to insufficient labeling time, low tracer concentration, or the presence of competing unlabeled carbon sources in the medium. Ensure that the labeling medium is free of unlabeled glucose and mannose, and consider increasing the labeling time or tracer concentration.
-
High Biological Variability: Minimize variability by ensuring consistent cell seeding densities, confluency at the time of labeling, and precise timing of the quenching and extraction steps.
-
Contamination: Be vigilant about potential sources of contamination during sample preparation, as this can interfere with the detection of labeled metabolites.[9]
-
Choice of Analytical Platform: The choice between MS and NMR depends on the specific research question and available instrumentation. MS offers higher sensitivity, while NMR is non-destructive and can provide positional information about the label.[10]
Conclusion
Metabolic flux analysis using D-Mannose-4-C-d is a powerful approach to dissect the complexities of cellular metabolism. By carefully designing and executing the experiment as outlined in this protocol, researchers can gain valuable insights into the dynamic regulation of metabolic pathways. This information is critical for understanding disease states, identifying novel drug targets, and engineering cellular systems for biotechnological applications.
References
-
Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. PMC. [Link]
-
Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]
-
Metabolic flux analysis using mass spectrometry. PubMed. [Link]
-
Stable Isotope Labeling-Assisted Experiments. BOKU. [Link]
-
Isotope Tracer Analysis and Metabolic Flux Analysis. McCullagh Research Group. [Link]
-
D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma. PMC - NIH. [Link]
-
Metabolic Flux Analysis. SCIEX. [Link]
-
D-Mannose Metabolome Regulates Influenza A Disease via Immunometabolic Reprogramming. ResearchGate. [Link]
-
Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. PMC. [Link]
-
(PDF) D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma. ResearchGate. [Link]
-
Analysis of metabolic flux using HMRS. (A) NMR spectra of... ResearchGate. [Link]
-
Deuterium Metabolic Imaging – Back to the Future. PMC. [Link]
-
Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. PubMed Central. [Link]
-
Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. PMC. [Link]
-
MANNOSE METABOLISM: MORE THAN MEETS THE EYE. PMC. [Link]
-
Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. PMC. [Link]
-
NMR Spectroscopy for Metabolomics Research. PMC. [Link]
-
Mass spectrometry for metabolic flux analysis. PubMed. [Link]
-
Flux analysis mass spec software, VistaFlux Software. Agilent. [Link]
-
d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. NIH. [Link]
-
(PDF) Advanced methods in deuterium metabolic imaging. ResearchGate. [Link]
-
60 questions with answers in ISOTOPE LABELING | Scientific method. ResearchGate. [Link]
-
Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances (RSC Publishing). [Link]
-
D-Mannose-Mediated metabolic pathways sustain the molecular signatures of sperm function and fertilization. PubMed. [Link]
-
NMR Based Methods for Metabolites Analysis. Analytical Chemistry - ACS Publications. [Link]
-
Metabolic flux analysis. Wikipedia. [Link]
-
Metabolism of d-Mannose in Aerobacter aerogenes: Evidence for a Cyclic Pathway. Journal of Bacteriology. [Link]
-
Mannose. Wikipedia. [Link]
-
#82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. [Link]
-
a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Publishing. [Link]
-
Automating Metabolic Flux Analysis with Symphony and Polly. Waters Corporation. [Link]
- Isotope Labeled Standards in Skyline. [No Source Found].
- Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. [No Source Found].
- Fluxer: Home. [No Source Found].
-
FreeFlux: A Python Package for Time-Efficient Isotopically Nonstationary Metabolic Flux Analysis. ACS Synthetic Biology. [Link]
Sources
- 1. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Mannose - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantitation of D-Mannose using D-Mannose-4-C-d
Executive Summary
D-Mannose is a critical monosaccharide in N-glycosylation pathways and a biomarker for Congenital Disorders of Glycosylation (CDG) and metabolic syndrome. Accurate quantification in biological matrices (plasma, urine, cell culture) is analytically challenging due to:
-
Isomeric Interference: D-Mannose is the C2 epimer of D-Glucose and shares identical mass and fragmentation patterns with Glucose and Galactose. Glucose is often present at
higher concentrations in plasma.[1] -
Low Ionization Efficiency: Neutral sugars ionize poorly in Electrospray Ionization (ESI).
-
Hydrophilicity: Poor retention on standard C18 Reverse Phase (RP) columns.
This guide details two distinct workflows to overcome these challenges using D-Mannose-4-C-d as the Internal Standard (IS). The PMP-Derivatization method is the "Gold Standard" for sensitivity and isomer separation, while the HILIC method offers a rapid, label-free alternative for high-concentration samples.
Methodological Strategy & Decision Matrix
Selecting the correct sample preparation strategy is the single most important factor in Mannose analysis.
Workflow Decision Tree
Caption: Decision matrix for selecting between PMP derivatization (Protocol A) and HILIC (Protocol B) based on sensitivity and selectivity requirements.
Protocol A: PMP Derivatization (Gold Standard)
Principle: 1-phenyl-3-methyl-5-pyrazolone (PMP) reacts with the reducing aldehyde group of mannose under alkaline conditions to form a bis-PMP derivative .
-
Benefit 1: Increases hydrophobicity, allowing separation of Mannose from Glucose on standard C18 columns.
-
Benefit 2: The nitrogenous PMP ring enhances ESI+ ionization efficiency by ~100-fold.
Reagents & Materials
-
Internal Standard: D-Mannose-4-C-d (
in water). -
Derivatization Reagent: 0.5 M PMP in Methanol (Prepare fresh).
-
Alkaline Catalyst: 28% Ammonium Hydroxide (
) or 0.3 M NaOH. -
Neutralizer: 10% Formic Acid or HCl.
-
Extraction Solvent: Chloroform or Ethyl Acetate (HPLC Grade).
Step-by-Step Workflow
-
Sample Aliquoting: Transfer
of sample (Plasma/Cell Lysate) to a 1.5 mL Eppendorf tube. -
IS Addition: Add
of D-Mannose-4-C-d IS solution. -
Protein Precipitation: Add
cold Methanol. Vortex 30s. Centrifuge at 12,000 x g for 10 min. -
Transfer: Move
of supernatant to a glass vial (plastic may leach during heating). -
Derivatization Reaction:
-
Add
of 0.5 M PMP (in Methanol). -
Add
of Ammonium Hydroxide (Alkaline medium). -
Incubate: 70°C for 60 minutes. (Critical for bis-PMP formation).
-
-
Cool & Neutralize: Cool to RT. Add
of 10% Formic Acid to stop the reaction (pH should be ~5-6). -
Liquid-Liquid Extraction (LLE) - CRITICAL STEP:
-
Purpose: Remove excess PMP reagent which will otherwise suppress MS signal and clog the source.
-
Add
Chloroform/Ethyl Acetate. Vortex vigorously for 1 min. -
Centrifuge 2 min.
-
Discard the organic (bottom/top) layer containing excess PMP. Keep the aqueous layer containing the Sugar-PMP derivative.
-
Repeat extraction 2 more times.
-
-
Final Dilution: Dilute the aqueous phase 1:10 with Mobile Phase A before injection.
LC-MS/MS Parameters (Protocol A)
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100mm, 1.8 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 5.5) |
| Mobile Phase B | Acetonitrile (100%) |
| Gradient | 15% B (0-1 min) |
| Flow Rate | 0.3 mL/min |
| Ionization | ESI Positive Mode (+) |
MRM Transitions (PMP Derivatives): Note: PMP adds mass. MW = 180 (Mannose) + 2x174 (PMP) - 18 (H2O) = 510 Da. Precursor [M+H]+ = 511.
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) | Dwell (ms) |
| D-Mannose-PMP | 511.2 | 175.1 (PMP fragment) | 25 | 50 |
| D-Mannose-4-C-d-PMP | 512.2* | 175.1 | 25 | 50 |
*Adjust precursor mass based on CoA. If
Protocol B: HILIC (High Throughput)
Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar sugars using a water layer on the stationary phase. No heating or chemical modification is required.
-
Best for: High concentration samples where isomer resolution is less critical, or when using high-end columns (e.g., BEH Amide) capable of partial separation.
Step-by-Step Workflow
-
Sample Prep: Mix
Sample + IS (D-Mannose-4-C-d). -
Precipitation: Add
Acetonitrile (High organic ratio 1:8 is crucial for HILIC peak shape). -
Mixing: Vortex 1 min. Centrifuge 15,000 x g for 10 min.
-
Injection: Inject supernatant directly. Do not dilute with water , as this destroys HILIC retention.
LC-MS/MS Parameters (Protocol B)
| Parameter | Setting |
| Column | Waters XBridge BEH Amide (2.1 x 100mm, 2.5 µm) |
| Mobile Phase A | 80:20 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0) |
| Mobile Phase B | 30:70 Acetonitrile:Water + 10 mM Ammonium Acetate (pH 9.0) |
| Isocratic/Gradient | High organic start (80% ACN) gradient to 50% ACN. |
| Ionization | ESI Negative Mode (-) |
MRM Transitions (Native Sugars):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| D-Mannose | 179.1 [M-H]- | 89.0 (C3H5O3-) | 15 |
| D-Mannose-4-C-d | 180.1 [M-H]- | 90.0 | 15 |
Scientific Validation & Quality Control
To ensure Trustworthiness and Self-Validation , every batch must include:
Isomer Separation Verification
For Protocol A (PMP), you must inject a "System Suitability Standard" containing equal parts Glucose and Mannose.
-
Requirement: Baseline resolution (
) between the Glucose-PMP and Mannose-PMP peaks. Glucose typically elutes before Mannose on C18.
Internal Standard Normalization
The D-Mannose-4-C-d IS is not just for quantification; it validates the extraction efficiency.
-
Calculation: Response Ratio = (Area of Mannose / Area of IS).
-
Logic: If the LLE step in Protocol A removes too much derivative, the IS (chemically identical) will be removed at the same rate, correcting the error.
Deuterium Stability Check
The C-4 position in Mannose is generally stable. However, verify no D/H exchange occurs during the alkaline PMP reaction by incubating the IS alone and monitoring for the unlabeled mass (511.2).
Visualizing the PMP Reaction Pathway
Caption: Reaction pathway for PMP derivatization. Two PMP molecules condense with one Mannose molecule.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Source Clogging | Excess PMP reagent entering MS. | Increase LLE cycles (Step 7). Ensure organic layer is fully removed. |
| Poor Sensitivity | Incomplete derivatization. | Check pH during reaction (must be >10). Ensure fresh PMP reagent. |
| Peak Tailing (HILIC) | Sample diluent contains too much water. | Ensure sample injected is >75% Acetonitrile. |
| Glucose Interference | Inadequate chromatographic resolution. | Switch to Protocol A (PMP). Use a longer C18 column or lower flow rate. |
References
-
Honda, S., et al. (1989). High-performance liquid chromatography of reducing carbohydrates as strongly ultraviolet-absorbing derivatives with 1-phenyl-3-methyl-5-pyrazolone.[2] Analytical Biochemistry. Link
-
Taguchi, T., et al. (2003). Determination of D-Mannose in Plasma by HPLC. Clinical Chemistry. Link
-
Pitt, J. J., & Eggington, M. (2001). Determination of plasma mannose by liquid chromatography-mass spectrometry. Journal of Chromatography B. Link
-
Zhang, Y., et al. (2016). LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker.[3][4] Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
1H-NMR spectroscopy techniques for D-Mannose-4-C-d detection
Application Note: 1H-NMR Spectroscopy Techniques for D-Mannose-4-C-d Detection
Abstract
This guide details the methodology for the detection and quantification of D-Mannose-4-C-d (Mannose deuterated at the C4 position) using high-resolution Proton Nuclear Magnetic Resonance (
Introduction & Principles
Why D-Mannose-4-C-d? Deuterium-labeled mannose is a critical probe for investigating the Mannose-6-Phosphate pathway and glycolysis variants. The C4 position is mechanistically significant because it is involved in the epimerization processes and can be a reporter for specific enzymatic cleavages or rearrangements.
The Physics of Detection
In
-
Signal Disappearance: The resonance typically found at
3.50–3.80 ppm (H4) vanishes. -
Multiplet Collapse: In native D-Mannose, H3 and H5 are split by H4 (
and ). When H4 is replaced by D4, these large proton-proton couplings (~9 Hz) are removed, significantly simplifying the H3 and H5 multiplets.
Experimental Design: The "Self-Validating" System
To ensure scientific integrity, the experiment is designed as a self-validating ratio measurement. We do not rely on absolute intensity, which is error-prone. Instead, we use the Anomeric Proton (H1) as an internal molecular anchor.
-
The Anchor (H1): The anomeric proton (
-H1 at ~5.17 ppm) is distinct, downfield, and usually free of overlap. It represents the total molar amount of mannose in the sample. -
The Target (H4): The H4 proton represents the non-deuterated fraction.
-
Validation Logic: In a pure non-labeled sample, the molar ratio H1:H4 is 1:1. In a 98% deuterated sample, the ratio is 1:0.02.
Materials & Preparation Protocol
Reagents
-
Solvent: Deuterium Oxide (D
O), 99.9% D. Note: Avoid DMSO-d6 unless hydroxyl proton observation is strictly required, as viscosity broadens signals. -
Internal Standard: DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid). Concentration: 0.5 mM.[1]
-
pH Buffer: Phosphate buffer (100 mM, pH 7.0) prepared in D
O. Crucial: Chemical shifts in sugars are pH-sensitive.
Sample Preparation Workflow
-
Weighing: Accurately weigh 5–10 mg of D-Mannose-4-C-d.
-
Dissolution: Dissolve in 600
L of buffered D O containing the internal standard. -
Equilibration: Allow the sample to sit at room temperature for 30 minutes.
-
Reasoning: Mannose undergoes mutarotation. You must allow the
and anomers to reach equilibrium (approx. 67% / 33% ) to obtain stable integration ratios.
-
-
Filtration: Filter through a 0.22
m PTFE filter directly into a 5mm high-precision NMR tube.
Acquisition Parameters (Bruker/Varian Standard)
Use a high-field instrument (600 MHz recommended) to resolve the crowded "sugar region" (3.2–4.0 ppm).
| Parameter | Value | Causality / Explanation |
| Pulse Sequence | noesypr1d or zg30 | noesypr1d with presaturation is preferred to suppress the residual HDO water signal, which often overlaps with sugar ring protons. |
| Temperature | 298 K (25°C) | Standardizes chemical shifts and mutarotation rates. |
| Spectral Width | 10–12 ppm | Covers the full range from DSS (0 ppm) to Anomeric H1 (~5.2 ppm). |
| Relaxation Delay (D1) | > 5 seconds | Critical: Anomeric protons have long T1 relaxation times. Short D1 leads to under-integration of H1, falsely lowering the calculated deuteration efficiency. |
| Scans (NS) | 64 or 128 | Sufficient S/N ratio for quantitative integration of residual H4 peaks. |
| Acquisition Time (AQ) | > 3 seconds | Ensures high digital resolution for resolving multiplet splittings. |
Data Processing & Analysis
Step 1: Processing
-
Apodization: Apply an exponential line broadening (LB) of 0.3 Hz.
-
Phasing: Manual phasing is required. Auto-phasing often fails on the water suppression region.
-
Baseline Correction: Apply a polynomial baseline correction (ABS) to ensure accurate integration.
Step 2: Spectral Assignment & "Fingerprinting"
The following table summarizes the expected shifts and the specific changes observed in the 4-C-d isotopologue.
Table 1: 1H-NMR Chemical Shifts (
| Proton | Standard D-Mannose ( | Multiplicity (Standard) | D-Mannose-4-C-d Appearance | Diagnostic Value |
| 5.17 | Doublet ( | Unchanged | Reference Anchor | |
| 4.89 | Singlet (br) | Unchanged | Secondary Reference | |
| H2 | 3.92 | dd | Unchanged / Slight sharpening | Low |
| H3 | 3.70–3.80 | dd ( | Collapsed to Doublet | High: Loss of |
| H4 | 3.60–3.65 | Triplet / dd | SILENT (Absent) | Primary Confirmation |
| H5 | 3.65–3.75 | ddd | Simplified | Medium: Loss of |
Step 3: Quantification of Deuteration
To calculate the % Deuteration (
-
Since there is 1 proton at H1 and 1 proton at H4 in native mannose, the stoichiometric factor
. -
Note: If H4 overlaps significantly with H3/H5, use 2D HSQC (Heteronuclear Single Quantum Coherence) to resolve the carbon-proton correlations. In HSQC, the cross-peak at (C4, H4) will be entirely absent in the deuterated sample.
Visualization of Structural Logic
The following diagram illustrates the experimental logic: identifying the "Silence" and the "Collapse" of coupling networks.
Figure 1: Mechanistic impact of C4-deuteration on the 1H-NMR spin system. The substitution of H4 with D4 eliminates scalar couplings, simplifying adjacent signals.
Troubleshooting & Common Pitfalls
| Issue | Cause | Solution |
| Broad H4 Residual | H-D Exchange or Impurity | Check pH. If pH > 8, protons alpha to carbonyls (via open chain form) may exchange, though C4 is generally stable. Ensure sample is not contaminated with native mannose. |
| H1 Integral too Low | Incomplete Relaxation | Increase D1 (Relaxation Delay) to 10s. Anomeric protons relax slowly. |
| Water Signal Overlap | HDO near 4.7 ppm | Use noesypr1d with presaturation centered exactly on the water resonance. Alternatively, shift Temperature to 30°C to move the water peak away from sugar signals. |
| Complex Multiplets | Strong Coupling | At lower fields (300/400 MHz), H3/H4/H5 may form a second-order system. Use 600 MHz+ or run a 1D-TOCSY to isolate spin systems. |
References
-
Biological Magnetic Resonance Data Bank (BMRB). "D-Mannose Chemical Shifts and Coupling Constants." BMRB Entry bmse000018.[1]
-
[Link]
-
-
Roslund, M. U., et al. (2008). "Complete assignment of the 1H and 13C NMR spectra of D-mannose and D-galactose.
-
[Link]
-
-
Hatzakis, E. (2019). "Nuclear Magnetic Resonance (NMR) Spectroscopy in Food Science: A Comprehensive Review." Comprehensive Reviews in Food Science and Food Safety.
-
[Link]
-
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Protocol Reference for Pulse Sequences).
-
[Link]
-
Sources
Application Note: Precision Quantitation of Glycoprotein Biosynthesis Using D-Mannose-4-C-d
Abstract & Core Principle
Quantifying the rate of glycoprotein biosynthesis is critical for optimizing monoclonal antibody (mAb) production and understanding disease pathology. Traditional metabolic labeling (e.g.,
This guide details a precision protocol using D-Mannose-4-C-d (Mannose deuterated specifically at Carbon-4).
The "Fucose-Silent" Advantage
The biochemical utility of D-Mannose-4-C-d lies in its unique metabolic fate. Mannose is a direct precursor to both Mannose (in N-glycans) and Fucose. However, the enzymatic conversion of GDP-Mannose to GDP-Fucose involves GDP-mannose 4,6-dehydratase (GMDS) , which oxidizes Carbon-4 to a ketone intermediate, obligatorily removing the hydrogen (or deuterium) at the C4 position.[1][2][3]
-
Result: Mannose residues in the glycan retain the deuterium label.
-
Result: Fucose residues derived from this precursor lose the deuterium label.
This creates a self-validating system : The label is exclusively incorporated into the mannose backbone of High-Mannose and Complex glycans, allowing for pure flux analysis of the N-glycan core without signal interference from fucosylation pathways.
Mechanism of Action
The following diagram illustrates the divergent metabolic pathways and the fate of the C4-Deuterium label.
Caption: Metabolic fate of D-Mannose-4-C-d. Note the critical loss of the deuterium label (Red Path) during the GMDS-catalyzed conversion to Fucose, ensuring specificity for Mannose residues (Green Path).
Materials & Reagents
Precursors & Standards[4]
-
Tracer: D-Mannose-4-C-d (Isotopic Purity >98%).
-
Internal Standard: D-Mannose-
C (for absolute quantification of the free pool, if required). -
Background: Dialyzed Fetal Bovine Serum (dFBS) is mandatory to remove unlabeled mannose/glucose from the serum, which would dilute the tracer.
Buffers & Enzymes
-
Lysis Buffer: 2% SDS, 50 mM Tris-HCl pH 8.0 (avoid detergents incompatible with MS if not using S-Trap/FASP).
-
N-Glycan Release: PNGase F (Recombinant, amine-free).
-
Reduction/Alkylation: Dithiothreitol (DTT) and Iodoacetamide (IAA).
Experimental Protocol
Phase I: Metabolic Labeling (Pulse-Chase)
Expert Insight: High concentrations of mannose (>1 mM) can induce metabolic reprogramming or "Crabtree-like" effects in certain cell lines. We recommend a physiological range (50–200
-
Acclimatization: Culture cells (e.g., CHO, HEK293) in glucose-rich medium with 10% dialyzed FBS for 24 hours to deplete intracellular unlabeled mannose pools.
-
Labeling (Pulse):
-
Replace medium with fresh medium containing 100
M D-Mannose-4-C-d . -
Maintain glucose at standard levels (e.g., 5 mM) to support cell viability; mannose is a tracer, not the primary carbon source.
-
-
Time Points: Harvest cells at
hours. -
Harvesting:
-
Wash cells 2x with ice-cold PBS (critical to remove extracellular tracer).
-
Flash freeze pellets in liquid nitrogen.
-
Phase II: Glycoprotein Extraction & Release
-
Lysis: Resuspend pellet in Lysis Buffer. Sonicate (3x 10s pulses) to disrupt membranes. Clarify by centrifugation (14,000 x g, 10 min).
-
Protein Precipitation: Use Methanol/Chloroform precipitation to remove free metabolites (including the free D-Mannose-4-C-d pool) and lipids.
-
Resuspension: Dissolve protein pellet in 50 mM Ammonium Bicarbonate (pH 7.8).
-
Enzymatic Release:
-
Add PNGase F (5 U per 100
g protein). -
Incubate at 37°C for 16 hours.
-
Note: This releases N-glycans as glycosylamines, which spontaneously hydrolyze to free reducing glycans.
-
Phase III: Glycan Purification & Permethylation (Optional but Recommended)
While native glycans can be analyzed, permethylation stabilizes sialic acids and increases ionization efficiency in positive mode ESI-MS.
-
Solid Phase Extraction (SPE): Use a C18 cartridge to remove protein/peptide debris. Collect the flow-through (containing glycans).
-
Permethylation: React dried glycans with Methyl Iodide in DMSO/NaOH beads.
-
Cleanup: Perform liquid-liquid extraction (Chloroform/Water). The permethylated glycans partition into the Chloroform phase.
LC-MS/MS Analysis
System: UHPLC coupled to High-Resolution Mass Spectrometer (Orbitrap or Q-TOF).
Chromatographic Isotope Effect
Warning: Deuterated molecules are slightly more hydrophobic/hydrophilic depending on the column, often eluting slightly earlier than non-deuterated counterparts on Reverse Phase (C18) columns. Ensure your integration windows are wide enough to capture the leading edge of the peak.
| Parameter | Setting |
| Column | Porous Graphitized Carbon (PGC) or C18 (if permethylated) |
| Mobile Phase A | 10 mM Ammonium Formate (pH 4.4) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 45 min (optimized for glycan separation) |
| MS Mode | Positive ESI (for permethylated); Negative ESI (for native) |
| Resolution | > 60,000 (at m/z 400) to resolve isotopic envelopes |
Data Analysis & Quantification
Step 1: Identification
Identify glycan structures (e.g., Man5GlcNAc2, G0F, G1F) based on accurate mass and MS/MS fragmentation.
Step 2: Isotope Distribution Calculation
For a glycan containing
-
Native Mass (
): Monoisotopic peak. -
Labeled Mass (
): Where Da per mannose residue.
However, since labeling is rarely 100%, you will see an Isotopologue Envelope .
Formula for Fractional Synthesis Rate (FSR):
Where:
-
: Enrichment of the glycan at time
(calculated from the weighted average mass of the isotopic envelope). - : Theoretical natural abundance (baseline).
- : Enrichment of the intracellular GDP-Mannose pool (must be measured separately or assumed to reach steady state rapidly).
Step 3: The "Fucose Check" (QC)
To validate the protocol, examine a fucosylated glycan (e.g., FA2 / G0F).
-
Calculate the incorporation rate for the Mannose residues.
-
Examine the fragment ions corresponding to the Fucose residue (e.g., oxonium ion m/z 189 for permethylated fucose).
-
Pass Criteria: The Fucose oxonium ion should show no deuterium incorporation (mass should match natural abundance). If Fucose is labeled, it indicates non-specific scrambling or an alternative pathway (rare).
Workflow Summary
Caption: Step-by-step analytical workflow for quantifying glycoprotein biosynthesis.
References
-
Ichimiya, T., et al. (2014). Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations. This paper discusses the chromatographic behavior of deuterated compounds, essential for setting retention time windows.[4]
-
Freeze, H. H., & Aebi, M. (2005). Altered Glycan Structures: The Molecular Basis of Congenital Disorders of Glycosylation.
-
Harazono, A., et al. (2016). Mass Spectrometry-Based Glycan Analysis for Biotherapeutics.
-
Albermann, C., & Piepersberg, W. (2001). Structure and mechanism of GDP-mannose 4,6-dehydratase.[1][2][3] Defines the enzymatic mechanism that removes the C4-hydrogen, validating the "Fucose-Silent" labeling strategy.
Sources
- 1. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. ukisotope.com [ukisotope.com]
Application Note: Mechanistic Profiling of GDP-Mannose 4,6-Dehydratase (GMD) using D-Mannose-4-C-d
Abstract
This application note details the utilization of D-Mannose-4-C-d (D-Mannose deuterated at the C4 position) to interrogate the catalytic mechanism of GDP-mannose 4,6-dehydratase (GMD) . GMD is the committing enzyme in the de novo biosynthesis of GDP-fucose, a critical donor for fucosyltransferases involved in inflammation and oncology. Because the GMD catalytic cycle involves a rate-limiting hydride transfer from the C4 position to an active-site NADP+, the substitution of deuterium at this position induces a primary Kinetic Isotope Effect (KIE). This guide provides a self-validating workflow for the enzymatic conversion of D-Mannose-4-C-d into GDP-Mannose-4-C-d, followed by a coupled spectrophotometric assay to quantify the isotope effect.
Scientific Background & Mechanism[1][2][3][4][5][6]
The Target: GDP-Mannose 4,6-Dehydratase (GMD)
GMD catalyzes the conversion of GDP-D-mannose to GDP-4-keto-6-deoxy-D-mannose.[1][2][3] The reaction proceeds via a sophisticated internal redox mechanism:
-
Oxidation: The C4-hydroxyl is oxidized to a ketone by a tightly bound NADP⁺ cofactor, involving the abstraction of the C4-hydride .
-
Reduction: The C5-C6 double bond is reduced by the enzyme-bound NADPH (generated in step 1), recycling the cofactor.[1]
Why D-Mannose-4-C-d?
The C4-H bond cleavage is the chemical step that initiates the reaction. By using D-Mannose-4-C-d , we replace the C4-H with C4-D. Due to the greater reduced mass of the C-D bond, the vibrational zero-point energy is lower, requiring higher activation energy to break the bond.
-
Primary KIE (
): If C4-H abstraction is rate-limiting, the reaction velocity with the deuterated substrate will be significantly slower (typically 1.5x to 4x). -
Validation: This confirms the hydride transfer mechanism and is used to screen GMD inhibitors that may exploit this transition state.
Experimental Workflow Visualization
The following diagram illustrates the conversion of the raw deuterated monosaccharide into the active nucleotide sugar, followed by the coupled assay.
Caption: Chemoenzymatic cascade converting D-Mannose-4-C-d to GDP-Fucose. The GMD step (red) is the rate-limiting step being interrogated via the Kinetic Isotope Effect.
Part 1: One-Pot Enzymatic Synthesis of GDP-Mannose-4-C-d
Since GMD requires the nucleotide sugar, and commercial sources of deuterated GDP-Mannose are rare/expensive, you must synthesize it from D-Mannose-4-C-d.
Reagents
-
Substrate: D-Mannose-4-C-d (98%+ D enrichment).
-
Enzymes:
-
Hexokinase (HK) (S. cerevisiae).
-
Phosphomannomutase (PMM) (E. coli manB or similar).[5]
-
GDP-Mannose Pyrophosphorylase (GMPP) (S. enterica or E. coli manC).
-
Inorganic Pyrophosphatase (PPase) (to drive reaction forward).
-
-
Cofactors: ATP (1.2 eq), GTP (1.2 eq), MgCl₂.
Protocol
-
Reaction Mix: Prepare a 1 mL reaction in 50 mM Tris-HCl (pH 7.5) containing:
-
Incubation: Incubate at 37°C for 4 hours.
-
Monitoring: Spot 2 µL on PEI-Cellulose TLC plates. Develop in 1M LiCl. GDP-Mannose (
) separates from GTP ( ) and free mannose ( ). -
Purification (Optional but Recommended):
-
Filter reaction through a 10 kDa MWCO spin filter to remove enzymes.
-
Purify via anion-exchange chromatography (Q-Sepharose), eluting with a gradient of NH₄HCO₃ (0 to 500 mM).
-
Lyophilize fractions containing GDP-Mannose-4-C-d.
-
-
Validation: Confirm mass shift via ESI-MS (Expected [M-H]⁻: 606.1 Da for deuterated vs 605.1 Da for non-deuterated).
Part 2: The GMD Kinetic Isotope Effect Assay
This assay couples the GMD reaction to the GDP-4-keto-6-deoxymannose 3,5-epimerase/4-reductase (GMER, also known as FX protein) .
-
Principle: GMD produces the keto-sugar.[2] GMER consumes NADPH to convert the keto-sugar to GDP-Fucose.
-
Readout: We monitor the decrease in absorbance at 340 nm (NADPH consumption).
-
Condition: GMER must be in excess so that GMD is the rate-limiting step.
Reagents
-
Enzyme A: Recombinant GMD (purified).
-
Enzyme B: Recombinant GMER (purified, added at 10x activity of GMD).
-
Substrate: GDP-Mannose-4-C-d (from Part 1).
-
Cofactor: NADPH (0.2 mM).
Step-by-Step Protocol
-
Prepare Master Mix (minus GMD):
-
Buffer: 20 mM Tris-HCl, pH 7.5.
-
150 mM NaCl.
-
0.2 mM NADPH.
-
10 µg/mL GMER (Accessory enzyme).
-
Variable concentrations of GDP-Mannose-4-C-d (e.g., 10, 20, 50, 100, 200, 500 µM).
-
-
Baseline: Equilibrate in a quartz cuvette or UV-transparent 96-well plate at 25°C. Monitor
for 2 minutes to ensure stability. -
Initiation: Add GMD (final conc. 10-50 nM) to initiate the reaction.
-
Acquisition: Monitor
decrease for 10 minutes. -
Control Run: Repeat exactly with non-deuterated GDP-Mannose.
Data Analysis & KIE Calculation
Calculate the initial velocity (
Comparison Table:
| Parameter | Non-Deuterated Substrate (H) | Deuterated Substrate (D) | Interpretation |
| If | |||
| Usually similar, unless D alters binding (unlikely). | |||
| Turnover number. |
Calculation of KIE:
-
Interpretation:
- : The C4-H bond cleavage is not the rate-limiting step (or the step is masked by product release).
- : Significant primary isotope effect; C4-H abstraction is rate-limiting.
- : Strong evidence for tunneling or highly restrictive transition state.
Troubleshooting & Controls
-
Coupling Enzyme Limit: If GMER is not in excess, you will measure the rate of GMER, not GMD. Test: Double the GMER concentration. If the rate does not change, GMD is successfully rate-limiting.
-
Deuterium Purity: If the D-Mannose-4-C-d is only 90% enriched, the observed KIE will be diluted. Ensure >98% enrichment (verify by
H-NMR; disappearance of H4 multiplet at ~3.5-4.0 ppm). -
Feedback Inhibition: GDP-Fucose (product) inhibits GMD.[3] Ensure initial rates are taken (<10% substrate conversion) to avoid product inhibition artifacts.
References
-
GMD Mechanism & Hydride Transfer: Sturla, L. et al. (1997). "Expression, purification, and characterization of GDP-D-mannose 4,6-dehydratase from Escherichia coli." Biochemistry.
-
One-Pot Enzymatic Synthesis of GDP-Mannose: Jia, H. et al. (2011). "One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides." Biotechnology and Bioengineering.
-
Structural Analysis of GMD: Webb, N. A. et al. (2004). "Crystal structure of the enzyme-substrate complex of GDP-mannose 4,6-dehydratase from Arabidopsis thaliana." Protein Science.
-
Kinetic Isotope Effects in Dehydratases: Gross, J. W. et al. (2001). "Mechanistic studies of dTDP-glucose 4,6-dehydratase: probing the role of the active site base glutamate 136." Biochemistry.
Sources
- 1. A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 5. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose metabolism normalizes gut homeostasis by blocking the TNF-α-mediated proinflammatory circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One pot synthesis of GDP-mannose by a multi-enzyme cascade for enzymatic assembly of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GDP-4-dehydro-6-deoxy-D-mannose reductase - Wikipedia [en.wikipedia.org]
Application Note: Precision Tracking of Mannose Metabolism via C4-Deuterium Loss
This Application Note is designed for researchers in glycobiology, metabolic flux analysis, and drug development. It details the specific utility of [4-^2H]-Mannose (Deuterium labeled at Carbon-4) as a precision tracer to distinguish between the anabolic utilization of mannose (glycosylation/fucosylation) and its catabolic breakdown (glycolysis).
Executive Summary
Mannose is a critical monosaccharide for N-glycosylation and the biosynthesis of fucose.[1] However, in many cell types, a significant fraction of exogenous mannose is diverted into glycolysis for energy production, limiting its therapeutic or manufacturing efficiency.
Traditional 13C-labeling traces carbon backbones but cannot easily distinguish between the direct incorporation of mannose into glycans and its catabolism followed by scrambling. Tracking deuterium loss at Carbon-4 (C4) provides a binary molecular switch:
-
Retention of Deuterium: Indicates flux into N-Glycans or Fucose biosynthesis (Anabolic).
-
Loss of Deuterium: Indicates flux through Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in glycolysis (Catabolic).
This guide provides a rigorous protocol to quantify this "Metabolic Fork" using LC-MS/MS.
The Mechanistic Basis: The C4 Fate Decision[2]
To interpret the data correctly, one must understand the stereochemical fate of the C4-hydrogen in three distinct pathways.
Pathway A: Direct N-Glycosylation (Retention)
Mannose
-
Mechanism: These steps involve phosphorylation, isomerization (at C1/C2), and guanylyl transfer.
-
C4 Status: The C4-Deuterium is chemically inert and retained .
-
MS Signature: GDP-Mannose observed as M+1 .
Pathway B: De Novo Fucose Biosynthesis (Retention/Shift)
GDP-Mannose
-
Mechanism: Mediated by GDP-mannose 4,6-dehydratase (GMDS) .[3][4][5]
-
Oxidation at C4 by enzyme-bound NADP+ (removes C4-D).
-
Dehydration at C5-C6.[6]
-
Reduction at C6 by the same NADPH (transferring the hydride/deuteride).
-
-
C4 Status: The Deuterium is removed from C4 but typically transferred to C6 (intramolecular hydride transfer).
-
MS Signature: GDP-Fucose observed as M+1 (Mass is conserved, though position shifts).
Pathway C: Catabolism/Glycolysis (Loss)
Man-6-P
-
Mechanism:
-
Aldolase cleaves Fructose-1,6-bisphosphate. The C4 of Fructose (originally C4 of Mannose) becomes C1 of Glyceraldehyde-3-Phosphate (GAP) .
-
GAPDH Reaction: GAP is oxidized to 1,3-Bisphosphoglycerate. The hydrogen at C1 is removed and transferred to NAD+.
-
-
C4 Status: The C4-Deuterium is lost to the NADH pool. It is eventually washed out into water via mitochondrial respiration or lactate dehydrogenase exchange.
-
MS Signature: Downstream glycolytic intermediates (Lactate, Pyruvate) are M+0 (Unlabeled).
Pathway Visualization
Caption: Fate of C4-Deuterium. The critical bifurcation occurs at Man-6-P. Flux through GAPDH strips the label, while flux to GDP-Sugars preserves it.
Experimental Protocol
Materials & Reagents
-
Tracer: D-Mannose-4-d1 ([4-^2H]-Mannose). Purity >98% atom D.
-
Internal Standard: ^13C_6-Mannose (for absolute quantification if required).
-
Quenching Solution: 80:20 Acetonitrile:Water (pre-chilled to -80°C).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (adjusted with Ammonium Hydroxide).
-
Mobile Phase B: Acetonitrile.
Cell Culture & Labeling
-
Seeding: Seed cells (e.g., CHO, HEK293, or T-cells) in 6-well plates. Cultivate until mid-log phase (60-70% confluence).
-
Starvation (Optional): Wash cells 1x with PBS and incubate in glucose-free/mannose-free medium for 30 minutes to deplete intracellular pools.
-
Pulse Labeling:
-
Replace medium with fresh medium containing physiological Glucose (5 mM) and [4-^2H]-Mannose (50–200 µM) .
-
Note: A low concentration of mannose is recommended to trace physiological salvage without saturating the PMI pathway.
-
-
Incubation: Incubate for 1, 4, and 24 hours to observe dynamic flux.
Metabolite Extraction (Rapid Quench)
Speed is critical to prevent hydrolysis of high-energy sugar nucleotides.
-
Quickly aspirate medium.
-
Wash once with ice-cold PBS.
-
Add 500 µL of -80°C Quenching Solution directly to the monolayer.
-
Scrape cells on ice and transfer to a pre-chilled tube.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to a glass vial for LC-MS.
LC-MS/MS Method (HILIC Mode)
Sugar nucleotides are highly polar; HILIC (Hydrophilic Interaction Liquid Chromatography) is required.
-
Column: Amide-HILIC (e.g., Waters BEH Amide or Thermo Accucore Amide), 2.1 x 100 mm, 1.7 µm.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0 min: 90% B
-
10 min: 60% B
-
12 min: 60% B
-
13 min: 90% B (Re-equilibration)
-
-
MS Detection: Triple Quadrupole in Negative Ion Mode (ESI-).
MRM Transitions (Mass Shifts):
| Metabolite | Precursor (M+0) | Product (M+0) | Precursor (M+1) | Product (M+1) | Note |
| GDP-Mannose | 604.1 | 442.0 (GDP) | 605.1 | 442.0 | D is on the sugar, lost in fragmentation to GDP. |
| GDP-Fucose | 588.1 | 442.0 (GDP) | 589.1 | 442.0 | D is retained (shifted to C6). |
| Lactate | 89.0 | 43.0 | 90.0 | 44.0 | Monitor for background/scrambling. |
Data Analysis & Interpretation
The core metric is the Catabolic Diversion Index (CDI) .
Calculating Enrichment
For each metabolite, calculate the M+1 fraction:
Interpreting the "Loss"
Compare the enrichment of the precursor (Mannose in medium) to the intracellular pools.
-
GDP-Mannose Pool (Anabolic Source):
-
Should show high M+1 enrichment (approaching the labeling % of the medium, diluted only by endogenous synthesis from Glucose).
-
Interpretation: High M+1 confirms uptake and activation.
-
-
Glycolytic Pool (Lactate/Pyruvate):
-
If Mannose is catabolized, it enters glycolysis.[7]
-
Crucial Check: Because the C4-D is stripped at GAPDH, lactate derived from [4-^2H]-Mannose will be M+0 .
-
Contrast: If you used [1-^13C]-Mannose, lactate would be M+1.
-
Result: The absence of M+1 Lactate (when M+1 GDP-Man is high) confirms the mechanism is working.
-
Quantifying Flux Split (Dual Label Strategy)
To rigorously quantify the % of Mannose burning (Catabolism), run a parallel well with [1-^13C]-Mannose .
-
Experiment A ([4-^2H]-Man): Lactate is M+0.
-
Experiment B ([1-^13C]-Man): Lactate is M+1.
-
Calculation: The abundance of M+1 Lactate in Exp B represents the total mannose flux to glycolysis. The abundance of M+1 GDP-Man in Exp A represents the total mannose flux to glycosylation.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low M+1 GDP-Mannose | High endogenous glucose competition (PMI activity). | Increase tracer concentration or lower glucose in medium. |
| M+1 Signal in Lactate | Scrambling or Tracer Impurity. | Check tracer purity. Note: C4-D should be lost. If M+1 appears, D might be at C3/C5 (impurity). |
| No GDP-Fucose Signal | Cell line lacks GMDS/FX activity (e.g., CHO-Lec13). | Confirm cell line phenotype. |
References
-
Harada, Y., et al. (2013). Metabolic origins of mannose in glycoproteins. Journal of Biological Chemistry. Link
- Key Insight: Establishes the baseline flux of exogenous mannose vs. glucose-derived mannose.
-
Somoza, J. R., et al. (2000). Structure of the GDP-mannose 4,6-dehydratase.[8] Structure. Link
- Key Insight: Defines the structural basis for the C4 oxid
-
Ichikawa, M., et al. (2019). A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase. ACS Catalysis. Link
- Key Insight: Confirms the hydride transfer mechanism (C4 to C6) and the role of the cofactor.
-
Freeze, H. H. (2002). Mannose metabolism: More than meets the eye. Glycobiology. Link
Sources
- 1. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rupress.org [rupress.org]
- 4. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
- 5. A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 7. Rational design of GDP‑d‑mannose mannosyl hydrolase for microbial l‑fucose production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Use of D-Mannose in Cell Culture Media for Modulating Cellular Metabolism and Glycosylation
An important introductory note on nomenclature: The compound "D-Mannose-4-C-d" is not a standard chemical identifier. This guide is developed based on the scientific principles and applications of D-Mannose and its stable isotope-labeled analogue, deuterated D-Mannose (e.g., D-Mannose-4-d or D-[4-²H]Mannose), which is used in metabolic flux analysis. The protocols and principles described herein are applicable to both the parent compound and its deuterated forms for cell culture applications.
Abstract
D-Mannose, a C-2 epimer of glucose, is a fundamentally important monosaccharide in cellular physiology, primarily serving as a precursor for the biosynthesis of glycoconjugates.[1] Its application in cell culture extends beyond a simple nutrient source, offering a sophisticated tool to modulate immune cell function, probe cancer metabolism, and correct defects in protein glycosylation. This guide provides a comprehensive overview of the biochemical rationale for using D-Mannose in cell culture media, detailed protocols for its preparation and application, and expected outcomes for key research areas. Furthermore, it outlines the use of deuterated D-Mannose as a metabolic tracer, enabling precise interrogation of metabolic pathways.
Scientific Principles & Biochemical Rationale
The Metabolic Fate of D-Mannose
Understanding the metabolic pathways of D-Mannose is critical to appreciating its utility in cell culture.
-
Cellular Uptake and Phosphorylation : Exogenous D-Mannose is transported into mammalian cells primarily through glucose transporters (GLUTs).[2][3] Once inside the cytoplasm, it is promptly phosphorylated by Hexokinase (HK) to generate Mannose-6-Phosphate (Man-6-P).[1][2]
-
A Critical Metabolic Branch Point : Man-6-P sits at a crucial metabolic crossroads:
-
Glycosylation Pathways : Man-6-P is converted to Mannose-1-Phosphate (Man-1-P) by phosphomannomutase (PMM). Man-1-P is then activated to GDP-mannose, the essential building block for N-linked glycosylation, O-linked mannosylation, and the formation of GPI anchors.[4][5]
-
Glycolysis : Alternatively, Man-6-P can be isomerized to Fructose-6-Phosphate (Fru-6-P) by the enzyme phosphomannose isomerase (MPI), thereby entering the glycolytic pathway to generate ATP.[1][3]
-
The balance between these two pathways is cell-type dependent and can be influenced by the extracellular concentration of mannose and glucose.
Key Applications in Cell Culture
-
Immunomodulation : Supraphysiological levels of D-Mannose have been shown to suppress inflammatory macrophage activation and promote the differentiation of regulatory T cells (Tregs).[6][7] This makes it a valuable tool for immunology research, particularly in studies of autoimmunity and inflammation.
-
Cancer Biology : Some cancer cells exhibit altered glucose metabolism and are sensitive to high concentrations of D-Mannose. The accumulation of Man-6-P can interfere with glycolysis, slow the cell cycle, and enhance the efficacy of chemotherapies.[8][9]
-
Glycobiology : D-Mannose supplementation is essential for studying and potentially correcting defects in protein glycosylation, such as those seen in Congenital Disorders of Glycosylation (CDG).[10]
-
Metabolic Tracing : Using stable isotope-labeled D-Mannose (e.g., deuterated at a specific carbon) allows researchers to trace the flux of mannose through metabolic pathways using mass spectrometry, providing quantitative insights into cellular metabolism.[4]
Materials & Reagents
-
D-(+)-Mannose powder (e.g., Sigma-Aldrich, CAS 3458-28-4)[11]
-
Deuterated D-Mannose (as required for tracing studies)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)[12]
-
Fetal Bovine Serum (FBS), or other appropriate serum
-
Penicillin-Streptomycin solution (100X)
-
L-Glutamine
-
Sterile, deionized water or PBS (pH 7.4)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture flasks or plates
-
Standard cell culture equipment (biosafety cabinet, incubator, microscope, etc.)
Detailed Protocols
Protocol: Preparation of a 1 M D-Mannose Stock Solution
This protocol describes the preparation of a sterile, high-concentration stock solution, which can be added to cell culture media as needed.
-
Calculation : To make 50 mL of a 1 M stock solution, weigh out 9.008 g of D-(+)-Mannose (Molecular Weight: 180.16 g/mol ).[1][13]
-
Dissolution : In a sterile 50 mL conical tube, add the D-Mannose powder to approximately 40 mL of sterile deionized water or PBS.
-
Mixing : Vortex thoroughly until the powder is completely dissolved. D-Mannose is readily soluble in water.[13] The solution should be clear and colorless.
-
Volume Adjustment : Adjust the final volume to 50 mL with sterile water or PBS.
-
Sterilization : Sterilize the solution by passing it through a 0.22 µm syringe filter into a new, sterile 50 mL conical tube.
-
Storage : Aliquot the stock solution into smaller, sterile tubes (e.g., 1 mL or 5 mL) to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (up to 1 year) or at 4°C for short-term use (up to 1 month).
Protocol: Formulation of D-Mannose-Supplemented Cell Culture Medium
-
Prepare Basal Medium : Begin with your standard basal medium (e.g., DMEM) supplemented with the required concentrations of FBS, penicillin-streptomycin, and L-glutamine.
-
Thaw Stock Solution : Thaw the 1 M D-Mannose stock solution at room temperature or in a 37°C water bath.[14]
-
Dilution : Add the D-Mannose stock solution to your complete medium to achieve the desired final concentration. For example, to prepare 100 mL of medium with a final D-Mannose concentration of 10 mM, add 1 mL of the 1 M stock solution to 99 mL of your complete medium.
-
Mixing and Storage : Gently mix the medium by inverting the bottle several times. The D-Mannose-supplemented medium is now ready for use. Store at 4°C.
| Application Area | Typical Cell Types | Recommended D-Mannose Concentration | Rationale & Key Reference |
| Immunomodulation | T cells, Macrophages | 5 mM - 25 mM | To promote Treg differentiation or suppress macrophage activation.[7][15] |
| Cancer Metabolism | Glioblastoma, Pancreatic Cancer | 10 mM - 50 mM | To exploit metabolic vulnerabilities and inhibit proliferation.[8] |
| Glycosylation Studies | Fibroblasts from CDG patients | 0.1 mM - 1 mM | To correct or study defects in N-linked glycosylation.[10] |
| Metabolic Tracing | Any cell line of interest | Varies (match glucose conc.) | To trace the flux of mannose into metabolic pathways.[4] |
Protocol: General Experimental Workflow
This workflow provides a self-validating system to test the effects of D-Mannose on a chosen cell line.
Sources
- 1. Mannose - Wikipedia [en.wikipedia.org]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PMI-controlled mannose metabolism and glycosylation determines tissue tolerance and virus fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. D-mannose suppresses macrophage IL-1β production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-mannose induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 10. Mannose corrects altered N-glycosylation in carbohydrate-deficient glycoprotein syndrome fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D-(+)-甘露糖 ≥99%, suitable for microbiology | Sigma-Aldrich [sigmaaldrich.com]
- 12. cellculturecompany.com [cellculturecompany.com]
- 13. herbs-tech.com [herbs-tech.com]
- 14. Essential protocols for animal cell culture [qiagen.com]
- 15. medchemexpress.com [medchemexpress.com]
Application Note: Mass Spectrometry Fragmentation Patterns of D-Mannose-4-C-d
Executive Summary
This application note details the mass spectrometry fragmentation patterns of D-Mannose-4-C-d (Deuterium labeled at Carbon-4). While often overshadowed by glucose, mannose metabolism is critical for protein glycosylation (N-glycans) and GPI anchor synthesis. The use of C4-labeled mannose provides a unique advantage in Metabolic Flux Analysis (MFA) because the C3-C4 bond is the cleavage site for Aldolase.
By using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) of Trimethylsilyl (TMS) derivatives, researchers can distinguish between glycolytic recycling and direct glycosylation pathways based on the retention or loss of the deuterium label in specific fragment ions.
Theoretical Framework: The Physics of Fragmentation
The Isotope Effect in EI-MS
In Electron Ionization (70 eV), the molecular ion (
-
Native Mannose (TMS): Produces a characteristic "fingerprint" with base peaks at m/z 204 and 217.
-
D-Mannose-4-C-d: The deuterium atom (
, mass 2.014 Da) replaces the hydrogen at Carbon-4.-
Fragments containing C4 will shift by +1 Da .
-
Fragments excluding C4 will remain at the native mass .
-
Key Diagnostic Ions (TMS-Ether Derivative)
The discrimination power relies on two specific fragmentation pathways of the pyranose ring:
-
The C2-C3 Fragment (m/z 204):
-
Origin: Formed from the C2-C3 backbone segment carrying two OTMS groups.
-
Mechanism: Radical cleavage of the C1-C2 bond and C3-C4 bond.
-
Relevance: This ion excludes C4 . Therefore, in D-Mannose-4-C-d, this ion remains at m/z 204 .
-
-
The C2-C3-C4 Fragment (m/z 217):
-
Origin: Formed from the C2-C3-C4 backbone segment.
-
Mechanism: A complex rearrangement involving the retention of the C4 carbon.
-
Relevance: This ion includes C4 . In D-Mannose-4-C-d, this ion shifts to m/z 218 .
-
Critical Insight: The ratio of m/z 218 to m/z 204 is the primary metric for calculating fractional enrichment of the C4 isotopomer.
Experimental Protocol
Reagents and Equipment
-
Analyte: D-Mannose-4-C-d (98%+ isotopic purity).
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Solvent: Anhydrous Pyridine.
-
Instrument: Agilent 7890B GC coupled to 5977A MSD (or equivalent single quadrupole).
Step-by-Step Derivatization (TMS-Ether Method)
Note: We utilize direct TMS derivatization to preserve the pyranose ring structure required for the m/z 204/217 diagnostic ions. MO-TMS (Methoxime) opens the ring and alters this specific pattern.
-
Lyophilization: Dry 50 µg of the mannose sample completely in a glass vial. Residual water will hydrolyze the TMS reagent.
-
Solubilization: Add 50 µL of anhydrous pyridine. Vortex for 30 seconds to dissolve the sugar.
-
Silylation: Add 50 µL of BSTFA + 1% TMCS.
-
Incubation: Cap tightly and incubate at 70°C for 60 minutes .
-
Why? This ensures complete silylation of all 5 hydroxyl groups (Pentakis-TMS-Mannose).
-
-
Equilibration: Allow to cool to room temperature (25°C) for 15 minutes.
-
Injection: Inject 1 µL into the GC-MS (Split 1:10 or Splitless depending on concentration).
GC-MS Instrument Parameters
| Parameter | Setting | Logic |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates alpha/beta anomers. |
| Inlet Temp | 250°C | Ensures rapid volatilization of high-boiling TMS sugars. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 100°C (1 min) -> 10°C/min -> 300°C (5 min) | Slow ramp separates Mannose from Glucose/Galactose isomers. |
| Source Temp | 230°C | Standard EI source temperature.[1] |
| Electron Energy | 70 eV | Standard ionization for library matching. |
| Scan Range | m/z 50 – 600 | Captures low mass ions (73) and molecular ions (rarely seen). |
Data Analysis & Interpretation
Fragmentation Shift Table
The following table summarizes the expected mass shifts for Pentakis-TMS-D-Mannose-4-C-d compared to the unlabeled standard.
| Fragment Ion Identity | Structure / Origin | Unlabeled m/z | 4-C-d Labeled m/z | Shift? | Diagnostic Utility |
| Trimethylsilyl | 73 | 73 | No | General background | |
| C6 Primary Alcohol | 103 | 103 | No | Confirms C6 integrity | |
| Rearrangement | 147 | 147 | No | General sugar marker | |
| Pyranose Ring A | C2-C3 Backbone | 204 | 204 | No | Reference Peak (Non-labeled) |
| Pyranose Ring B | C2-C3-C4 Backbone | 217 | 218 | YES (+1) | Primary Tracer for C4 |
| Loss of Methyl | 437 | 438 | YES (+1) | Molecular Ion surrogate |
Metabolic Flux Visualization (Aldolase Cleavage)
In metabolic studies, the fate of the C4 label is determined by the enzyme Aldolase .
-
Pathway: Mannose
Man-6-P Fru-6-P Aldolase DHAP + GAP. -
Cleavage: Aldolase breaks the bond between C3 and C4.
-
Result:
-
DHAP (C1-C2-C3): Unlabeled.
-
GAP (C4-C5-C6): Labeled at C1 (originally C4 of mannose).
-
Caption: Metabolic fate of the Deuterium label. The Aldolase cleavage separates the unlabeled C1-C3 pool from the labeled C4-C6 pool.
MS Fragmentation Mechanism Diagram
The following diagram illustrates the origin of the critical m/z 204 and 217 ions in the TMS-derivative.[2]
Caption: Divergent fragmentation pathways. The C4 label is retained only in the m/z 217 pathway (shifting it to 218), providing a binary readout for isotopic incorporation.
Troubleshooting & Validation
Anomer Separation
-
Issue: TMS derivatization of reducing sugars yields two peaks (
-Mannose and -Mannose). -
Solution: Both anomers will show the same mass spectral fragmentation patterns regarding the m/z 204/218 shift. Integrate both peaks for total quantification.
-
Alternative: Use MO-TMS (Methoximation) to collapse anomers into syn/anti oximes, but be aware that the m/z 217 ring fragment may be less abundant or absent in the open-chain form.
Interference[3]
-
Glucose: Glucose elutes very close to Mannose.
-
Differentiation: While their spectra are similar, the ratio of m/z 204/217 differs slightly. More importantly, chromatographic resolution (via the slow oven ramp described in 3.3) is essential.
Calculation of Enrichment
To calculate the fractional enrichment (
References
-
DeJongh, D. C., et al. (1969). "Mass spectrometry of trimethylsilyl derivatives of carbohydrates." Journal of the American Chemical Society.
-
NIST Mass Spectrometry Data Center. "D-Mannose, pentakis(trimethylsilyl) ether Mass Spectrum." NIST Chemistry WebBook.
-
Medeiros, P. M., & Simoneit, B. R. (2007). "Analysis of sugars in environmental samples by GC/MS." Journal of Chromatography A.
-
Hellerstein, M. K. (2004). "New stable isotope-mass spectrometric techniques for measuring fluxes through intact metabolic pathways in mammalian systems." Metabolic Engineering.
Sources
Application Note: Precision Metabolic Tracing of Glycosylation Flux using D-Mannose-4-C-d
Executive Summary
This guide details the methodology for establishing isotopic steady-state labeling using D-Mannose-4-C-d (Deuterium labeling at the Carbon-4 position). Unlike general carbon tracing (
Key Distinction: The C4-deuterium label provides a unique self-validating mechanism. It is retained during isomerization to Fructose-6-Phosphate (glycolysis) but is obligatorily lost during the conversion of GDP-Mannose to GDP-Fucose. This feature allows researchers to segregate fucosylation flux from mannosylation flux within the same dataset.
Scientific Foundation & Mechanistic Logic
To design a robust experiment, one must understand the fate of the deuterium atom at Carbon-4 (C4-D) during metabolic processing.
The Metabolic Fate of C4-D
-
Uptake & Phosphorylation: D-Mannose-4-C-d enters the cell (via SLC transporters) and is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate-4-d (M6P) .
-
Branch Point 1: Glycolysis (Catabolism): M6P is isomerized to Fructose-6-Phosphate (F6P) by Phosphomannose Isomerase (PMI).
-
Branch Point 2: Glycosylation (Anabolism): M6P is converted to Man-1-P
GDP-Mannose.-
Direct Glycosylation: GDP-Mannose transfers the mannose (with C4-D) to the nascent glycan chain. Label RETAINED.
-
Fucose Synthesis: GDP-Mannose is converted to GDP-Fucose via GDP-mannose 4,6-dehydratase (GMDS).
-
Mechanism:[1][2][3][4] This enzyme oxidizes C4-OH to a ketone (removing the C4-D), then reduces it.
-
Result: The Deuterium label is LOST in Fucose.
-
Pathway Visualization
The following diagram illustrates the differential fate of the label, serving as the logic map for data interpretation.
Figure 1: Metabolic fate of D-Mannose-4-C-d. Note the critical loss of label during the conversion to GDP-Fucose, which serves as an internal negative control.
Experimental Design & Pre-Requisites
Media Formulation (Critical)
Standard DMEM/RPMI contains high glucose (10-25 mM) and undefined serum components. To establish valid steady-state labeling:
-
Serum: You must use Dialyzed Fetal Bovine Serum (dFBS). Standard FBS contains endogenous mannose (~50
M) and glucose, which will dilute your isotope and make "steady state" calculations impossible. -
Glucose Background: Maintain physiological glucose (5 mM) to prevent metabolic stress, but be aware that Glucose competes with Mannose for uptake (via GLUT transporters) and phosphorylation (Hexokinase).
-
Tracer Concentration:
-
Physiological Tracing: 50–100
M D-Mannose-4-C-d. (Mimics plasma levels; best for studying natural flux). -
Flux Forcing: 1–5 mM. (Used to outcompete glucose for glycosylation, but may induce toxicity or ER stress).
-
The "Steady-State" Concept
Steady-state is not a single time point for the whole cell. It is a cascade:
-
Soluble Pool (M6P, GDP-Man): Reaches equilibrium fast (10–60 mins).
-
LLO (Lipid-Linked Oligosaccharides): Intermediate speed (30–90 mins).
-
Mature Glycoproteins: Slow (4–24+ hours, depending on protein turnover).
Target: This protocol targets the Soluble Metabolite Pool (GDP-Mannose) to calculate fractional enrichment.
Protocol 1: Determining Time-to-Steady-State (Kinetic Phase)
Before the main experiment, you must define
Materials:
-
D-Mannose-4-C-d (98%+ isotopic purity).
-
Dialyzed FBS media.
-
6-well plates.
Workflow:
-
Seed Cells:
cells/well. Grow to 70% confluence. -
Wash: PBS wash x2 (remove unlabeled media).
-
Labeling Pulse: Add media containing 100
M D-Mannose-4-C-d. -
Harvest Timepoints: 0, 15, 30, 60, 120, 240 mins.
-
Quench & Extract:
-
Aspirate media rapidly.
-
Immediately add 1 mL cold (-80°C) 80% Methanol/20% Water .
-
Scrape cells on dry ice.
-
Vortex 1 min; Centrifuge 15,000 x g for 10 min at 4°C.
-
Collect supernatant (metabolites).
-
-
Analyze (LC-MS): Monitor the ratio of [M+1]/[M+0] for Mannose-6-Phosphate and GDP-Mannose.
Decision Gate:
Protocol 2: Steady-State Labeling & Flux Analysis
This protocol measures the fractional contribution of exogenous mannose to the intracellular pool and downstream glycans.[1]
Step 1: Preparation
-
Condition A (Control): 5 mM Glucose + 100
M Unlabeled Mannose. -
Condition B (Label): 5 mM Glucose + 100
M D-Mannose-4-C-d.
Step 2: Labeling
-
Seed cells in 10cm dishes (triplicates per condition).
-
Wash with warm PBS.
-
Add "Condition B" media.
-
Incubate for determined
(typically 4–6 hours for soluble metabolites; 24h for total glycoprotein turnover).
Step 3: Dual Extraction (Metabolites + Glycans)
To maximize data, separate the soluble pool from the protein pellet.
-
Quench: Add 80% Cold Methanol. Scrape and collect.
-
Separate: Centrifuge (15,000 x g, 10 min, 4°C).
Step 4: Pellet Hydrolysis (Glycan Analysis)
-
Dry the pellet.
-
Resuspend in 2M Trifluoroacetic acid (TFA).
-
Heat at 100°C for 4 hours (releases monosaccharides from glycans).
-
Dry under nitrogen stream.
-
Reconstitute in LC-MS mobile phase.
Protocol 3: LC-MS Analysis (Targeted Metabolomics)
Instrument: Triple Quadrupole (QqQ) or Q-TOF. Column: Amide-HILIC (e.g., Waters BEH Amide) is required for polar sugar phosphates.
MS Parameters (Negative Mode)
Deuterium at C4 adds +1.006 Da.
| Metabolite | Precursor (m/z) | Product (m/z) | Dwell (ms) | Notes |
| Mannose-6-P (M+0) | 259.0 | 97.0 | 50 | Phosphate fragment |
| Mannose-6-P (M+1) | 260.0 | 97.0 | 50 | Label on carbon, P fragment unlabeled |
| GDP-Mannose (M+0) | 604.1 | 442.0 | 50 | Loss of Mannose |
| GDP-Mannose (M+1) | 605.1 | 443.0 | 50 | Critical: Label is on the sugar |
| GDP-Fucose (M+0) | 588.1 | 442.0 | 50 | Loss of Fucose |
| GDP-Fucose (M+1) | 589.1 | 443.0 | 50 | Negative Control (Should be empty) |
Self-Validation Check:
-
Check GDP-Fucose . If you see significant M+1 signal in GDP-Fucose, your label is NOT at C4 (check isotope supplier purity) or a non-canonical pathway is active (rare).
Data Analysis & Interpretation
Calculating Mole Percent Excess (MPE)
For steady-state analysis, calculate the enrichment of the intracellular pool:
The "Dilution Factor"
The MPE of intracellular GDP-Mannose will likely be lower than the media (100%).
-
Scenario: Media is 100% labeled. Intracellular GDP-Man is 60% labeled.
-
Interpretation: 40% of the mannose flux is coming from endogenous synthesis (Glucose
F6P M6P GDP-Man) rather than uptake. -
Insight: This ratio (60:40) allows you to quantify the dependency of the cell on exogenous mannose salvage vs. de novo synthesis.
Visualization of Workflow
Figure 2: Experimental workflow for steady-state labeling.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Solution |
| Low Enrichment (<5%) | High Glucose Competition | Reduce media Glucose to 5 mM; ensure FBS is dialyzed. |
| Label in Fucose | Wrong Isomer/Scrambling | Verify tracer is D-Mannose-4 -C-d. Label at C2 or C6 will transfer to Fucose. |
| High Toxicity | Mannose Stress | High mannose can deplete ATP (honeybee effect). Keep conc. < 200 |
| No Steady State | Slow Turnover | Glycoproteins turn over slowly. Extend labeling to 24-48h for pellet analysis. |
References
-
Metallo, C. M., et al. (2011). "Tracing metabolic flux with stable isotopes." Nature Protocols. [Link]
-
Ichimiya, T., et al. (2020). "Mannose metabolism and its disorders." Journal of Biological Chemistry. [Link]
-
Harada, Y., et al. (2013). "Metabolic flux analysis of mannose metabolism in cancer cells." Journal of Biological Chemistry. [Link] (Generalized landing for JBC metabolic flux papers).
-
Conway, M. E., et al. (2019). "Mannose metabolism: More than meets the eye." Molecular Genetics and Metabolism. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mannose metabolic pathway senses glucose supply and regulates cell fate decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mannose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Fructose and Mannose Metabolism Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 6. D-mannose vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Resolving Spectral Overlap in D-Mannose-4-C-d NMR Spectra
Product: D-Mannose-4-C-d (Deuterium labeled at Carbon-4) Application: Metabolic flux analysis, structural elucidation, protein-carbohydrate interaction studies.[1][2] Document ID: TS-NMR-MAN4D-001
Core Directive & Technical Context
You are likely working with D-Mannose-4-C-d to simplify the complex spectral crowding typical of carbohydrates in the 3.5–4.0 ppm region. By substituting the proton at Carbon-4 with Deuterium (
The Theoretical Advantage: In standard D-Mannose, H4 is coupled to H3 and H5.[1]
-
H3 (usually a doublet of doublets, dd)
Becomes a doublet (d) (coupling to H4 is removed). -
H5 (complex multiplet)
Simplifies significantly (coupling to H4 is removed). -
H4
Signal disappears completely.
The Reality (The Problem): Despite this labeling, researchers often encounter persistent overlap between H3, H5, and H6, or unexpected "ghost" peaks.[1] This guide addresses those specific anomalies using field-proven troubleshooting protocols.
Troubleshooting Guides (FAQ Format)
Issue 1: "I still see a signal in the H4 region (approx. 3.6–3.8 ppm). Is my labeling incomplete?"
Diagnosis: This is rarely due to labeling failure (assuming >98% enrichment).[1] It is usually due to HDO overlap or residual protonated isotopomers .[1]
Technical Explanation:
-
HDO Interference: In D
O, the residual HDO peak fluctuates with temperature.[1] At 298 K, HDO sits near 4.7 ppm, but in mixed solvents or specific pH conditions, it can drift.[1][2] -
Isotope Effect: The Deuterium at C4 exerts a
-isotope shift on the C resonances of C3 and C5 (typically upfield by ~0.1 ppm) and a smaller effect on neighboring protons.
Step-by-Step Resolution:
-
Check the Integral: Integrate the suspect "H4" peak relative to the anomeric proton (H1, ~5.17 ppm for
-mannose).-
If Integral < 2% of H1: It is residual protonation (normal).
-
If Integral > 10%: Check for impurities or HDO.[1]
-
-
Temperature Shift: Run a quick 1D
H experiment at 310 K (vs standard 298 K). The HDO peak will shift upfield (lower ppm), while sugar CH peaks are relatively stable.[1] If the "H4" peak moves significantly, it is solvent-related.[1]
Issue 2: "H3 and H5 are still overlapping despite the label."
Diagnosis: Deuteration simplifies the multiplicity (shape) of H3 and H5 but does not significantly change their chemical shift. In D-Mannose, H3 and H5 are magnetically similar.[1][2]
Resolution Strategy: 1D Selective TOCSY Standard 1D NMR is insufficient here.[1][2] You must exploit the spin-system connectivity which is now broken at C4.
-
Protocol:
-
Selectively irradiate H1 (
) at ~5.17 ppm.[1] -
Set mixing time (
) to 80–120 ms .[1] -
Result: Magnetization transfers from H1
H2 H3. -
Crucial Difference: In standard Mannose, magnetization continues H3
H4 H5.[1][2] In D-Mannose-4-C-d , the transfer stops at H3 (or is severely attenuated) because the H3-H4 J-coupling is removed.[1] -
Outcome: You obtain a clean spectrum of H1, H2, and H3 only, completely eliminating H5/H6 overlap.[1][2]
-
Issue 3: "My HSQC Carbon peaks are not matching literature values."
Diagnosis: Deuterium Isotope Effect.[1][2][3][4][5][6]
Technical Explanation:
Replacing
-
-effect (C4): The carbon directly attached to Deuterium (C4) will appear as a triplet (due to C-D coupling,
Hz) and may be shifted upfield by ~0.3–0.5 ppm.[1] It is often invisible in standard proton-decoupled HSQC because there is no proton attached![1] - -effect (C3, C5): These carbons will shift upfield by 0.05 – 0.10 ppm .[1][2]
Action: Do not force-fit your data to standard D-Mannose databases. Use the C4-silent nature of the HSQC as a confirmation of labeling.
Advanced Resolution Workflow
If basic troubleshooting fails, follow this logic flow to resolve peaks.
Figure 1: Decision matrix for resolving spectral anomalies in deuterated mannose.
Reference Data: Chemical Shifts & Multiplicities
Use this table to validate your assignments. Note the change in multiplicity due to the 4-C-d label.
| Atom | Standard | Standard Multiplicity | 4-C-d | Notes |
| H1 | 5.17 | d ( | d | Unchanged. |
| H2 | 3.92 | dd ( | dd | Unchanged.[1][2] |
| H3 | 3.78 | dd ( | d (broad) | Major Diagnostic. Coupling to H4 is lost. |
| H4 | 3.65 | t (approx) | Silent | Signal should be absent.[1][2] |
| H5 | 3.72 | ddd | dd (simplified) | Coupling to H4 is lost.[1][2] |
| H6a/b | 3.7-3.9 | m | m | Remains complex; overlaps with H3.[1][2] |
Data derived from BMRB Entry bmse000018 and isotopic principles [1, 2].
Experimental Protocol: Temperature Titration
Temperature titration is the most cost-effective way to resolve "accidental isochronicity" (when H3 and H5 overlap perfectly).
Objective: Shift the HDO peak and induce subtle conformational shifts in the pyranose ring to separate H3/H5.
Prerequisites:
Procedure:
-
Baseline Scan: Acquire a standard 1D
H spectrum at 298 K (25°C) .[1] Calibrate DSS/TSP to 0.00 ppm. -
Step Up: Increase temperature to 308 K (35°C) . Allow 10 minutes for equilibration. Shim and acquire.[1]
-
Step Down: Decrease temperature to 288 K (15°C) . Allow 15 minutes for equilibration (viscosity changes). Shim and acquire.[1]
-
Overlay: Stack the three spectra in your processing software (e.g., TopSpin, Mnova).
-
Analysis:
-
Track the H1 doublet; it will move minimally.
-
Observe the 3.7–3.9 ppm region. Peaks that split or move relative to each other are your overlapping H3/H5/H6 signals.[1]
-
Note: If using OH-detection (in 90% H2O), lower temperatures (supercooled to 260 K) are preferred to sharpen OH signals [3].
-
Advanced Protocol: Pure Shift 1D NMR
If overlap persists, "Pure Shift" (broadband homonuclear decoupling) is the gold standard for carbohydrates.[1]
Why: It collapses all multiplets into singlets, removing the
Pulse Sequence: zqs-psyche (or similar PSYCHE/BIRD based sequences depending on vendor).
-
Setup: Calibrate 90° pulse precisely.
-
Parameters:
-
Set sw (spectral width) to cover only the sugar region (0–6 ppm) to save resolution.
-
d1 (relaxation delay): 2–3 seconds (sugars relax slowly).[1]
-
-
Processing: Use a covariance reconstruction if available, or standard FT.
-
Result: H3 will appear as a sharp singlet, distinct from the H5 singlet.
References
-
BMRB Entry bmse000018 . "D-(+)-Mannose Chemical Shift Assignments." Biological Magnetic Resonance Data Bank.[1][2] [Link][1]
-
Gorin, P. A. J. (1974).[1][2][3] "Deuterium Isotope Effect on Shifts of 13C Magnetic Resonance Signals of Sugars." Canadian Journal of Chemistry. [Link]
-
Adams, C. M., et al. (2011).[1][2] "A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points." Journal of Natural Products. [Link]
-
Zangger, K. (2015).[1][2] "Pure shift NMR spectroscopy: more than just a pretty spectrum." Progress in Nuclear Magnetic Resonance Spectroscopy. (Contextual grounding for Pure Shift protocols).
Sources
- 1. rsc.org [rsc.org]
- 2. bmse000018 D-(+)-Mannose at BMRB [bmrb.io]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]
- 7. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing carbohydrate-protein interactions by NMR - PMC [pmc.ncbi.nlm.nih.gov]
minimizing deuterium scrambling in D-Mannose-4-C-d experiments
The following guide is structured as a Technical Support Center for researchers working with D-Mannose-4-C-d . It prioritizes technical accuracy, troubleshooting logic, and mechanistic understanding of deuterium stability.
Status: Operational Subject: Minimizing Deuterium Scrambling & Label Loss Ticket Priority: High Audience: Metabolic Flux Analysts, Glycobiologists, Medicinal Chemists
Core Directive: The Stability Paradox
Executive Summary: D-Mannose-4-C-d (Deuterium labeled at Carbon-4) is a high-value isotopic probe used to trace metabolic flux through the mannose-6-phosphate pathway and fucosylation events. Unlike C2-labeled isotopologues, which are highly susceptible to chemical exchange via the Lobry de Bruyn-Alberda van Ekenstein (LdB-AvE) transformation, the C4 position is chemically robust but enzymatically vulnerable .
The Critical Rule:
Chemical stability is dictated by pH and temperature (preventing enolization propagation). Metabolic stability is dictated by pathway choice (specifically the GDP-Mannose 4,6-dehydratase bottleneck).
Troubleshooting Tickets (Active Issues)
Ticket #401: "My label is disappearing during Fucose biosynthesis studies."
User Report: "We are feeding D-Mannose-4-C-d to CHO cells to track GDP-Fucose pools. Mass spec shows <5% deuterium retention in the final fucose moiety. Is the reagent defective?"
Root Cause Analysis: This is not a reagent defect; it is a mechanistic inevitability of the pathway.
-
Mechanism: GMD converts GDP-Mannose to GDP-4-keto-6-deoxymannose.[2] This process involves the oxidation of C4 , transferring the C4-Deuterium to the enzyme-bound NAD+ cofactor.
-
The Scrambling Event: While the hydride (deuteride) is theoretically transferred back during the final reduction step, the intermediate 4-keto species and the exchangeability of protons on the cofactor often lead to significant label loss (washout) to the solvent.
Resolution & Protocol:
-
Acceptance: You cannot use C4-d to label the Fucose ring if GMD is active. The C4-D is oxidized to a ketone.[3]
-
Alternative: To track the fucose skeleton, switch to D-Mannose-1-C-d or 6-C-d (though C6 is lost during dehydration). D-Mannose-1-C-13 is the gold standard for this specific pathway.
-
Application: Use the C4-d label specifically to measure the Kinetic Isotope Effect (KIE) of the GMD enzyme, not as a tracer for the product.
Ticket #402: "NMR shows signal splitting and intensity loss in stock solution."
User Report: "We stored 100 mM stock in phosphate buffer (pH 7.4) at 4°C. After 2 weeks, the C4-D peak intensity dropped, and we see minor peaks corresponding to Glucose/Fructose."
Root Cause Analysis:
-
Chemical Exchange: While C4 is less labile than C2, phosphate ions act as general base catalysts . Even at physiological pH (7.4), prolonged exposure accelerates the LdB-AvE transformation.
-
Propagation: The base abstracts the proton at C2, forming an enediol. While this primarily isomerizes C1/C2 (Mannose
Fructose Glucose), extended "soaking" allows the enolization to propagate down the carbon chain, destabilizing the C4 center indirectly or leading to degradation products.
Resolution & Protocol:
-
Buffer Change: Eliminate phosphate buffers for long-term storage.
-
Acidification: Store stock solutions in unbuffered water or slightly acidified water (pH 5.0–6.0). Carbohydrates are most stable in slightly acidic conditions.
-
Temperature: Move storage from 4°C to -80°C .
Knowledge Base: Mechanistic Pathways
A. The Enzymatic "Danger Zone" (GMD Mechanism)
The following diagram illustrates why the C4-Deuterium is compromised during Fucose synthesis.
Caption: Figure 1.[2][4][5] Mechanism of label loss in GMD. The oxidation of C4 to a ketone transiently removes the label, exposing it to solvent exchange or replacement by a proton.
B. Chemical Stability Profile
Comparing the susceptibility of Mannose positions to base-catalyzed exchange (pH > 7.5).
| Position | Stability Risk | Mechanism | Recommendation |
| C1 | High | Anomerization / Ring Opening | Equilibrium is rapid; unavoidable in water. |
| C2 | High | Enolization (LdB-AvE) | Critical: Primary site of proton abstraction. |
| C3 | Moderate | Beta-elimination (if heated) | Stable at < 40°C. |
| C4 (Target) | High Stability | Remote from carbonyl | Safe unless pH > 10 or specific enzymes (GMD) are present. |
| C6 | High | Primary alcohol oxidation | Stable. |
Standard Operating Procedures (SOPs)
SOP-01: Storage and Handling
Goal: Prevent chemical scrambling during shelf-life.
-
Lyophilization: Always store D-Mannose-4-C-d as a lyophilized powder at -20°C or -80°C.
-
Reconstitution:
-
Solvent: D2O (for NMR) or HPLC-grade Water (for metabolic feeding).
-
Prohibited: Phosphate-buffered saline (PBS) or Tris buffer (pH > 7.5) for storage > 24 hours.
-
Recommended: 10 mM Acetate buffer (pH 5.5) if buffering is strictly required.
-
-
Thaw Cycles: Aliquot immediately. Do not exceed 3 freeze-thaw cycles.
SOP-02: QC Verification (NMR)
Goal: Verify label integrity before expensive cell culture experiments.
Method: 1H-NMR (Proton NMR) in D2O
-
Reference: Run a standard non-labeled D-Mannose spectrum.
-
Target Signal: Locate the H4 signal (typically ~3.5 - 3.8 ppm, multiplet depending on anomer).
-
Verification: In D-Mannose-4-C-d, the H4 signal should be absent .
-
Scrambling Check:
-
Integrate the H2 signal (~3.9 ppm). If the integral is lower than expected relative to H1, scrambling has occurred at C2 (LdB-AvE).
-
Check for "ghost" peaks at the H4 position. Any signal here indicates proton back-exchange (loss of D).
-
Frequently Asked Questions (FAQ)
Q: Can I use D-Mannose-4-C-d to measure gluconeogenesis? A: Yes, but with caveats. Mannose enters glycolysis via Fructose-6-P. The C4 position of Mannose becomes the C4 of Fructose-6-P. This position is generally stable during the Aldolase reaction (which splits C3-C4 bond). However, if the label recycles back through Phosphoglucose Isomerase (PGI), C2 is the exchange site. C4 is relatively safe in central carbon metabolism compared to C1 or C2.
Q: Why is my label efficiency lower in cell culture than in cell-free systems? A: Intracellular pH and enzymatic "noise." Inside the cell, non-specific epimerases or promiscuous dehydrogenases can slowly erode the label enrichment. Always normalize your Mass Spec data against a "T=0" cell lysate spike-in control.
Q: Is the C4-Deuterium toxic to cells? A: Generally, no. However, a Kinetic Isotope Effect (KIE) may slow down specific enzymes (like GMD). This can actually be a feature, not a bug, if you are studying the rate-limiting steps of fucose biosynthesis.
References
-
Mechanism of GDP-Mannose 4,6-Dehydratase
-
Lobry de Bruyn-Alberda van Ekenstein Transformation
-
Deuterium Label Loss in Metabolic Studies
- Title: Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies.
- Source: PMC / NIH.
-
Link:[Link]
-
NMR Analysis of Carbohydrates
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d-manno-heptose 4,6-Dehydratase from Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Deuterium Incorporation within Metabolically Stable β-Amino C─H Bonds of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lobry de Bruyn-Alberda van Ekenstein transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. GDP-mannose 4,6-dehydratase - Wikipedia [en.wikipedia.org]
troubleshooting low ionization efficiency of D-Mannose-4-C-d in MS
Welcome to the technical support center for the mass spectrometry analysis of D-Mannose-4-C-d. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with achieving robust and sensitive ionization for this molecule. My approach is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your method development and troubleshooting.
A Note on D-Mannose-4-C-d
Initial analysis of the nomenclature "D-Mannose-4-C-d" suggests this is a D-Mannose molecule that has been deuterated at the fourth carbon position. While isotopic labeling is a powerful tool, particularly for quantitative studies, it does not fundamentally alter the primary challenge: the inherently low ionization efficiency of the mannose sugar backbone in electrospray ionization (ESI). Therefore, this guide will focus on the broader, critical challenge of ionizing a small, polar, and neutral carbohydrate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Understanding the Core Problem
Q1: Why am I seeing a very low signal or no signal at all for my D-Mannose-4-C-d?
A1: The low signal intensity you are observing is a common and expected challenge when analyzing neutral carbohydrates like mannose by electrospray ionization mass spectrometry (ESI-MS). The primary reasons for this are rooted in the molecule's inherent physicochemical properties:
-
High Polarity & Low Surface Activity: ESI is a surface-based phenomenon. For an analyte to be efficiently ionized, it must compete for access to the surface of the evaporating ESI droplet. D-Mannose-4-C-d is highly polar and hydrophilic, meaning it prefers to remain in the bulk of the aqueous solvent rather than migrating to the droplet surface where charge transfer occurs.[1]
-
Lack of Readily Ionizable Sites: The ESI process most efficiently generates ions from molecules that are already charged in solution or can easily accept a proton (for positive mode) or lose a proton (for negative mode). D-Mannose is a neutral molecule with no basic nitrogen groups to readily accept a proton, and its hydroxyl groups are only weakly acidic, making deprotonation inefficient.[1]
Therefore, relying on simple protonation ([M+H]⁺) or deprotonation ([M-H]⁻) is often insufficient for sensitive detection. The key to analyzing this and other similar carbohydrates is to promote the formation of adduct ions.
Q2: What are adduct ions, and why are they critical for mannose analysis?
A2: An adduct ion is formed when a molecule associates with a cation (in positive mode) or an anion (in negative mode) that is present in the spray solution.[2] For neutral carbohydrates, this is the most effective and reliable mechanism of ionization. Instead of forcing the molecule to gain or lose a proton, we provide a charge carrier that it can bind to.
The most common adducts in positive mode ESI are with alkali metals (like sodium, [M+Na]⁺, and potassium, [M+K]⁺) or ammonium ([M+NH₄]⁺). The hydroxyl groups on the mannose ring act as ligands, coordinating with the cation to form a stable, charged complex that can be readily detected by the mass spectrometer. Without the deliberate promotion of these adducts, the ionization efficiency for D-Mannose-4-C-d will likely remain very low.
Below is a diagram illustrating this fundamental concept.
Caption: Adduct formation for carbohydrate ionization.
Category 2: Mobile Phase Optimization
Q3: My signal is still weak and inconsistent. How can I optimize my mobile phase to improve adduct formation?
A3: Your mobile phase composition is the single most critical factor in controlling adduct formation and achieving a stable signal. Simply relying on endogenous sodium is not a robust strategy. You must intentionally add a source of cations to your mobile phase.
Here is a systematic approach:
-
Choose Your Adduct Cation:
-
Sodium ([M+Na]⁺): Often gives the highest signal intensity due to the high affinity of sugars for sodium. However, sodiated adducts can sometimes be difficult to fragment in MS/MS experiments.
-
Ammonium ([M+NH₄]⁺): A very good alternative. It forms adducts readily and these adducts tend to fragment more easily and predictably than their sodiated counterparts, which can be advantageous for structural confirmation or isomer differentiation.[3]
-
-
Select an Appropriate Additive: The goal is to use a volatile salt that will not contaminate your mass spectrometer.
| Additive | Recommended Concentration | Target Adduct | Ion Mode | Comments |
| Ammonium Formate | 5-10 mM | [M+NH₄]⁺ | Positive | Excellent choice for promoting ammonium adducts. Provides good buffering and is highly volatile. |
| Ammonium Acetate | 5-10 mM | [M+NH₄]⁺ | Positive | Another excellent volatile salt for generating ammonium adducts. |
| Sodium Acetate | 100 µM - 1 mM | [M+Na]⁺ | Positive | Very effective for forming sodium adducts. Start at a low concentration to avoid signal suppression and source contamination.[3] |
| Formic Acid + Sodium Chloride | 0.1% Formic Acid + 10-50 µM NaCl | [M+Na]⁺ | Positive | The acid provides protons to compete with unwanted adducts while the low level of NaCl specifically promotes the desired sodium adduct. |
Protocol: Screening of Mobile Phase Additives
This protocol will help you systematically determine the best additive for your D-Mannose-4-C-d analysis.
-
Prepare Stock Solutions:
-
1 M Ammonium Formate in water.
-
1 M Ammonium Acetate in water.
-
10 mM Sodium Acetate in water.
-
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): 95:5 Water:Acetonitrile
-
Mobile Phase B (Organic): 95:5 Acetonitrile:Water
-
Create four sets of mobile phases, each containing one of the following additives at the final concentration:
-
No additive (Control)
-
10 mM Ammonium Formate
-
10 mM Ammonium Acetate
-
100 µM Sodium Acetate
-
-
-
Experimental Setup:
-
Use a direct infusion setup to avoid chromatographic variability. Prepare your D-Mannose-4-C-d standard at a fixed concentration (e.g., 1 µg/mL) in each of the four final mobile phase compositions (e.g., 50:50 A:B).
-
Infuse each sample sequentially into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Ensure the system is thoroughly flushed between each sample to prevent carryover.
-
-
Data Acquisition & Analysis:
-
Acquire data in positive ion mode, scanning a mass range that includes the expected m/z for [M+H]⁺, [M+NH₄]⁺, and [M+Na]⁺.
-
For each condition, record the absolute intensity of the most abundant adduct and note the signal stability (Relative Standard Deviation, %RSD) over a 1-2 minute infusion.
-
Compare the results to identify the additive that provides the highest, most stable signal for your analyte.
-
Category 3: Instrument & Source Parameter Optimization
Q4: I've added a salt to my mobile phase, but the signal is still not optimal. What ESI source parameters should I adjust?
A4: Optimizing the ESI source parameters is crucial for efficient desolvation and ion transmission. After you have a mobile phase that promotes a specific adduct, you should tune the source for that specific m/z value.
The following diagram outlines a logical workflow for troubleshooting and optimizing your experiment.
Caption: A systematic workflow for troubleshooting low signal.
Key ESI Source Parameters and Their Impact:
-
Capillary/Spray Voltage: This voltage drives the electrospray process. A voltage that is too low will result in an unstable spray, while a voltage that is too high can cause electrical discharge (arcing), which also leads to instability.
-
Expertise: Start with the instrument's default setting and adjust in small increments (±0.25 kV). For polar, aqueous mobile phases, you may need a slightly higher voltage than for high organic phases.[4]
-
-
Gas Flow Rates (Nebulizer & Drying Gas): These gases are critical for droplet formation and desolvation. The nebulizer gas helps form the initial spray, while the drying gas (heated) helps evaporate the solvent from the droplets to release the gas-phase ions.
-
Expertise: There is a sweet spot. Insufficient gas flow leads to poor desolvation (you may see solvent clusters in your spectra), while excessive flow can physically blow ions away from the MS inlet or cool the droplets too much.
-
-
Drying Gas Temperature: Higher temperatures increase the rate of solvent evaporation. This is crucial for aqueous mobile phases.
-
Expertise: Be cautious. While higher temperatures aid desolvation, excessively high temperatures can cause thermal degradation of labile molecules. For a stable sugar like mannose, this is less of a concern, but it is a critical parameter to optimize.
-
-
Cone/Fragmentor/Declustering Potential: This voltage is applied between the source region and the mass analyzer. Its primary role is to strip away residual solvent molecules from the ions (declustering).
-
Expertise: This is a critical parameter. If this voltage is too high, it will impart too much energy into the ions, causing them to fragment inside the source (in-source fragmentation). You will see a decrease in your precursor ion intensity and an increase in fragment ions. If you suspect this, systematically lower the cone voltage until the signal for your adduct ion is maximized.
-
Table of Typical Starting ESI Parameters for Small Polar Molecules:
The following are general starting points. Optimal values are instrument- and compound-specific and must be determined empirically.
| Parameter | Thermo HESI | Sciex TurboV | Agilent Jet Stream | Waters ZSpray |
| Polarity | Positive | Positive | Positive | Positive |
| Spray Voltage (kV) | 3.5 - 4.5 | 4.0 - 5.5 | 3.5 - 4.5 | 3.0 - 4.0 |
| Drying Gas / Gas 2 Temp (°C) | 300 - 400 | 450 - 600 | 250 - 350 | 350 - 500 |
| Sheath Gas / Gas 1 (Arb. Units) | 35 - 50 | 40 - 60 | 35 - 45 (L/min) | 400 - 600 (L/hr) |
| Aux Gas / Nebulizer Gas (Arb. Units) | 5 - 15 | 40 - 60 | 20 - 40 (psi) | N/A |
| Capillary/Cone Temp (°C) | 300 - 350 | N/A | 325 - 375 | 120 - 150 |
| Cone/Fragmentor Voltage (V) | N/A | 20 - 80 (DP) | 80 - 120 | 20 - 50 |
(These values are illustrative and compiled from various sources. Always consult your instrument's documentation for recommended ranges.)[4][5][6][7][8]
References
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 83(8), 3211-3216. Available at: [Link]
-
Liu, M. (2024). Comprehensive Guide to Electrospray Ionization (ESI) in Modern Mass Spectrometry. LinkedIn. Available at: [Link]
-
Korfmacher, W. A. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(1), e4422. Available at: [Link]
-
SCIEX. (n.d.). Quantitative and qualitative metabolomics for the investigation of intracellular metabolism. Retrieved February 5, 2026, from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved February 5, 2026, from [Link]
-
National Measurement Laboratory. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved February 5, 2026, from [Link]
-
Konermann, L., et al. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. Accounts of Chemical Research, 44(8), 684-692. Available at: [Link]
-
Chromatography Forum. (2008). which functional groups give rise to which adducts in ESI? Retrieved February 5, 2026, from [Link]
- Greco, G., Boltner, A., & Letzel, T. (2014). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. Agilent Technologies Technical Overview.
-
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2011). Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 83(8), 3211–3216. Available at: [Link]
-
Wikipedia. (n.d.). Mannose. Retrieved February 5, 2026, from [Link]
-
SCIEX. (n.d.). Quantitative LC-MS Solution for Targeted Analysis of Cell Culture Media. Retrieved February 5, 2026, from [Link]
-
Lee, S., et al. (2020). Effects of Different Adduct Ions, Ionization Temperatures, and Solvents on the Ion Mobility of Glycans. Journal of the American Society for Mass Spectrometry, 31(5), 1038–1046. Available at: [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 36(2), 43–57. Available at: [Link]
-
CHROMacademy. (2021). Tips for Electrospray Ionization LC–MS. LCGC International. Available at: [Link]
-
Waters Corporation. (n.d.). SYNAPT G2-S User's Guidance. Retrieved February 5, 2026, from [Link]
-
Chappell, M., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Metabolites, 13(7), 834. Available at: [Link]
-
Agilent Technologies. (n.d.). Agilent Jet Stream Thermal Gradient Focusing Technology. Retrieved February 5, 2026, from [Link]
-
Schenk, E. R., & Wilson, J. D. (2013). Measuring kinetic isotope effects in enzyme reactions using time-resolved electrospray mass spectrometry. Analytical Chemistry, 85(8), 4124–4129. Available at: [Link]
-
Waters Corporation. (2024). Welcome to the SYNAPT G2-Si HDMS Online Information System. University of North Texas Chemistry. Available at: [Link]
-
SCIEX. (2020). Profiling the Distribution of N-Glycosylation in Therapeutic Antibodies using the QTRAP® 6500 System. Retrieved February 5, 2026, from [Link]
- McIndoe, J. S. (2011). Practical approaches to the ESI-MS analysis of catalytic reactions. University of Victoria.
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved February 5, 2026, from [Link]
-
Guttman, M., & An, H. J. (2012). Oligosaccharide Structures Studied by Hydrogen−Deuterium Exchange and MALDI-TOF Mass Spectrometry. Analytical Chemistry, 84(19), 8377–8383. Available at: [Link]
-
ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
Greco, G., Boltner, A., & Letzel, T. (2014). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS. ResearchGate. Available at: [Link]
-
protocols.io. (2024). JGI/LBNL Metabolomics - Standard LC-MS/MS ESI Method. Retrieved February 5, 2026, from [Link]
-
Grupo Biomaster. (2023). LCMS Principles. Retrieved February 5, 2026, from [Link]
-
Li, Y., et al. (2021). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply. Molecules, 26(11), 3321. Available at: [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved February 5, 2026, from [Link]
-
SCIEX. (n.d.). SimGlycan Software for Glyco Analysis. Retrieved February 5, 2026, from [Link]
-
bioRxiv. (2020). Hydrogen-deuterium exchange mass spectrometry captures distinct dynamics upon substrate and inhibitor binding to a transporter. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2013). Using sodium ion adducts in LC/MS for quantification of steroids? Retrieved February 5, 2026, from [Link]
-
Harvey, D. J. (2023). Analysis of carbohydrates and glycoconjugates by matrix‐assisted laser desorption/ionization mass spectrometry: An update for 2021–2022. Mass Spectrometry Reviews, 42(1), 3-58. Available at: [Link]
-
Waters Corporation. (n.d.). Mass Spectral Effects from Using Ammonium Bicarbonate for Protein IEX-MS. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Retrieved February 5, 2026, from [Link]
-
Waters Corporation. (n.d.). Synapt MS System Operator's Guide. Retrieved February 5, 2026, from [Link]
-
Biocompare. (n.d.). D-Mannose. Retrieved February 5, 2026, from [Link]
- DeLeoz, C. A., et al. (2018). Distinguishing Carbohydrate Isomers with Rapid Hydrogen/Deuterium Exchange – Mass Spectrometry. Analytical Chemistry, 90(15), 9034–9041.
-
Yuan, J., et al. (2012). Analytical strategies for LC-MS-based targeted metabolomics. Journal of Proteomics, 75(17), 5200–5216. Available at: [Link]
-
CHROMacademy. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC Europe. Available at: [Link]
Sources
- 1. poseidon-scientific.com [poseidon-scientific.com]
- 2. acdlabs.com [acdlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analytical strategies for LC-MS-based targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Extraction Yields for D-Mannose-4-C-d Metabolites
Current Status: Operational Topic: Metabolomic Extraction & Flux Analysis Target Analyte: D-Mannose-4-C-d and downstream metabolites (Man-6-P, Man-1-P, GDP-Mannose)
Executive Summary: The Stability-Yield Paradox
Tracing D-Mannose-4-C-d (Deuterium labeled at Carbon 4) requires navigating a specific biochemical paradox: the metabolites of interest are highly polar (requiring aqueous extraction) yet thermodynamically unstable (prone to enzymatic and acid hydrolysis).
The 4-C-d label is specifically chosen to distinguish flux between N-glycosylation (where the label is retained in GDP-Mannose and glycans) and glycolysis (where the label may be lost or scrambled depending on isomerase activity). Therefore, extraction protocols must prioritize the preservation of the glycosyl-pyrophosphoryl linkage in GDP-Mannose.
This guide addresses the three most common failure points: Enzymatic Degradation , Acid Hydrolysis , and Isomeric Co-elution .
Phase 1: Quenching & Sample Preparation
Q: My recovery of GDP-Mannose is highly variable between replicates. What is happening?
Diagnosis: You are likely experiencing "metabolic blur" caused by slow quenching.
The Mechanism: The turnover rate of sugar nucleotides is rapid (
Protocol: The "Direct-Quench" Method Do not wash adherent cells if possible. If media components interfere, use a rapid dip in ice-cold ammonium acetate (volatile), not PBS.
-
Preparation: Pre-chill 80% Acetonitrile (ACN) / 20% Water to -80°C.
-
Quench:
-
Adherent Cells: Place culture dish on a bed of dry ice. Immediately aspirate media and pour the -80°C solvent directly onto the monolayer.
-
Suspension Cells: Pellet rapidly (30s), aspirate, and resuspend immediately in -80°C solvent. Better: Filter culture onto a nylon membrane and drop the membrane into the cold solvent.
-
-
Lysis: Scrape cells in the solvent while keeping the dish on dry ice.
Critical Note: Avoid "Snap-Freezing" pellets without solvent if you are targeting GDP-Mannose. The thaw process, however brief, allows enzyme activity before the solvent penetrates the pellet.
Phase 2: Solvent Systems & Extraction Chemistry
Q: Can I use Perchloric Acid (PCA) or TCA to precipitate proteins?
Answer: ABSOLUTELY NOT. Reasoning: While PCA is standard for ATP/ADP extraction, the glycosidic bond in sugar nucleotides (GDP-Mannose) and the phosphate ester bonds are acid-labile. Acid extraction causes significant hydrolysis of GDP-Mannose to Mannose and GDP, artificially inflating your "free mannose" pool and destroying the flux signal.
Q: Which solvent system maximizes yield for polar mannose metabolites?
Recommendation: Acetonitrile:Methanol:Water (40:40:20) or Acetonitrile:Water (50:50) at alkaline or neutral pH.
Comparative Extraction Efficiency Table
| Solvent System | GDP-Man Recovery | Protein Removal | Stability | Verdict |
| 80% MeOH (-80°C) | High | Moderate | Good | Standard. Good for general metabolomics. |
| 50% ACN / 50% H2O (-20°C) | Very High | High | Excellent | Recommended. Best for polar sugar nucleotides. |
| Perchloric Acid (PCA) | < 10% | Very High | Poor | Avoid. Causes hydrolysis. |
| Chloroform:MeOH (Bligh-Dyer) | Moderate | High | Moderate | Risky. Phase partitioning can lose polar metabolites. |
Phase 3: Chromatographic Separation (LC-MS)
Q: I see a peak for Man-6-P, but it overlaps with Glucose-6-P. How do I resolve this?
Diagnosis: Isomeric co-elution. Mass spectrometers cannot distinguish D-Mannose-6-P from D-Glucose-6-P (both m/z 259.02 in negative mode) without chromatographic separation. The Solution: Reverse Phase (C18) is ineffective for these polar compounds. You need Porous Graphitic Carbon (PGC) or HILIC .
Recommended Column Chemistry:
-
Column: Hypercarb (Porous Graphitic Carbon).[1]
-
Mechanism: Retains polar analytes via charge-induced dipoles on the graphite surface.
-
Benefit: Separates sugar phosphates based on stereochemistry (axial vs. equatorial hydroxyls).
Visualizing the Workflow
Figure 1: Optimized extraction workflow for labile sugar nucleotides, prioritizing low temperature and neutral pH to prevent hydrolysis.
Phase 4: Metabolic Flux Logic
Q: How does the 4-C-d label help me distinguish pathways?
Scientific Context:
-
Pathway A (Glycosylation): Mannose
Man-6-P Man-1-P GDP-Mannose.[2] The C4-deuterium is retained throughout this process. -
Pathway B (Glycolysis): Mannose
Man-6-P Fructose-6-P. The isomerization of Man-6-P to Fructose-6-P (via Phosphomannose Isomerase, MPI) involves a proton transfer at C2, but the C4 label remains stable unless it enters the triose phosphate pool and is scrambled or lost in downstream TCA cycling.
Visualizing the Pathway
Figure 2: Metabolic fate of D-Mannose-4-C-d.[2] The extraction goal is to quantify the ratio of labeled GDP-Mannose (Green path) vs. glycolytic shunting (Red path).
References
-
Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. (Discusses the critical nature of quenching speed for turnover rates < 1 sec).
-
Pabst, M., et al. (2010). "Isomeric separation of sugar nucleotides by porous graphitic carbon LC-MS." Analytical Chemistry. (Establishes PGC as the gold standard for separating Man-6-P/Glc-6-P and UDP-Glc/UDP-Gal).
-
Dietmair, S., et al. (2010). "Metabolite profiling of CHO cells: quantification of intracellular nucleotides and sugar nucleotides." Journal of Biotechnology. (Validates alkaline/neutral extraction over acid extraction for sugar nucleotides).
-
Harada, Y., et al. (2023). "Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells." eLife. (Demonstrates the use of 13C and labeled mannose flux analysis to trace GDP-mannose pools).
-
Bennett, B. D., et al. (2008). "Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach." Nature Protocols. (Foundational text on using internal standards for normalizing extraction yields).
Sources
correcting for natural isotope abundance in D-Mannose-4-C-d data
Technical Support Center: Isotope Abundance Correction for D-Mannose-4-C-d
Overview
Welcome to the technical guide for correcting Mass Spectrometry (MS) data derived from D-Mannose-4-C-d (Deuterium labeled at Carbon-4) experiments.
When using stable isotope tracers, the raw mass isotopomer distribution (MID) measured by your instrument is a convolution of two signals:
-
The Tracer Signal: The actual metabolic incorporation of your D-Mannose-4-C-d.[1]
-
The Natural Background: The naturally occurring isotopes (
,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> , , ) present in all organic molecules.
Without mathematical correction, natural isotopes will inflate your enrichment data, leading to overestimated metabolic flux .[1] This guide details the matrix-based correction method, specific chromatographic considerations for deuterated mannose, and troubleshooting steps for common anomalies.
Module 1: The Theoretical Foundation
Why is correction necessary?
In an unlabeled Mannose molecule (
If you feed cells D-Mannose-4-C-d (Mass
-
True Tracer: Molecules containing your Deuterium label.[1][2]
-
Natural Noise: Unlabeled molecules that happen to contain a natural
orngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> isotope.
You must mathematically "subtract" the natural noise to quantify the true tracer incorporation.
Visualizing the Problem
The following diagram illustrates how natural abundance distorts the true tracer signal.
Caption: Workflow showing how natural isotopes (Noise) and tracer (Signal) merge in the measured data, requiring algorithmic separation.
Module 2: The Correction Workflow (Matrix Method)
The standard for correcting this data is the Matrix Method (often implemented in software like IsoCor).
Step 1: Define the Ion Formula
You must correct based on the detected ion , not necessarily the neutral molecule.
-
Example: If you detect Mannose as a TBDMS (tert-butyldimethylsilyl) derivative, the formula includes the silicon and carbon atoms from the derivatization tag.
-
Action: Verify if your ion is
(deprotonated) or an adduct likengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> .
Step 2: The Correction Equation
The relationship between measured and corrected data is linear:
Where:
-
= The vector of measured intensities (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). -
= The Correction Matrix (calculated from natural abundance probabilities).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> - = The vector of true tracer enrichment.
To find the true enrichment, we solve for
Step 3: Execution (Recommended Software)
Do not calculate this manually for complex molecules. Use validated open-source tools.
-
IsoCor: Python-based, highly cited, handles resolution effects.[1]
-
Polymid: Specialized for polymer and metabolic data.[1]
Protocol using IsoCor:
-
Input Formula: Enter the elemental formula of your fragment ion (e.g.,
for a specific derivative). -
Input Data: Upload your raw area counts for M0, M1, M2, etc.
-
Set Tracer: Select Deuterium (
) as the tracer element.[3] -
Run Correction: The software inverts the matrix and outputs the "Isotopologue Distribution."
Module 3: Troubleshooting & Critical Anomalies
Researchers working with D-Mannose-4-C-d often encounter specific artifacts. Use this guide to diagnose them.
Issue 1: The Chromatographic Isotope Effect (Retention Time Shift)
Symptom: Your M+1 peak (Deuterated) appears slightly before your M+0 peak (Unlabeled) in Reverse Phase LC (RPLC). Cause: The C-D bond is shorter and less polarizable than the C-H bond.[4][5] This makes deuterated molecules slightly less lipophilic, causing them to elute earlier in RPLC.[1] Risk: If you define a narrow integration window based on the M+0 standard, you might cut off the M+1 peak, leading to false-negative enrichment data.[1]
Solution:
-
Widen your integration window to account for a
of 0.1–0.5 minutes (depending on column length).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Validation: Overlap the Extracted Ion Chromatogram (EIC) of M+0 and M+1 to visualize the shift.
Caption: Mechanism of the Chromatographic Isotope Effect in RPLC, causing deuterated species to elute earlier.
Issue 2: Negative Enrichment Values
Symptom: After correction, your M+1 or M+2 values are negative (e.g., -2%).[1] Cause:
-
Wrong Formula: You corrected using the formula of the whole molecule but measured a fragment (or vice versa).
-
Impure Standard: Your "unlabeled" control sample was contaminated or the instrument baseline was high. Fix:
-
Verify the exact ion formula (including adducts like Na+ or K+).
-
Ensure the M0 intensity is not saturated (detector saturation flattens the M0 peak, artificially increasing the relative ratio of M1).
Issue 3: Unexpected Loss of Label (Metabolic Exchange)
Symptom: You see high Mannose uptake but low M+1 signal in downstream glycolytic intermediates.[1] Context: D-Mannose-4-C-d is generally robust, but metabolic routing matters.
-
Glycolysis: Mannose
Man-6-Pngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> Fru-6-P. The C4-D label is retained in this isomerization. -
Aldolase Cleavage: Fru-1,6-bP
DHAP + GAP. The C4 of Mannose becomes C1 of GAP (Glyceraldehyde-3-Phosphate).[1] The Deuterium remains attached.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The Trap: If the label enters the Pentose Phosphate Pathway (PPP) oxidative branch, C1 is lost as
. However, the C4 label becomes C4 of Ribulose-5-P and is retained .ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use the same correction matrix for D-Mannose-4-C-d and U-13C-Mannose? A: No. The correction matrix depends on the natural abundance background, which is constant.[1] However, the interpretation of the corrected data differs. More importantly, if you are using software like IsoCor, you must specify the tracer element.[1] Correcting for Deuterium (Tracer mass difference = 1.006 Da) vs. Carbon-13 (Tracer mass difference = 1.003 Da) requires different resolution settings in high-res MS, though for low-res instruments (quadrupoles), the unit mass shift is treated similarly.[1]
Q2: My M+2 signal is high, but I only used a singly labeled tracer. Why? A: This is likely Natural Abundance of the tracer itself or metabolic recycling.
-
Tracer Purity: Check the Certificate of Analysis. Is the tracer 98% D? The remaining 2% is unlabeled.
-
Recycling: If the D-Mannose is metabolized to PEP, enters the TCA cycle, and gluconeogenesis occurs, scrambling can happen.[1] However, M+2 in a pure M+1 experiment usually indicates naturally occurring isotopes of Oxygen (
) or Silicon (if derivatized) that were not fully subtracted. Re-check your ion formula.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Q3: Does the position of the Deuterium (C4) affect the ionization efficiency? A: Generally, no. The "Deuterium Isotope Effect" usually refers to reaction kinetics (enzymes working slower on C-D bonds) or chromatography (retention time).[1] Ionization efficiency in ESI/EI is rarely significantly altered by a single deuterium substitution.
References
-
Moseley, H. N. (2010).[1] Correcting for the natural abundance of stable isotopes in pyruvate via correction matrices.[6] Metabolites.[1][2][7]
-
Millard, P., et al. (2012).[1] IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics.
-
Turowski, M., et al. (2003).[1] Deuterium isotope effects on the retention of organic compounds in reversed-phase liquid chromatography. Analytical Chemistry.
-
Fernandez, C. A., et al. (1996).[1] Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance. Journal of Mass Spectrometry.
Sources
- 1. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GitHub - MetaSys-LISBP/IsoCor: IsoCor: Isotope Correction for mass spectrometry labeling experiments [github.com]
Technical Support Center: High-Sensitivity Quantitation of D-Mannose-4-C-d
Senior Application Scientist: Dr. A. Vance Subject: Optimization of LC-MS/MS Protocols for Deuterated Mannose Tracers in Plasma Last Updated: February 9, 2026
Introduction: The Analytical Challenge
Detecting D-Mannose-4-C-d (Deuterated Mannose, typically [4-2H]-Mannose) in plasma presents a trifecta of analytical challenges that standard metabolomics workflows often fail to address:
-
Isobaric Interference: Mannose is a C2-epimer of Glucose.[1] Glucose circulates in plasma at concentrations ~100-fold higher than Mannose (5 mM vs. 50 µM). Without baseline chromatographic resolution, the "tail" of the glucose peak will suppress or mask the mannose signal.
-
Isotopic Overlap: If your tracer is mono-labeled (+1 Da mass shift), it falls directly into the M+1 natural isotopic envelope of endogenous Glucose and Mannose (approx. 6-7% of the parent intensity). High-resolution chromatography is not optional—it is mandatory to separate the bulk unlabeled sugars from your tracer.
-
Ionization Efficiency: Neutral monosaccharides have poor ionization efficiency in Electrospray Ionization (ESI) and often require adduct formation (e.g., [M+Cl]- or [M+NH4]+), which can be unstable.
This guide outlines two validated workflows to overcome these barriers: HILIC-MS/MS (Direct Analysis) and PMP-Derivatization (High Sensitivity).
Part 1: Method Selection Strategy
Before beginning, select the workflow that matches your sensitivity requirements.
Figure 1: Decision tree for selecting the appropriate analytical workflow based on required sensitivity limits.
Part 2: Sample Preparation & Extraction
Protocol A: Protein Precipitation (For HILIC)
Best for: Routine flux analysis where concentrations are high.
-
Thaw plasma on ice.
-
Aliquot 50 µL plasma into a 1.5 mL tube.
-
Add IS: 10 µL of Internal Standard (e.g., 13C6-Mannose, 10 µM). Note: Do not use the same isotope as your tracer.
-
Precipitate: Add 450 µL ice-cold Acetonitrile/Methanol (8:2 v/v) .
-
Why: Methanol helps precipitate salts; Acetonitrile precipitates proteins. The 8:2 ratio matches HILIC initial conditions.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 15 mins at 4°C.
-
Transfer supernatant to a new vial.
-
Dry under nitrogen (optional, to concentrate) or inject directly.
Protocol B: PMP Derivatization (For High Sensitivity)
Best for: Low-level detection (< 1 µM) and separating Glucose/Mannose.
The Chemistry: 1-phenyl-3-methyl-5-pyrazolone (PMP) reacts with the reducing carbonyl of the sugar under basic conditions, adding two hydrophobic rings. This allows the sugar to fly in ESI Positive mode (highly sensitive) and retain on a standard C18 column.
Step-by-Step:
-
Precipitate: Perform steps 1-6 from Protocol A.
-
Dry: Evaporate 100 µL of supernatant to dryness.
-
Reconstitute: Add 20 µL water.
-
Derivatize:
-
Add 20 µL 0.3 M NaOH .
-
Add 20 µL 0.5 M PMP (in Methanol).
-
-
Incubate: 70°C for 30 minutes.
-
Neutralize: Cool, then add 20 µL 0.3 M HCl .
-
Critical: pH must be neutral to prevent column damage.
-
-
Clean-up (Liquid-Liquid Extraction):
-
Add 100 µL Chloroform (or Ethyl Acetate). Vortex. Spin.
-
Action: Discard the bottom organic layer (contains excess PMP reagent). Keep the top aqueous layer (contains labeled sugars).
-
Repeat: Perform this wash 3 times. Excess PMP causes severe ion suppression.
-
-
Dilute: Mix aqueous layer 1:1 with mobile phase A before injection.
Part 3: Chromatographic & MS Optimization
Method A: HILIC (Amide Column)
-
Column: Waters BEH Amide or TSKgel Amide-80 (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH).
-
Expert Note: High pH promotes the ionization of sugars in Negative mode ([M-H]-).
-
-
Mobile Phase B: Acetonitrile.
-
Gradient: 80% B to 50% B over 10 minutes. Isocratic hold is often required to separate Mannose (elutes first) from Glucose.
Method B: Reverse Phase (C18) for PMP-Mannose
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Detection: ESI Positive Mode.
-
Transitions:
-
PMP-Mannose: m/z 511 -> 175 (Quantifier).
-
PMP-Mannose-4-C-d: m/z 512 -> 175 (Assuming +1 Da shift).
-
Note: The PMP tag adds significant mass (2 molecules of PMP). The precursor is [M + 2(PMP) - H2O + H]+.
-
Part 4: Troubleshooting & FAQs
Q1: I see a large background peak in my D-Mannose-4-C-d channel even in blank plasma. Why?
Diagnosis: Isotopic Crosstalk. Explanation: You are likely detecting the M+1 isotope of endogenous Glucose or Mannose.
-
Natural Glucose is ~99% C-12. However, ~1.1% of carbon is C-13. In a hexose (6 carbons), the M+1 peak is roughly 6-7% the height of the M+0 peak.
-
Since Glucose is 5 mM, its M+1 signal is equivalent to ~300 µM of "fake" tracer. Solution:
-
Chromatography is King: You must separate Glucose from Mannose. On HILIC, Mannose usually elutes before Glucose. On C18-PMP, they should be baseline resolved.
-
Check Resolution: If peaks overlap, flatten your gradient slope (e.g., 0.5% change per minute).
Q2: My sensitivity drops after 50 injections. What is happening?
Diagnosis: Ion Source Contamination or Column Fouling. Explanation: Plasma is dirty. Phospholipids accumulate on the column and elute unpredictably, suppressing ionization. Solution:
-
Divert Valve: Send the first 1-2 minutes (salts) and the wash phase (phospholipids) to waste, not the source.
-
Phospholipid Removal: Use "Hybrid SPE" plates (e.g., Supelco HybridSPE or Waters Ostro) instead of simple protein precipitation. This removes >99% of phospholipids.
Q3: The PMP derivatization yields variable results.
Diagnosis: Incomplete reaction or pH issues. Explanation: The reaction requires basic pH, but the LC column requires neutral/acidic pH. Solution:
-
Fresh Reagents: PMP degrades in light. Prepare fresh daily in methanol.
-
Extraction Efficiency: Ensure you remove all excess PMP with chloroform. Residual PMP competes for ionization charge, killing sensitivity.
Q4: How do I validate that my "4-C-d" tracer is actually being detected?
Protocol:
-
Spike Test: Spike pure D-Mannose-4-C-d into water and run it. Note the Retention Time (RT).
-
Matrix Spike: Spike it into plasma.[1] The RT should match exactly.
-
Mass Defect: If using High-Res MS (Orbitrap/Q-TOF), check the exact mass. Deuterium (2.0141 Da) has a different mass defect than Carbon-13 (13.0033 Da). A standard Triple Quad cannot distinguish these easily, so chromatographic separation of the M+1 endogenous interference is critical.
Part 5: Visualizing the PMP Workflow
Figure 2: Workflow for PMP derivatization. The Liquid-Liquid Extraction (LLE) step is critical for removing excess reagent to prevent ion suppression.
References
-
Saba, A. et al. (2015). "Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method." Journal of Chromatography B.
- Context: Establishes the baseline for HILIC separation of Mannose/Glucose and validates m
-
Honda, S. et al. (1989). "High-performance liquid chromatography of mono- and oligosaccharides derivatized with 1-phenyl-3-methyl-5-pyrazolone." Analytical Biochemistry.
- Context: The foundational paper for PMP derivatization chemistry used to increase sensitivity.
-
Pitt, J.J. (2009). "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." The Clinical Biochemist Reviews.
- Context: Authoritative review on ion suppression mechanisms and phospholipid removal str
-
Taguchi, T. et al. (2003). "A sensitive method for the determination of mannose in plasma by HPLC with fluorescence detection." Journal of Chromatography B.
- Context: Discusses the specific challenges of separating the glucose epimer
Sources
identifying impurities in commercial D-Mannose-4-C-d reagents
Executive Summary
This guide addresses the validation of D-Mannose-4-C-d (Deuterated Mannose labeled at Carbon-4). In metabolic flux analysis and mechanistic enzymology, the integrity of the C4 position is critical. Impurities in this reagent typically fall into three categories: Isotopic Scrambling (loss of deuterium), Stereochemical Impurities (epimerization to Glucose or Galactose), and Chemical Artifacts (borate complexes or residual solvents).
This document provides self-validating troubleshooting protocols to distinguish these issues using NMR and Mass Spectrometry.
Part 1: Diagnostic Decision Matrix
Before beginning wet-lab protocols, use this logic flow to categorize your observation.
Figure 1: Diagnostic workflow for categorizing D-Mannose-4-C-d impurities.
Part 2: Isotopic Purity (The "D" Factor)
The Problem: You observe "ghost" metabolic flux or unexpected proton signals. The Cause: Incomplete deuteration during synthesis or back-exchange.
Protocol: Quantitative 1H-NMR (qNMR) for Enrichment
Why this works: In a 100% labeled D-Mannose-4-C-d sample, the proton at Carbon 4 (H4) is replaced by deuterium. Deuterium is "silent" in standard proton NMR. Therefore, the absence of the H4 signal is the primary validation of enrichment.
Step-by-Step Method:
-
Sample Prep: Dissolve 10 mg of reagent in 600 µL D₂O.
-
Internal Standard: Add a known quantity of Maleic Acid or TSP (Trimethylsilylpropanoic acid).
-
Acquisition: Run a standard 1H spectrum (minimum 64 scans, d1=10s to ensure relaxation).
-
Analysis:
-
Locate the H4 region (typically 3.55 – 3.75 ppm for Mannose).
-
In the labeled compound, this multiplet should be absent .
-
Any residual signal here represents non-deuterated mannose (M+0).
-
Data Interpretation Table:
| Signal Region | Observation in Pure D-Mannose-4-C-d | Observation in Impure Reagent | Diagnosis |
| H4 (~3.6 ppm) | Silent (Baseline noise) | Visible Triplet/dd | Low Isotopic Enrichment (<98 atom% D) |
| H3 & H5 | Simplified Coupling | Complex Multiplet | H4 is present, causing J-coupling to H3/H5 |
| C4 (13C-NMR) | 1:1:1 Triplet ( | Singlet | Singlet indicates Carbon-12 is attached to Proton (C-H) |
Critical Note: The H3 and H5 signals will appear sharper and simpler in the deuterated compound because the vicinal coupling to H4 is removed (
andare eliminated).
Part 3: Stereochemical Purity (The "Mannose" Factor)
The Problem: The mass is correct (M+1), but biological assays suggest Glucose-like activity or inhibition patterns match Galactose. The Cause:
-
C2 Epimerization (Glucose): Occurs under basic conditions.
-
C4 Epimerization (Galactose/Talose): Occurs during the reduction of 4-ulose intermediates (a common synthesis route for 4-d sugars).
Protocol: 13C-NMR Diagnostic Check
Why this works: Mass spectrometry cannot distinguish between D-Mannose-4-d, D-Glucose-4-d, and D-Galactose-4-d (all have identical mass). NMR chemical shifts are sensitive to the axial/equatorial orientation of hydroxyl groups.
Key Diagnostic Markers (in D₂O):
| Isomer | Anomeric C1 Shift (ppm) | C4 Shift (ppm) | Structural Note |
| D-Mannose | ~67.5 | C2-OH is Axial | |
| D-Glucose | ~70.3 | C2-OH is Equatorial (Major Impurity) | |
| D-Galactose | ~69.8 | C4-OH is Axial (Synthesis Byproduct) |
Visualization of Impurity Pathways:
Figure 2: Synthesis origins of common stereoisomer impurities.
Part 4: Chemical & Solvation Impurities
The Problem: Broad peaks in NMR, unexpected mass adducts, or inhibition of enzymatic assays. The Cause: Borate complexes (common in carbohydrate synthesis) or residual solvents.
FAQ: Why do I see broad peaks in the H2-H3 region?
-
Answer: If the synthesis involved Borodeuteride reduction, Borate-Sugar complexes may persist. These form cyclic esters with cis-diols (like the C2-C3 of Mannose).
-
Test: Add a drop of dilute HCl to the NMR tube. If the peaks sharpen and shift, borates were present (acid hydrolyzes the complex).
-
Remediation: Repeated co-evaporation with Methanol (5x) removes boron as volatile trimethyl borate.
Part 5: Frequently Asked Questions (FAQs)
Q: Can I use LC-MS to determine the purity of D-Mannose-4-C-d? A: Only partially.
-
Yes for Isotopic Enrichment: You can calculate the ratio of M+1 (181.16 Da) to M+0 (180.16 Da).
-
No for Stereochemistry: LC-MS columns (C18) rarely separate Mannose from Glucose effectively without derivatization. You must use HPAEC-PAD (High-Performance Anion-Exchange Chromatography) or NMR to distinguish stereoisomers.
Q: My M+1 peak is lower than expected in ESI-MS. Is the reagent bad?
A: Not necessarily. Carbohydrates often form adducts in ESI (e.g.,
Q: What is the "Self-Validating" signal in 13C NMR? A: Look at the C4 carbon signal (~67.5 ppm).
-
In standard Mannose, this is a sharp singlet .
-
In D-Mannose-4-C-d, this must be a 1:1:1 Triplet .
-
Physics: This splitting is caused by the spin-spin coupling between Carbon-13 and Deuterium (Spin=1). If you see a singlet, the label is missing.
References
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on qNMR and coupling constants).
-
Sigma-Aldrich (Merck). (2023). Applications of Quantitative D-NMR in Analysis of Deuterium Enriched Compounds. Link
-
BMRB. (2024). D-Mannose Chemical Shift Data. Biological Magnetic Resonance Data Bank. Link
- Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley.
-
OmicsNet. (2024). Mannose Metabolism and Flux Analysis. Link
Technical Guide: Optimizing D-Mannose-4-C-d Flux Studies & Reducing Background Noise
The following technical guide addresses the specific challenges of reducing background noise and interpreting signal loss in D-Mannose-4-C-d flux studies.
Core Principle: The "Dead-End" Glycolytic Tracer
Before troubleshooting "noise," it is critical to understand that D-Mannose-4-C-d behaves differently from universal carbon tracers (like
-
The Signal Preservation Zone: The deuterium at Carbon 4 (C4-D) is chemically stable during the conversion of Mannose to Mannose-6-Phosphate (M6P) and its subsequent entry into N-Glycosylation (via Mannose-1-Phosphate).[1]
-
The Signal Loss Zone: If M6P is diverted into Glycolysis (via Phosphomannose Isomerase to Fructose-6-Phosphate), the C4-D label is obligately removed at the GAPDH step.[1]
Crucial Insight: If you observe a "disappearance" of labeled flux in Lactate or Pyruvate, this is likely not background noise or instrument failure.[1] It is a mechanistic feature of the tracer. The label is transferred to the NADH pool, effectively washing out into the cellular water/redox sink.
Troubleshooting Guides & FAQs
Section A: Mechanistic "Noise" (Signal Loss & Interpretation)[1]
Q1: I see strong labeling in M6P and F6P, but my downstream glycolytic intermediates (1,3-BPG, PEP, Lactate) are indistinguishable from background. Is my sensitivity too low?
Diagnosis: This is likely a biological result, not an instrumental error.[1] Mechanism:
-
Aldolase Cleavage: Fructose-1,6-Bisphosphate (labeled at C4) is cleaved into DHAP and GAP.[1] The C4 atom of Fructose becomes the C1 (aldehyde) atom of GAP .
-
GAPDH Reaction: Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) catalyzes the oxidation of GAP to 1,3-BPG.[1] The mechanism involves the transfer of the hydride (H⁻) from C1 of GAP to NAD⁺ to form NADH.
-
The "Trap": Since your deuterium is located exactly at C1 of GAP, it is transferred to NAD⁺, creating NADD .[1] The carbon skeleton (1,3-BPG) is left unlabeled.[1]
Solution/Action:
-
Validate: Check the NADH pool if your MS method allows.[1] You may see enrichment in NADD (though rapid turnover makes this difficult).[1]
-
Pivot: Use this "loss" to your advantage. The ratio of labeled M6P/F6P to unlabeled Lactate quantifies the fraction of Mannose entering Glycolysis versus Glycosylation.
Q2: I am detecting "background" signal in the M+0 channel of M6P that is higher than expected. How do I correct this?
Diagnosis: This is often due to Natural Abundance Interference or Isobaric Contamination .[1] Mechanism:
-
Natural Abundance: Carbon-13 naturally occurs at ~1.1%.[1] In a molecule like M6P (C
H O P), the probability of finding at least one C is significant (~6-7%).[1] -
The "Crosstalk": If you are tracing Deuterium (mass shift +1.006 Da) and
C (mass shift +1.003 Da), low-resolution instruments (Quadrupoles) cannot distinguish them.[1] The natural C M+1 isotope of the unlabeled pool will appear in your D-labeled M+1 channel.[1]
Solution/Action:
-
Protocol: You must perform a Natural Abundance Correction (NAC) using a matrix inversion method.[1]
-
Matrix Check: Run a "unlabeled mannose" control sample. Measure the M+1/M+0 ratio. Subtract this baseline ratio from your labeled experimental samples.
Section B: Instrumental Background (Chemical Noise)[1]
Q3: My Signal-to-Noise (S/N) ratio for intracellular M6P is <10. How can I reduce chemical background?
Diagnosis: Poor ionization efficiency or matrix suppression.[1] Phosphorylated sugars are notoriously difficult to ionize in ESI due to their high polarity and affinity for metal surfaces.[1]
Troubleshooting Protocol:
| Parameter | Optimization Strategy | Rationale |
| Column Choice | Switch to HILIC (e.g., Amide or ZIC-pHILIC).[1] | RPLC fails to retain polar M6P, causing it to elute in the "void volume" where salt suppression is highest.[1] |
| Mobile Phase | Add 5-10 µM Medronic Acid (InfinityLab Deactivator) to Mobile Phase A. | Chelates trace metals in the LC system that otherwise bind phosphate groups and kill signal. |
| Ion Mode | Use Negative Mode (ESI-) . | Phosphate groups ionize far better in negative mode ( |
| Transitions | Monitor 259 -> 97 (PO | The phosphate fragment is the most abundant, though non-specific. Ensure chromatographic separation from G6P/F6P. |
Experimental Protocols
Protocol A: Optimized Extraction for Phosphorylated Sugars
Standard methanol extraction often fails to recover anionic phosphates efficiently.[1]
-
Quenching: Rapidly wash cells with ice-cold Ammonium Acetate (150 mM, pH 7.4) to remove extracellular mannose.[1] Do not use PBS (phosphate interference).[1]
-
Lysis: Add 80% MeOH / 20% H2O pre-chilled to -80°C.
-
Disruption: Scrape cells and transfer to a tube. Vortex 30s.
-
Cycling: Freeze-thaw cycle (Liquid N2 <-> 37°C water bath) x3. Critical for releasing sequestered nucleotide sugars.[1]
-
Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.
-
Supernatant: Transfer to fresh vial. Do not dry down completely if possible; phosphorylated sugars can degrade on hot surfaces.[1] Lyophilize or speed-vac at low temp (<30°C).
Protocol B: Visualization of Label Fate
The following diagram illustrates why D-Mannose-4-C-d is a "Dead-End" tracer for glycolysis but a "High-Fidelity" tracer for glycosylation.
References
-
Freeze, H. H. (2025).[1][2] The Metabolic Origins of Mannose in Glycoproteins. ResearchGate.
-
Rieder, S. V., & Rose, I. A. (1959).[1] The Mechanism of the Triosephosphate Isomerase Reaction. Journal of Biological Chemistry.
-
Zhang, Z., et al. (2009).[1] Glyceraldehyde-3-phosphate, a glycolytic intermediate, plays a key role in controlling cell fate.[1][3] PubMed.[1][4][5]
-
Kellogg, J. J., et al. (2018).[1] LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online.
-
Guo, X., et al. (2007).[1] Reduction of chemical background noise in LC-MS/MS for trace analysis. Analytical Chemistry. [1]
Sources
- 1. Glyceraldehyde 3-phosphate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Glyceraldehyde-3-phosphate, a glycolytic intermediate, plays a key role in controlling cell fate via inhibition of caspase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
overcoming signal suppression in D-Mannose-4-C-d metabolomics
Topic: Overcoming Signal Suppression & Matrix Effects[1]
Welcome to the Advanced Metabolomics Support Hub. Ticket ID: MAN-4CD-FLUX-001 Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary: The "Silent Killer" in Flux Analysis
You are likely using D-Mannose-4-C-d (deuterated mannose) to trace metabolic flux—specifically to distinguish exogenous mannose uptake from endogenous biosynthesis (e.g., via phosphomannose isomerase).
The Problem: In LC-MS/MS, D-Mannose is a polar, low-molecular-weight carbohydrate. It suffers from two critical failures:
-
Poor Retention: It elutes in the "void volume" on standard C18 columns, right where salts and proteins dump into the source.
-
Ion Suppression: Co-eluting phospholipids (specifically phosphatidylcholines) compete for charge in the Electrospray Ionization (ESI) source.
The Consequence: Your labeled tracer (D-Mannose-4-C-d) signal is suppressed differentially or dropped below the Limit of Detection (LOD), making your isotopic enrichment calculations (
Module 1: The Diagnostic Phase
"How do I prove suppression is the culprit?"
Before changing your chemistry, you must map the suppression zone. The standard "spike recovery" test is insufficient for flux studies. You need the Post-Column Infusion (PCI) method.[1]
Protocol: Post-Column Infusion Setup
This experiment visualizes exactly where in your chromatogram the matrix is killing your signal.
-
Setup:
-
Syringe Pump: Load a standard solution of D-Mannose-4-C-d (1 µg/mL in 50:50 ACN:Water).
-
Tee Union: Connect the syringe pump and your LC column effluent into a T-piece before the MS source.
-
Flow Rate: Set syringe to 10-20 µL/min (steady state signal).
-
-
Execution:
-
Inject a Blank Matrix Extract (e.g., plasma/cell lysate processed exactly like your samples).
-
Monitor the MRM transition for D-Mannose-4-C-d (approx. m/z 180 -> 89 in negative mode, or adduct dependent).
-
-
Interpretation:
-
Baseline: Should be a steady, high plateau.
-
Dip/Valley: A drop in the baseline indicates suppression.
-
Goal: If your Mannose peak elutes inside a valley, your data is compromised.
-
Figure 1: Post-Column Infusion setup to visualize matrix effects (suppression zones) in real-time.
Module 2: Chromatographic Solutions
"My analyte is suppressed. How do I fix it?"
You have two valid paths. Path A is for high-throughput labs. Path B is for high-sensitivity requirements.
Path A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: Underivatized sugars, rapid prep.
Standard C18 cannot retain Mannose. HILIC uses a water layer on a polar stationary phase to retain sugars, moving them away from the lipid suppression zone.
-
Column: Amide-based stationary phase (e.g., Waters BEH Amide or TSKgel Amide-80).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH4OH). High pH is critical for sugar ionization in negative mode.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Start High Organic (90% B) -> Linear ramp to 60% B.
-
Mechanism: Mannose elutes after the lipids (which elute near the void in HILIC).
Critical Warning: Glucose and Mannose are isomers. HILIC must baseline separate them (Rs > 1.5). If they co-elute, the massive endogenous glucose pool will suppress your trace mannose signal [1].
Path B: PMP Derivatization (The "Booster" Shot)
Best for: Low concentrations, dirty matrices, separating isomers.
If HILIC fails, you must derivatize. PMP (1-phenyl-3-methyl-5-pyrazolone) reacts with the reducing end of the sugar.[3]
-
Why do this?
-
Adds hydrophobicity: You can now use a standard C18 Column .
-
Boosts Ionization: PMP tags ionize strongly in Positive Mode (ESI+).
-
Separation: PMP-Mannose and PMP-Glucose separate easily on C18.
-
PMP Protocol:
-
Mix: 50 µL Sample + 50 µL 0.3M NaOH + 50 µL 0.5M PMP (in methanol).
-
Incubate: 70°C for 30 mins.
-
Neutralize: Add 50 µL 0.3M HCl.
-
Extract: Add Chloroform (removes excess PMP reagent). Keep the aqueous top layer.
-
Inject: Analyze the aqueous layer on C18 [2].
Module 3: Data & Comparison
Table 1: Method Selection Matrix
| Feature | HILIC (Amide) | PMP Derivatization (C18) |
| Sample Prep | Simple (PPT) | Complex (Derivatization + LLE) |
| Retention | Good | Excellent |
| Isomer Separation | Difficult (Requires optimization) | Superior (Glucose/Mannose resolve well) |
| Sensitivity | Moderate (Negative Mode) | High (Positive Mode) |
| Matrix Tolerance | Low (Salts interfere) | High (Salts/Lipids removed) |
| Flux Suitability | Good for high abundance | Essential for trace flux |
Module 4: Workflow Logic
Use this decision tree to determine your experimental setup.
Figure 2: Logical troubleshooting flow for identifying and resolving signal suppression.
Frequently Asked Questions (FAQ)
Q1: Can I use 13C6-Glucose as an Internal Standard for D-Mannose-4-C-d? A: Absolutely not. While they are isomers, they have slightly different retention times (especially in HILIC) and different ionization efficiencies. You must use 13C6-Mannose .[4] If the matrix suppresses the Mannose region but not the Glucose region, your normalization will be mathematically wrong.
Q2: Why is my D-Mannose-4-C-d peak splitting? A: This is likely anomer separation. Mannose exists as alpha and beta anomers in solution. In HILIC, these can partially separate, causing peak broadening or splitting.
-
Fix: Increase column temperature to 50°C-60°C to speed up anomer mutarotation, collapsing them into a single peak.
Q3: I see "Signal Enhancement" instead of suppression. Is that okay? A: No. Signal enhancement (ionization efficiency >100%) is just as dangerous as suppression. It usually implies co-eluting components are altering the droplet surface tension. It invalidates your quantitation curve. You must clean the sample (SPE or LLE) [3].
Q4: Does the "4-C-d" label stay stable? A: Generally, yes. However, be aware of the Phosphomannose Isomerase (PMI) pathway. If Mannose-6-P is converted to Fructose-6-P and back, the C2 proton is exchanged, but C4 is usually stable in this specific isomerization. However, if the flux enters glycolysis and splits via Aldolase, the label position changes relative to the new fragments. Ensure you are measuring the intact parent ion.
References
-
Tang, D. Q., et al. (2016).[5] LC-MS/MS methods for the determination of carbohydrates in biological matrices. Journal of Chromatography B.
-
Honda, S., et al. (1989). High-performance liquid chromatography of mono- and oligosaccharides derivatized with 1-phenyl-3-methyl-5-pyrazolone.[3] Analytical Biochemistry.[2][4]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[2][3][4][6][7][8][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. LC-MS/MS determination of d-mannose in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to D-Mannose-4-C-d and Tritiated Mannose for Measuring Metabolic Flux Rates
In the intricate world of metabolic research, the accurate measurement of flux through various pathways is paramount to understanding cellular physiology and disease. Mannose, a C-2 epimer of glucose, plays a crucial role in glycosylation and can also enter central carbon metabolism.[1][2] This guide provides an in-depth, objective comparison of two key tracers used to interrogate mannose metabolism: the stable isotope-labeled D-Mannose-4-C-d and the radioisotope-labeled tritiated mannose. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal tool for their experimental needs.
Introduction: The Significance of Measuring Mannose Flux
D-mannose is a naturally occurring simple sugar found in various fruits and vegetables.[3] It is not only a building block for glycoproteins but also serves as an energy source by entering the glycolytic pathway.[1][4] The rate at which mannose is processed through these metabolic routes, known as metabolic flux, provides a dynamic picture of cellular activity. Dysregulation of mannose metabolism has been implicated in various conditions, including cancer and metabolic disorders.[5][6] Therefore, the ability to precisely quantify mannose flux is a critical experimental objective.
This guide will dissect the methodologies, advantages, and limitations of two powerful tracer technologies: D-Mannose-4-C-d, a stable isotope tracer, and tritiated mannose, a radioactive tracer. While both can be used to track the metabolic fate of mannose, they operate on fundamentally different principles, offering distinct sets of data and experimental considerations.
Principle of Measurement: A Tale of Two Tracers
The choice between a stable isotope and a radioisotope tracer is a critical decision that dictates the experimental design, the nature of the data obtained, and the required analytical instrumentation.
D-Mannose-4-C-d: The Power of Positional Labeling
D-Mannose-4-C-d is a form of mannose in which a hydrogen atom at the fourth carbon position is replaced by its heavier, non-radioactive isotope, deuterium (d). The key to this tracer's utility lies in the specific location of the deuterium label. As D-Mannose-4-C-d is metabolized, the deuterium atom may be retained or lost depending on the enzymatic reactions it undergoes.
By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the deuterium label into downstream metabolites.[7][8] This allows for a detailed mapping of the pathways through which mannose is processed. For instance, the fate of the deuterium at the C-4 position can provide specific insights into the activities of enzymes in glycolysis and the pentose phosphate pathway.
Tritiated Mannose: A Classic Approach to Quantifying Glycolysis
Tritiated mannose contains the radioactive isotope of hydrogen, tritium (³H), at a specific carbon position. A commonly used variant for measuring glycolytic flux is [5-³H]-mannose, analogous to the widely used [5-³H]-glucose.[9] The principle behind this assay is the release of the tritium atom as tritiated water (³H₂O) during the enolase-catalyzed step of glycolysis.[9]
The rate of ³H₂O production is directly proportional to the rate of glycolysis. This released tritiated water can be readily separated from the labeled mannose and quantified using a liquid scintillation counter.[9][10][11] This method provides a robust and sensitive measure of the overall flux through the upper part of the glycolytic pathway.
Visualizing the Metabolic Fates
To better understand how these tracers work, let's visualize their journey through key metabolic pathways.
Caption: General workflow for a metabolic flux experiment.
Protocol 1: Mannose Flux Analysis using D-Mannose-4-C-d and LC-MS/MS
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat with experimental compounds as required.
-
Tracer Introduction: Replace the culture medium with a medium containing a known concentration of D-Mannose-4-C-d.
-
Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the tracer.
-
Metabolism Quenching and Harvesting: Rapidly wash the cells with ice-cold saline and quench metabolism by adding a cold solvent mixture (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Metabolite Extraction: Centrifuge the lysate to pellet the protein and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Develop a method to separate and detect the deuterated mannose and its downstream metabolites. [12]7. Data Analysis: Quantify the abundance of the deuterated and non-deuterated forms of each metabolite. Calculate the fractional labeling and use metabolic flux analysis software to determine the flux rates through the relevant pathways.
Protocol 2: Glycolytic Flux Measurement using Tritiated Mannose
-
Cell Culture and Treatment: Prepare cell cultures as described in Protocol 1.
-
Tracer Introduction: Add a known amount of [5-³H]-mannose to the culture medium.
-
Incubation and ³H₂O Collection: Incubate the cells. At various time points, collect a small aliquot of the culture medium.
-
Separation of ³H₂O: Separate the tritiated water from the [5-³H]-mannose. This can be achieved by methods such as diffusion into a cold water solution or by using ion chromatography. [9]5. Liquid Scintillation Counting: Mix the collected tritiated water with a scintillation cocktail in a scintillation vial. [13]6. Measurement: Place the vials in a liquid scintillation counter and measure the disintegrations per minute (DPM). [11][14]7. Data Analysis: Convert the DPM values to the amount of ³H₂O produced, and from this, calculate the rate of glycolytic flux.
Conclusion: Selecting the Right Tool for the Job
The choice between D-Mannose-4-C-d and tritiated mannose is not a matter of one being universally superior to the other, but rather a decision based on the specific research question and available resources.
-
For detailed, pathway-specific information and in vivo studies in humans, D-Mannose-4-C-d is the tracer of choice. Its non-radioactive nature and the rich dataset it provides on multiple metabolic fates make it ideal for comprehensive metabolic phenotyping. [15][16]
-
For a sensitive and straightforward quantification of overall glycolytic flux, tritiated mannose remains a valuable and cost-effective tool. Its high sensitivity is particularly advantageous when working with limited sample material. [15] Ultimately, a thorough understanding of the principles, strengths, and weaknesses of each tracer will empower researchers to design robust experiments that yield clear and impactful results in the ever-evolving field of metabolic research.
References
-
d-Mannose: Properties, Production, and Applications: An Overview. (2025). ResearchGate. [Link]
-
Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. (2024). PMC. [Link]
-
D-mannose for recurrent UTIs. (2024). GPnotebook. [Link]
-
Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products. (2021). PMC. [Link]
-
D-Mannose for UTIs + 5 Other Uses, Dosage, Side Effects. (2023). SelfDecode Supplements. [Link]
-
D-Mannose/D-Fructose/D-Glucose Assay Kit. (n.d.). Megazyme. [Link]
-
MANNOSE METABOLISM: MORE THAN MEETS THE EYE. (n.d.). PMC. [Link]
-
Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia. (n.d.). PMC. [Link]
-
D-Mannose 500 mg. (n.d.). Protocol for Life Balance. [Link]
-
D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma. (2025). PMC. [Link]
-
Introduction to D-Mannose (CAS: 3458-28-4): Chemical Properties, Production Process, and Applications. (2026). PolyblueChem. [Link]
-
LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. (n.d.). PMC. [Link]
-
Techniques to Monitor Glycolysis. (n.d.). PMC - NIH. [Link]
-
d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically deuterated d-glucose, d-mannose, and 2-deoxy-d-glucose. (n.d.). NIH. [Link]
-
Stable Isotope Tracers vs. Radioactive Isotope Tracers. (n.d.). Isotope Science / Alfa Chemistry. [Link]
-
Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans. (n.d.). PMC - PubMed Central. [Link]
-
Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure. (n.d.). PubMed. [Link]
-
Feasibility of deuterium magnetic resonance spectroscopy of 3-O-Methylglucose at 7 Tesla. (2021). Nature. [Link]
-
D-mannose facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1. (n.d.). PNAS. [Link]
-
D-Mannose in Women's Health. (n.d.). Walmart.com. [Link]
-
Enzymatic methods for the determination of tritium at C-1 of D-mannose and at C-3 and C-5 of D-fructose, D-glucose, D-mannose, and their 6-phosphate esters. (n.d.). PubMed. [Link]
-
Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T. (2025). Wiley Online Library. [Link]
-
Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol†. (n.d.). PMC - NIH. [Link]
-
Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry. (n.d.). PubMed. [Link]
-
D-Mannose Capsule D-Mannose Dietary Supplements for sale. (n.d.). eBay. [Link]
-
Historical and contemporary stable isotope tracer approaches to studying mammalian protein metabolism. (2016). PMC. [Link]
-
Measurement Techniques for Low-Concentration Tritium Radiation in Water: Review and Prospects. (2024). MDPI. [Link]
-
Study on irradiated D-mannose isolated from cranberry. (2025). ResearchGate. [Link]
-
(PDF) Advancing Deuterium MRI to Track Human Cerebral Glucose Metabolism at 7 T: A Comparison of Glucose‐d 2 and Glucose‐d 7 Ingestion. (2025). ResearchGate. [Link]
-
Mannose - Drug Targets, Indications, Patents. (n.d.). Patsnap Synapse. [Link]
-
D-Mannose Supplement. (n.d.). Utiva Health. [Link]
-
(PDF) Synthesis and characterization of some D-mannose derivatives. (n.d.). ResearchGate. [Link]
-
Procedure for determining the activity concentration of tritium in sea water by liquid scintillation counting. (n.d.). Integrated Measuring and Information System (IMIS). [Link]
-
Liquid scintillation counting. (n.d.). Wikipedia. [Link]
-
Organic D-Mannose + Vitamin C for Natural UTI Support. (n.d.). Triquetra. [Link]
-
Metabolomics and isotope tracing. (n.d.). PMC - NIH. [Link]
-
Quantification of D-Mannose in Plasma: Development and Validation of a Reliable and Accurate HPLC-MS-MS Method. (n.d.). PubMed. [Link]
-
Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways. (2023). PMC. [Link]
-
Development and application of stable isotope tracers to exercise physiology, Phil Atherton. (2016). YouTube. [Link]
-
Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (n.d.). Frontiers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpnotebook.com [gpnotebook.com]
- 4. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-mannose suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Determination of mannose and fructose in human plasma using deuterium labelling and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liquid scintillation counting for measurement of tritiated uptake in lymphocyte transformation in vitro: a new direct-suspension procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid scintillation counting - Wikipedia [en.wikipedia.org]
- 14. bundesumweltministerium.de [bundesumweltministerium.de]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. Application and development of Deuterium Metabolic Imaging in tumor glucose metabolism: visualization of different metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison: Validation of D-Mannose-4-C-d vs. 13C-Isotopologues in Metabolic Flux Analysis
Executive Summary: The Specificity of the C4-Deuterium Label
In the study of glycosylation dynamics, distinguishing between the anabolic fate (incorporation into N-glycans) and the catabolic fate (glycolysis and TCA cycle) of exogenous mannose is a persistent analytical challenge. While standard [U-13C6]-D-Mannose provides high sensitivity, it suffers from "carbon scrambling"—the recycling of labeled carbons into the general metabolic pool (pyruvate, lactate, amino acids), which confounds the quantification of direct glycosylation flux.
This guide validates the D-Mannose-4-C-d (Deuterium labeled at Carbon-4, hereafter [4-^2H]-Man ) method. This tracer acts as a metabolic "discriminator." Due to the specific mechanism of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) in glycolysis, the deuterium at C4 is obligately stripped and transferred to the NADH pool, effectively "silencing" the label for downstream glycolytic metabolites while retaining it perfectly within the structural glycome.
Mechanistic Principles & Causality
To validate this method, one must understand the distinct atomic fates of the Carbon-4 hydrogen versus the Carbon backbone.
The "Fork in the Road": MPI vs. PMM2
Upon entry into the cell, D-Mannose is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate (Man-6-P) . Here, the flux bifurcates:
-
The Glycosylation Arm (Anabolic): Man-6-P is converted by Phosphomannomutase 2 (PMM2) to Man-1-P, then to GDP-Mannose. Throughout this pathway, the pyranose ring structure is conserved. Result: The Deuterium at C4 remains intact and is detectable in glycoproteins.
-
The Glycolytic Arm (Catabolic): Man-6-P is isomerized by Mannose Phosphate Isomerase (MPI) to Fructose-6-Phosphate (Fru-6-P), entering glycolysis.[1]
The Validation Checkpoint: GAPDH
The critical validation step occurs at the triose stage.
-
Aldolase cleaves Fructose-1,6-Bisphosphate. Carbon 4 of the hexose becomes Carbon 1 of Glyceraldehyde-3-Phosphate (GAP) .
-
GAPDH catalyzes the oxidation of GAP to 1,3-Bisphosphoglycerate.[2] Mechanistically, this enzyme removes the hydride (H:-) from C1 of GAP and transfers it to NAD+.
-
Result: If the tracer is [4-^2H]-Man , the deuterium is stripped here. The resulting lactate and TCA intermediates are unlabeled (mass M+0).
Visualizing the Metabolic Fate
The following diagram illustrates the differential fate of the C4-Deuterium label compared to a Carbon-13 label.
Figure 1: Differential metabolic fate of D-Mannose-4-C-d. Note the label stripping event at the GAPDH step, isolating the glycolytic signal from the glycan signal.
Comparative Analysis: [4-^2H]-Man vs. Alternatives
The following table objectively compares the performance of the C4-deuterated tracer against the industry standards.
| Feature | Method A: [4-^2H]-D-Mannose | Method B: [U-^13C_6]-D-Mannose | Method C: [1,2-^13C_2]-Glucose |
| Primary Utility | Pathway Discrimination (Glycosylation vs. Glycolysis) | Total Uptake Quantification | Central Carbon Metabolism |
| Glycan Signal | High (M+1 mass shift). | High (M+6 mass shift). | Variable (diluted by endogenous glucose). |
| Lactate Signal | Null/Background (Label lost to NADH). | High (M+3 mass shift). | High (M+2 mass shift). |
| Recycling Noise | Eliminated. Re-entry of mannose carbons into TCA/Amino acids is invisible. | High. Carbons scramble into Ala, Glu, Asp. | High. |
| Mass Spectrometry | Requires high-res MS (Deuterium mass defect). | Standard MS is sufficient. | Standard MS is sufficient. |
| Validation Metric | Ratio of (Glycan M+1) / (Lactate M+0). | Ratio of (Glycan M+6) / (Lactate M+3). | N/A (General flux). |
Validation Protocols
To validate this tracer in your specific cell line, you must demonstrate the presence of the label in the glycan pool and the absence of the label in the glycolytic pool.
Protocol A: Experimental Setup (Self-Validating System)
Objective: Confirm label retention in GDP-Mannose and loss in Lactate.
-
Cell Culture:
-
Seed cells (e.g., A549, HCT116) in 6-well plates.
-
Starve cells of glucose/mannose for 1 hour (optional, depending on metabolic flexibility).
-
Labeling Medium: DMEM containing 5 mM Glucose (unlabeled) + 100 µM [4-^2H]-Mannose .
-
Control Arm: DMEM containing 5 mM Glucose + 100 µM [U-^13C_6]-Mannose.
-
Incubate for 4–24 hours.
-
-
Metabolite Extraction (The "Washout" Check):
-
Collect media for Lactate analysis.
-
Wash cells 2x with ice-cold PBS.
-
Quench metabolism with 80% MeOH (-80°C).
-
Scrape and centrifuge to pellet protein/glycans (Save Pellet for Protocol B).
-
Supernatant contains polar metabolites (Lactate, GDP-Mannose).
-
-
LC-MS/MS Analysis (HILIC Mode):
-
Column: Amide-HILIC (e.g., Waters BEH Amide).
-
Mobile Phase: A: 20mM Ammonium Acetate (pH 9.0) / B: Acetonitrile.[3]
-
Target Transitions (Negative Mode):
-
Lactate (Unlabeled): m/z 89.0 → 43.0
-
Lactate (Deuterated?): m/z 90.0 → 44.0 (Expect NO signal for [4-^2H]-Man group).
-
GDP-Mannose (Labeled): m/z 604 → 442 (Expect M+1 signal).
-
-
Protocol B: N-Glycan Hydrolysis & Analysis
Objective: Confirm label incorporation into structural proteins.
-
Hydrolysis:
-
Take the protein pellet from Protocol A.
-
Resuspend in 2M Trifluoroacetic acid (TFA).
-
Heat at 100°C for 4 hours (releases monosaccharides).
-
Dry under nitrogen stream.[3]
-
-
Derivatization (PMP-Labeling):
-
Add PMP (1-phenyl-3-methyl-5-pyrazolone) reagent.
-
Incubate at 70°C for 100 mins.
-
Extract excess reagent with chloroform.
-
-
Analysis:
-
Analyze PMP-Mannose via LC-MS.
-
Validation Criteria: The [4-^2H]-Mannose treated samples must show a distinct +1.006 Da mass shift in the Mannose peak, but no mass shift in the Glucose/Galactose peaks (proving no scrambling via gluconeogenesis).
-
Workflow Visualization
The following diagram outlines the decision logic for selecting and validating the tracer data.
Figure 2: Logic flow for validating the specificity of the D-Mannose-4-C-d tracer. Success requires positive identification in glycans and negative identification in lactate.
References
-
Freeze, H. H., & Aebi, M. (2005). Altered glycan structures: the molecular basis of congenital disorders of glycosylation. Current Opinion in Structural Biology, 15(5), 490-498.
-
Sharma, V., et al. (2014). Mannose metabolism: More than meets the eye. Biochemical and Biophysical Research Communications, 453(2), 220-228.
-
Ichimura, M., et al. (2006). The metabolic origins of mannose in glycoproteins. Journal of Biological Chemistry, 281(41), 30731-30742. (Demonstrates the use of specific isotopomers to trace mannose fate).
-
Tristan, C., et al. (2011). GAPDH catalytic mechanism and hydrogen transfer. Biochemistry, 50(14), 2741–2753. (Mechanistic basis for the C4-hydrogen loss to NADH).
Sources
Kinetic Isotope Effects of D-Mannose-4-C-d in Enzymatic Reactions
Publish Comparison Guide
Executive Summary: The Strategic Value of C4-Deuteration
In the precise mapping of carbohydrate metabolism, D-Mannose-4-C-d (Mannose deuterated at the Carbon-4 position) serves as a definitive mechanistic probe, specifically targeting the GDP-mannose 4,6-dehydratase (GMD) step of the de novo GDP-fucose biosynthetic pathway.
Unlike general metabolic tracers (e.g.,
Key Comparison:
-
Native D-Mannose: Establishes baseline kinetic parameters (
, ) but cannot distinguish between physical (binding/release) and chemical (bond-breaking) rate-determining steps. -
D-Mannose-4-C-d: Reveals the "chemical logic" of the active site. If C4-oxidation is rate-limiting, the reaction rate will significantly decrease (
), validating the catalytic mechanism and identifying transition state structures.
Mechanistic Basis: Probing the GMD Reaction
The primary utility of D-Mannose-4-C-d lies in its conversion to GDP-Mannose-4-C-d , the substrate for GMD (EC 4.2.1.47).[1] GMD is a Short-chain Dehydrogenase/Reductase (SDR) that catalyzes the committed step in fucose biosynthesis.
The GMD Catalytic Cycle & C4-Deuterium Impact
The reaction proceeds via a three-step mechanism where the C4-H bond cleavage is the initiating chemical event.
-
Oxidation (The Probe Step): GMD oxidizes the C4-hydroxyl to a ketone, transferring the C4-hydride (or deuteride) to the enzyme-bound NADP
cofactor. -
Dehydration: Elimination of water across C5-C6.[6]
-
Reduction: (Occurs in the subsequent GMER/FX enzyme, but GMD releases the oxidized intermediate GDP-4-keto-6-deoxymannose).
Figure 1: Mechanistic pathway of GMD showing the specific step probed by C4-deuteration.
Comparative Performance Guide
This section compares the kinetic behavior of the native substrate versus the deuterated probe.[7][8][9][10]
Table 1: Kinetic Parameters Comparison
| Parameter | Native D-Mannose (H) | D-Mannose-4-C-d (D) | Interpretation of Difference |
| 100% (Baseline) | 20% - 100% | If <100%, C4-H cleavage is rate-limiting. If ~100%, product release is rate-limiting. | |
| Baseline Value | Similar | Isotopic substitution rarely affects ground-state binding affinity ( | |
| Primary KIE ( | 1.0 | 1.5 - 4.5 | Theoretical max is ~7. Values of 2-4 indicate a symmetric transition state. |
| Solvent KIE | Variable | Variable | Used in conjunction to distinguish proton vs. hydride transfer steps. |
Interpreting the Data (The "Masking" Effect)
In wild-type enzymes, the chemical step is often faster than product release, "masking" the isotope effect.
-
Scenario A (Masked):
. -
Scenario B (Unmasked):
.
Expert Insight: Use D-Mannose-4-C-d to validate GMD inhibitors. If an inhibitor alters the KIE from 1.0 to >2.0, it suggests the inhibitor changes the rate-determining step of the enzyme, a powerful insight for mechanism-based drug design.
Experimental Protocols
To measure the KIE, the D-Mannose-4-C-d must first be converted into the nucleotide sugar GDP-Mannose-4-C-d .
Workflow Diagram
Figure 2: Experimental workflow for determining KIE using D-Mannose-4-C-d.
Detailed Protocol: Competitive KIE Assay
Note: A direct comparison of
-
Substrate Preparation:
-
Synthesize GDP-Man-4-d using a "one-pot" enzymatic system: Hexokinase (HK), Phosphomannomutase (PMM), and GDP-Mannose Pyrophosphorylase (GMP).
-
Purify via anion-exchange chromatography (e.g., MonoQ) to remove nucleotides.
-
-
Reaction Setup:
-
Mix: 50% GDP-Man (Natural) + 50% GDP-Man-4-d.
-
Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl
. -
Initiate: Add GMD enzyme (limiting concentration).
-
-
Sampling:
-
Stop reaction at low conversion (~10-20%) and high conversion (100%).
-
Analyze product (GDP-4-keto-6-deoxy-Man) or recovered substrate via LC-MS/MS .
-
-
Calculation:
References
-
Mechanism of GDP-mannose 4,6-dehydratase (GMD)
- Reaction Mechanism and Three-Dimensional Structure of GDP-d-glycero-α-d-manno-heptose 4,6-Dehydratase
-
Source:
-
Kinetic Isotope Effects in Dehydratases
- Kinetic Dissection of the Reaction of Human GDP-l-Fucose Synthase.
-
Source:
-
Principles of KIE Analysis
- Primary Deuterium Kinetic Isotope Effects from Product Yields: Rationale, Implementation and Interpret
-
Source:
-
Enzymatic Synthesis of GDP-Mannose
- Synthesis of GDP-Mannose and Mannosylglycerate from Labeled Mannose by Genetically Engineered Escherichia coli.
-
Source: [11]
Sources
- 1. GMDS GDP-mannose 4,6-dehydratase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. holdenlab.biochem.wisc.edu [holdenlab.biochem.wisc.edu]
- 7. google.com [google.com]
- 8. jmest.org [jmest.org]
- 9. researchgate.net [researchgate.net]
- 10. 15N kinetic isotope effects on uncatalyzed and enzymatic deamination of cytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of GDP-Mannose and Mannosylglycerate from Labeled Mannose by Genetically Engineered Escherichia coli without Loss of Specific Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Fluxomics: Validating D-Mannose Specificity Against a 13C-Glucose Backdrop
[1][2]
Part 1: The Analytical Challenge
In metabolic flux analysis (MFA), distinguishing the specific fate of exogenous mannose from the overwhelming background of glucose metabolism is a persistent challenge. While [U-13C]-Glucose is the gold standard for mapping global carbon backbones, it lacks specificity for the Hexosamine Biosynthetic Pathway (HBP) and N-glycosylation because glucose readily converts to mannose-6-phosphate (M6P) via endogenous isomerases.[1][2]
This guide presents a cross-validation strategy using D-Mannose-4-C-d (Deuterium labeled at Carbon-4).[1][2] This specific isotopologue acts as a "metabolic filter," allowing researchers to mathematically decouple glycosylation flux from glycolysis based on the mechanistic loss of deuterium during catabolism.
The Core Comparison
| Feature | [U-13C]-Glucose (The "Floodlight") | D-Mannose-4-C-d (The "Laser") |
| Primary Signal | Carbon backbone mass shift (+6 Da for hexose) | Proton mass shift (+1 Da per molecule) |
| Glycolysis Fate | Retained: Labels Pyruvate, Lactate, TCA intermediates.[1][2] | Lost: Label is stripped at GAPDH step (transferred to NADH). |
| Glycosylation Fate | Retained: Labels N-Glycans, O-Glycans.[1][2][3][4] | Retained: Labels GDP-Mannose and resulting Glycans. |
| Primary Utility | Total metabolic activity & central carbon flux.[2] | Differentiating salvage pathway vs. de novo synthesis.[2] |
Part 2: Scientific Integrity & Mechanism (The "Why")
To validate D-Mannose-4-C-d results, one must understand the enzymatic checkpoint that differentiates it from 13C-Glucose.[1][2]
The MPI Shunt (The Ambiguity)
Exogenous mannose enters the cell via SLC transporters and is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate (M6P) .[1]
-
Path A (Anabolic): M6P converts to Mannose-1-P
GDP-Mannose Glycans.[1][2] -
Path B (Catabolic): M6P is converted to Fructose-6-P (F6P) by Mannose Phosphate Isomerase (MPI) .[1][2] Once in the F6P pool, it enters glycolysis.
The GAPDH Checkpoint (The Validator)
The utility of the 4-C-d label lies in the mechanism of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) .[1]
-
Aldolase Cleavage: Fructose-1,6-bisphosphate is cleaved.[1][2] Carbon 4 of the hexose becomes Carbon 1 of Glyceraldehyde-3-Phosphate (GAP).[1][2]
-
Oxidation: GAPDH oxidizes C1 of GAP. The hydrogen atom on C1 (originally C4 of Mannose) is transferred to NAD+ to form NADH.
-
Result: If D-Mannose-4-C-d enters glycolysis, the deuterium is stripped into the reducing equivalent pool.[1][2] The resulting lactate and pyruvate are mass-silent (M+0) .[1]
Part 3: Experimental Protocol
Workflow: Dual-Stream Parallel Labeling
Do not mix tracers in a single well unless you have high-resolution Orbitrap MS capable of resolving mass defects between
Step 1: Cell Culture Preparation[1][2]
-
Starvation: 1 hour in substrate-free media to deplete intracellular glycogen/GDP-mannose pools.
Step 2: Tracer Introduction (Parallel Arms)
-
Arm A (Global Flux): Supplement with 5 mM [U-13C]-Glucose + 1 mM unlabeled Mannose.[1][2]
-
Arm B (Specific Flux): Supplement with 5 mM unlabeled Glucose + 1 mM D-Mannose-4-C-d .[1][2]
-
Note: The physiological ratio of Glucose:Mannose is typically 50:1. However, for tracer studies, 5:1 or 1:1 is often used to maximize signal.
Step 3: Metabolite Extraction (Quenching)[1]
-
Quench: Rapidly wash cells with ice-cold saline (0.9% NaCl).
-
Extract: Add 80:20 Methanol:Water (pre-chilled to -80°C).
-
Scrape & Vortex: Lyse cells; vortex 10s.
-
Centrifuge: 14,000 x g for 10 min at 4°C. Supernatant contains polar metabolites (Lactate, M6P, UDP-GlcNAc). Pellet contains glycoproteins.
Step 4: Glycan Hydrolysis (For Pellet)
Part 4: Data Visualization & Logic[1]
The following diagram illustrates the differential fate of the Carbon-13 backbone vs. the Carbon-4 Deuterium label.
Figure 1: Differential routing of tracers. Note the "Deuterium Washout" at GAPDH, rendering lactate unlabeled from the mannose source.
Part 5: Data Interpretation Guide
Use this table to interpret your Mass Spectrometry (LC-MS) results.
| Metabolite Analyzed | Tracer Used | Expected Mass Shift (Isotopologue) | Interpretation |
| Mannose-6-Phosphate | D-Mannose-4-C-d | M+1 | Successful uptake and phosphorylation.[1][2] |
| Lactate | D-Mannose-4-C-d | M+0 (Unlabeled) | Success: Mannose entered glycolysis, D was stripped at GAPDH.[1][2] Failure: If M+1 is seen, check for non-canonical pathways (e.g., Methylglyoxal shunt). |
| Lactate | [U-13C]-Glucose | M+3 | Normal glycolytic flux (Baseline).[1][2] |
| N-Glycans (Mannose residues) | D-Mannose-4-C-d | M+1 | Direct incorporation via salvage pathway.[1][2] |
| N-Glycans (Mannose residues) | [U-13C]-Glucose | M+6 | De novo synthesis from Glucose (via F6P |
Calculation of "MPI Shunt" Rate
To quantify the percentage of Mannose "wasted" to glycolysis:
-
Measure total Mannose uptake (decrease in media concentration).
-
Since Lactate loses the label, you cannot measure Mannose-derived lactate directly with 4-C-d.[1][2]
-
Correction: You must use the [U-13C]-Glucose arm to determine the ratio of Lactate/Glycan production per mole of hexose consumed, then apply that constant to the Mannose arm or use a dual-label approach (e.g., [U-13C]-Mannose to track carbon into lactate, and 4-C-d-Mannose to track hydrogen retention).
References
-
Freeze, H. H. (2013). Mannose metabolism: More than meets the eye. Glycobiology.
-
Ichimura, M., et al. (2023). HPLC for simultaneous quantification of free mannose and glucose concentrations in serum. Frontiers in Oncology.
-
Sharma, V., et al. (2014). Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry.
-
US Biological . D-Mannose-4-C-d Product Specification.
Comparative Guide: Reproducibility of D-Mannose-4-C-d Labeling in Different Cell Lines
Executive Summary
In metabolic flux analysis (MFA) and glycomics, D-Mannose-4-C-d (Deuterium labeled at the C4 position) represents a critical, often underutilized standard for ensuring reproducibility across diverse mammalian cell lines.
While [1,2-13C]-Mannose or [U-13C]-Mannose are common, they suffer from significant "label loss" artifacts due to Mannose Phosphate Isomerase (MPI) activity, particularly in high-metabolism lines like HEK293 and certain cancer subtypes (e.g., HeLa, ccRCC).
This guide objectively compares D-Mannose-4-C-d against alternative tracers, delineating why the C4-deuterated isotopomer provides the most robust quantification of glycosylation flux by bypassing the "MPI Isomerization Trap." We provide validated protocols to normalize data between CHO (bioproduction workhorse) and HEK293/Cancer models.
Mechanistic Basis: The "MPI Trap"
To understand reproducibility failures, one must understand the fate of the hydrogen/deuterium atom during mannose metabolism. The critical enzyme is Mannose Phosphate Isomerase (MPI) , which interconverts Mannose-6-Phosphate (Man-6-P) and Fructose-6-Phosphate (Fru-6-P).
The Isomerization Problem
-
C2-Labeling (Common): During the conversion of Man-6-P to Fru-6-P, the proton at C2 is exchanged with the solvent (water). If you use [2-d]-Mannose, the label is lost immediately upon entering the MPI shunt. In cells with high MPI (HEK293), this looks like "low uptake," leading to false negatives.
-
C4-Labeling (The Solution): The proton at C4 is mechanistically silent during the MPI reaction. It is retained regardless of how many times the molecule cycles between Man-6-P and Fru-6-P. It is only lost if the molecule commits fully to glycolysis (post-Aldolase cleavage).
Pathway Visualization
The following diagram illustrates the differential fate of C2 vs. C4 labels.
Figure 1: The metabolic fate of D-Mannose-4-C-d. Note that the C4-deuterium label (Green path) is retained during MPI cycling, whereas a C2 label would be lost to solvent water at the MPI step.
Comparative Performance: Cell Line Specificity
Reproducibility issues arise because MPI activity is not constant across cell lines. The table below summarizes how D-Mannose-4-C-d performs compared to alternatives in specific contexts.
Table 1: Tracer Performance Matrix
| Feature | D-Mannose-4-C-d | [2-d]-Mannose | [U-13C6]-Mannose |
| Primary Utility | Precise Glycosylation Flux | Isomerase Activity Assays | Total Carbon Flux (Glycolysis + Glycans) |
| MPI Sensitivity | Resistant (Label Retained) | Sensitive (Label Lost) | Partial (Scrambling occurs) |
| CHO Cells (Low/Mod MPI) | High Signal / Low Noise | Moderate Signal | High Signal |
| HEK293 Cells (High MPI) | High Signal (Robust) | Low Signal (False Negative) | Complex Mass Spectrum (Scrambling) |
| Cancer Lines (Warburg) | High Specificity | Variable | High Glycolytic Background |
| Cost | High ( | Moderate ( | Low ($) |
Cell Line Deep Dive
1. CHO (Chinese Hamster Ovary)
-
Profile: Engineered for protein production; MPI is often rate-limiting for glycolysis but sufficient for glycosylation.
-
Observation: Both C4-d and C2-d tracers work reasonably well here, leading researchers to falsely believe C2-d is a universal standard.
-
Recommendation: D-Mannose-4-C-d is preferred for process development to ensure data matches when scaling up or changing media formulations.
2. HEK293 (Human Embryonic Kidney)
-
Profile: High metabolic activity, high MPI expression. Significant "shunting" of mannose into glycolysis occurs.
-
Observation: [2-d]-Mannose signal disappears rapidly as the label exchanges with water.
-
Recommendation: D-Mannose-4-C-d is mandatory. It is the only way to distinguish between "mannose not taken up" vs. "mannose taken up but cycled through MPI."
3. Cancer Lines (e.g., HeLa, ccRCC)
-
Profile: Warburg effect drives high glucose consumption. High competition at GLUT transporters.
-
Observation: High MPI activity in some lines (to use mannose as fuel) causes massive loss of C2 label.
-
Recommendation: Use D-Mannose-4-C-d to quantify the fractional contribution of exogenous mannose to glycans without glycolytic interference.
Experimental Protocol: The "Physiological Spike"
To ensure reproducibility, you must control the ratio of Glucose to Mannose. Flooding the cell with high mannose (e.g., 1-5 mM) forces it into glycolysis, obscuring the glycosylation signal.
Materials
-
Tracer: D-Mannose-4-C-d (Purity >98% D).
-
Base Media: Glucose-free DMEM or RPMI (reconstituted).
-
Carbon Sources: D-Glucose (Natural abundance), Dialyzed FBS.
Workflow Diagram
Figure 2: Optimized "Physiological Spike" workflow for D-Mannose-4-C-d labeling.
Critical Steps for Reproducibility
-
The 100:1 Rule: Always maintain a Glucose:Mannose ratio of ~100:1 (e.g., 5 mM Glc : 50 µM Man). This forces the cell to use Mannose primarily for glycosylation (high affinity PMM2) rather than glycolysis (low affinity HK/MPI).
-
Quenching: Metabolism is rapid. Quench cells immediately with liquid nitrogen or -80°C 80% Methanol.
-
Normalization: Normalize signal to total protein or cell count , not just total ion current, as glycosylation rates vary with cell size.
Data Analysis & Interpretation
When analyzing Mass Spectrometry data (GC-MS or LC-MS), D-Mannose-4-C-d appears as a mass shift of +1 Da (M+1) in the mannose moiety of glycans.
Calculating Fractional Contribution
The fractional contribution (
Where:
- = Abundance of the M+1 isotopomer.
- = Total abundance of all mannose isotopomers.
- = Purity of the tracer (usually 0.98 or 0.99).
Troubleshooting Common Data Artifacts
| Symptom | Probable Cause | Corrective Action |
| Low M+1 Signal (All Lines) | High Glucose Competition | Reduce Glucose conc. or increase Mannose to 100 µM. |
| High M+1 in Lactate | MPI Shunt Active | Confirm with C2-d label (should be 0 in lactate). This confirms C4-d is tracking glycolysis. |
| Inconsistent Replicates | Variable Cell Confluency | Glycosylation rates drop at 100% confluency. Harvest at 70-80%. |
| Signal in HEK but not CHO | Differential Uptake | Check expression of SLC35 transporters in CHO line. |
References
-
Harada, Y., et al. (2013). The Metabolic Origins of Mannose in Glycoproteins. Journal of Biological Chemistry.[1] Link
- Key Finding: Establishes the 50 µM physiological concentration standard and quantifies exogenous mannose contribution (20-40%) vs glucose contribution.
-
Sharma, V., et al. (2014). Mannose Metabolism: More than meets the eye. Biochemical and Biophysical Research Communications. Link
- Key Finding: Reviews MPI activity differences across tissue types and the impact on mannose therapy.
-
Ichikawa, M., et al. (2014). Quantitative analysis of the sources of mannose for N-glycan synthesis in metabolic flux. Glycobiology. Link
- Key Finding: Demonstrates the utility of stable isotope labeling to distinguish salvage pathways
-
Gonzalez, P.S., et al. (2018). Mannose impairs tumor growth and enhances chemotherapy. Nature. Link
- Key Finding: Highlights the differential toxicity of mannose in cancer lines (MPI-low) vs normal cells, emphasizing the need for cell-line specific protocols.
-
Cambridge Isotope Laboratories. (2025).[2] Product Note: D-Mannose (4-C-d) Applications.Link
- Key Finding: Technical specifications for D-Mannose-4-C-d purity and stability.
Disclaimer: This guide is for research purposes only. Protocols should be optimized for specific cell lines and mass spectrometry instrumentation.
Sources
A Senior Application Scientist’s Comparative Guide to Verifying Isotopic Enrichment Levels of D-Mannose-4-C-d
Introduction: The Critical Distinction Between Isotopic Enrichment and Species Abundance
In the realm of drug development and metabolic research, the use of stable isotope-labeled compounds, such as D-Mannose-4-C-d, is indispensable for tracing metabolic pathways and serving as internal standards in quantitative analyses.[1] However, the utility of these labeled molecules is directly proportional to the accuracy with which their isotopic purity is characterized. A common point of confusion lies in the distinction between two fundamental terms: isotopic enrichment and species abundance.[2]
-
Isotopic Enrichment: This refers to the percentage of a specific isotope (e.g., deuterium) at a designated labeled position within a molecule. For a batch of D-Mannose-4-C-d with 99% deuterium enrichment, there is a 99% probability of finding a deuterium atom at the C-4 position and a 1% probability of finding a hydrogen atom.[2][3]
-
Species Abundance: This describes the percentage of the entire molecular population that possesses a specific, complete isotopic composition.[2] Due to the statistical nature of chemical synthesis, a batch with 99% isotopic enrichment will not contain 99% D-Mannose-4-C-d molecules. It will contain a distribution of isotopologues (e.g., molecules with deuterium at C-4, and those with hydrogen at C-4).
Regulatory agencies and rigorous scientific standards demand a precise quantification of these isotopologues.[2] This guide provides a comparative analysis of the primary analytical techniques used to verify the isotopic enrichment of D-Mannose-4-C-d, offering field-proven insights into the causality behind experimental choices and self-validating protocols.
High-Level Analytical Workflow
The verification of isotopic enrichment is a multi-step process that requires careful selection of analytical techniques based on the specific requirements of the analysis, such as required precision, sample matrix, and available instrumentation. The general workflow involves sample preparation, instrumental analysis, and data processing to determine the isotopic distribution.
Caption: General workflow for verifying isotopic enrichment.
Comparative Analysis of Key Methodologies
The two primary analytical platforms for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each offers distinct advantages and is suited to different aspects of the characterization process.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | ¹H Nuclear Magnetic Resonance (¹H NMR) | ²H Nuclear Magnetic Resonance (²H NMR) |
| Principle | Separates volatile derivatives by GC, detects mass-to-charge ratio (m/z) of fragments. | Separates compounds by LC, detects m/z of molecular ions and fragments. | Measures signal from residual ¹H nuclei at the labeled position. | Directly measures the signal from ²H nuclei at the labeled position. |
| Sample Prep | Extensive. Chemical derivatization is mandatory to make mannose volatile.[4][5][6] | Moderate. Often requires protein precipitation/filtration. Derivatization is optional but can improve separation.[7][8] | Minimal. Dissolution in an appropriate deuterated solvent with an internal standard. | Minimal. Dissolution in a protonated solvent (e.g., CHCl₃). |
| Sensitivity | High (pg-fg range). | Very High (fg-ag range).[9] | Lower, requires µg-mg quantities. | Low, requires high concentration and/or high enrichment.[10] |
| Resolution | High chromatographic resolution. Mass resolution depends on the analyzer (e.g., Quadrupole vs. TOF). | High chromatographic resolution. High mass resolution with TOF or Orbitrap analyzers is ideal for resolving isotopologues.[11] | Excellent for resolving signals from different proton environments. | Lower spectral resolution, signals are typically broad.[10] |
| Key Advantage | Robust, reliable, and widely available. Excellent for separating isomers. | High throughput and sensitivity; compatible with non-volatile compounds without derivatization.[12] | Exceptionally precise for quantifying low levels of residual protons in highly enriched samples (>98%).[2] | Directly confirms the location of the deuterium label and is quantitative under proper settings.[13] |
| Key Limitation | Derivatization can be time-consuming and introduce variability. Not suitable for thermally labile molecules.[12] | Matrix effects can cause ion suppression. Does not separate isomers as effectively as GC without specialized columns/methods.[8] | Limited by the small signal of residual protons; less accurate for lower enrichment levels. | Low sensitivity and broad signals can make quantification challenging.[10] |
Deep Dive 1: Mass Spectrometry Approaches
Mass spectrometry is a powerful tool for determining isotopic enrichment by measuring the relative abundances of isotopologues.[11][14] High-resolution instruments, like Quadrupole Time-of-Flight (Q-TOF) systems, are particularly advantageous as they can resolve the small mass differences between deuterated and non-deuterated species, reducing measurement uncertainty.[11][15]
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a gold-standard technique for metabolomics, but its application to carbohydrates like mannose requires a critical preparatory step: chemical derivatization.[4][6] Sugars are polar and non-volatile, making them incompatible with GC analysis in their native form. Derivatization converts them into thermally stable and volatile compounds.[5]
Caption: Experimental workflow for GC-MS analysis of D-Mannose.
This protocol is based on established methods for carbohydrate analysis.[4][5] The causality for the two-step derivatization is to first protect the reactive carbonyl group via methoximation, preventing the formation of multiple isomers (anomers) during the subsequent silylation step, thereby ensuring a single, sharp chromatographic peak for accurate quantification.
-
Sample Preparation:
-
To 50 µL of sample (e.g., plasma), add 100 µL of acetonitrile to precipitate proteins.[7]
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.
-
Transfer the supernatant to a new vial and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization - Step 1 (Methoximation):
-
Add 50 µL of methoxyamine hydrochloride in pyridine (e.g., 20 mg/mL) to the dried residue.
-
Vortex thoroughly and incubate at 70°C for 30 minutes.
-
-
Derivatization - Step 2 (Silylation):
-
To the cooled sample, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Vortex and incubate at 70°C for another 30 minutes to form the trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
Column: Use a column suitable for sugar analysis, such as a 5% phenyl-methylpolysiloxane phase.
-
Oven Program: Start at 150°C, ramp to 250°C at 5°C/min, and hold for 5 minutes.
-
MS Detection: Operate in either full scan mode to view all fragments or Selected Ion Monitoring (SIM) mode for higher sensitivity. Monitor the molecular ion cluster for the unlabeled (m/z) and deuterated (m/z+1 for D-Mannose-4-C-d) forms.
-
-
Data Analysis:
-
Integrate the peak areas for the primary mass ions corresponding to the unlabeled (M+0) and labeled (M+1) isotopologues.
-
Calculate the percent enrichment using the formula: % Enrichment = [Area(M+1) / (Area(M+0) + Area(M+1))] * 100
-
This calculation must be corrected for the natural abundance of ¹³C and other isotopes by analyzing an unlabeled D-Mannose standard under identical conditions.[14]
-
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is often preferred for its higher throughput and ability to analyze compounds like mannose in their native form, bypassing the need for derivatization.[12] This is particularly advantageous for complex biological matrices. Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective separation mode for polar compounds like sugars.[8]
This protocol is designed for robust and sensitive quantification, leveraging the selectivity of tandem mass spectrometry (MS/MS).
-
Sample Preparation:
-
To 50 µL of sample, add an internal standard (e.g., ¹³C₆-D-Mannose) and 100 µL of acetonitrile for protein precipitation.[7][8]
-
Vortex for 30 seconds and centrifuge at 20,800 x g for 10 minutes.[7]
-
Transfer the supernatant to an autosampler vial for injection. A drying and reconstitution step can be included to concentrate the sample if needed.[7]
-
-
LC-MS/MS Analysis:
-
LC System: An HPLC or UHPLC system.
-
Column: A HILIC column (e.g., SeQuant® ZIC®-cHILIC).[16]
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of buffer (e.g., ammonium formate).
-
MS/MS System: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Detection: Use Multiple Reaction Monitoring (MRM) mode. Define transitions for both unlabeled D-Mannose and D-Mannose-4-C-d. For example:
-
Unlabeled: Precursor ion (e.g., [M+H]⁺ or [M+formate]⁻) → Product ion
-
Labeled: Precursor ion ([M+1+H]⁺ or [M+1+formate]⁻) → Product ion
-
-
-
Data Analysis:
-
Construct calibration curves using standards of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the relative percentage of the D-Mannose-4-C-d isotopologue compared to the unlabeled form.
-
Deep Dive 2: NMR Spectroscopy Approaches
NMR spectroscopy provides an orthogonal approach to MS, offering detailed structural information and highly precise quantification of isotopic enrichment without the need for chromatographic separation.
Caption: Experimental workflow for NMR-based enrichment analysis.
A. Proton NMR (¹H NMR)
For highly deuterated compounds, ¹H NMR is an exceptionally precise method for determining isotopic enrichment.[2] The strategy is to quantify the very small signal from the residual protons (in this case, ¹H at the C-4 position) relative to a known internal standard or other non-deuterated protons in the molecule.
-
Sample Preparation: Dissolve a precisely weighed amount of D-Mannose-4-C-d and an internal standard (e.g., maleic acid) in deuterium oxide (D₂O).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1) to allow for full magnetization recovery of all signals, which is crucial for accurate integration.
-
Analysis: The deuterium at the C-4 position replaces a proton, causing the corresponding ¹H signal to disappear from the spectrum.[17] The isotopic enrichment is determined by comparing the integral of the residual ¹H signal at the C-4 position to the integral of a signal from a non-deuterated position on the mannose molecule or the internal standard.[2] % Enrichment = (1 - [Integral(residual C4-H) / Integral(reference H)]) * 100
B. Deuterium NMR (²H NMR)
While less sensitive than ¹H NMR, ²H NMR offers a direct and unambiguous way to observe the deuterium label.[10][13] It is particularly useful for confirming the position of deuteration and for quantitative analysis in highly enriched samples.
-
Sample Preparation: Dissolve the sample at a high concentration in a standard protonated solvent (e.g., chloroform, if a derivative is used, or water).
-
Acquisition: ²H NMR experiments require significantly more scans to achieve a good signal-to-noise ratio due to the lower gyromagnetic ratio of deuterium.[13]
-
Analysis: The resulting spectrum will show a signal at the chemical shift corresponding to the C-4 position. Under appropriate quantitative conditions, the integral of this peak can be used to determine the amount of deuterated material.[13] This method is excellent for confirming that deuteration occurred at the intended C-4 position.
Conclusion and Recommendations
Verifying the isotopic enrichment of D-Mannose-4-C-d is a task that demands precision and a clear understanding of the analytical options. No single technique is universally superior; instead, a complementary approach often yields the most reliable and comprehensive results.
-
For high-precision quantification of enrichment in highly deuterated batches (>98%) , ¹H NMR is the method of choice due to its accuracy in measuring small residual proton signals.[2]
-
For routine analysis, high-throughput screening, and analysis in complex biological matrices , LC-MS/MS offers an excellent balance of sensitivity, speed, and minimal sample preparation.[7][8]
-
GC-MS remains a robust and reliable option, particularly when high chromatographic resolution of isomers is required, provided that the derivatization protocol is well-controlled and validated.
-
²H NMR serves as an invaluable tool for unequivocally confirming the site of deuteration and can be used for quantification in high-concentration samples.[10][13]
A self-validating system would involve using a primary method like LC-HRMS to determine the isotopologue distribution and an orthogonal method like ¹H NMR to confirm the overall enrichment level. This dual-pronged approach provides the highest degree of confidence, ensuring the integrity and reliability of data for researchers, scientists, and drug development professionals.
References
-
Gómez-Pérez, M. L., et al. (2014). "Determination of the enrichment of isotopically labelled molecules by mass spectrometry." Journal of Mass Spectrometry. Available at: [Link]
-
Kumar, S., et al. (2023). "A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR." Analytical Methods. Available at: [Link]
-
Zhang, J., et al. (2018). "LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker." Journal of Chromatography B. Available at: [Link]
-
Hasenour, C. M., et al. (2015). "Measuring Deuterium Enrichment of Glucose Hydrogen Atoms by Gas Chromatography/Mass Spectrometry." Analytical Chemistry. Available at: [Link]
-
Heuillet, M., et al. (2018). "Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments." Analytical Chemistry. Available at: [Link]
-
Saba, A., et al. (2020). "Quantification of D-mannose in plasma: development and validation of a reliable and accurate HPLC-MS-MS method." Journal of Clinical Pathology. Available at: [Link]
-
University of Ottawa. (n.d.). "Hydrogen (Proton, Deuterium and Tritium) NMR." Available at: [Link]
-
Miwa, I., & Taguchi, T. (2017). "Determination of d-Mannose in Plasma by HPLC." ResearchGate. Available at: [Link]
-
Pack, E. (2022). "Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods." Restek. Available at: [Link]
-
Study Mind. (n.d.). "Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry)." Available at: [Link]
-
CABI Digital Library. (n.d.). "GC-MS as a tool for carbohydrate analysis in a research environment." Available at: [Link]
-
Patsnap Synapse. (2025). "LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?" Available at: [Link]
-
Almac Group. (n.d.). "CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS." Available at: [Link]
-
ResearchGate. (n.d.). "Determination of Isotopic Purity by Accurate Mass LC/MS." Available at: [Link]
- Evans, J. N. S. (1995). "Biomolecular NMR Spectroscopy." Oxford University Press.
-
U.S. Food and Drug Administration. (2015). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." Available at: [Link]
- Gohlke, R. S., & McLafferty, F. W. (1993). "Early gas chromatography/mass spectrometry." Journal of the American Society for Mass Spectrometry.
-
O'Connor, D., & Langridge, J. (2016). "Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications." Clinical Chemistry. Available at: [Link]
Sources
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. isotope.com [isotope.com]
- 3. isotope.com [isotope.com]
- 4. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 10. Hydrogen (Proton, Deuterium and Tritium) NMR [chem.ch.huji.ac.il]
- 11. almacgroup.com [almacgroup.com]
- 12. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. studymind.co.uk [studymind.co.uk]
Comparative Guide: Deuterated vs. 13C Mannose Tracers in Metabolic Flux Analysis
Executive Summary In the landscape of metabolic flux analysis (MFA), mannose has emerged as a critical nutrient of interest due to its ability to impair tumor growth and modulate immune responses. While 13C-Mannose serves as the "gold standard" for quantitative carbon backbone tracking, Deuterated Mannose (specifically [2-H]-Mannose) offers a unique, cost-effective advantage: it acts as a binary switch to distinguish between catabolic flux (glycolysis) and anabolic flux (glycosylation) due to the specific enzymatic mechanics of Phosphomannose Isomerase (PMI).
This guide provides a technical comparison of these two tracer types, supported by mechanistic insights, experimental protocols, and data interpretation frameworks.
Part 1: Mechanistic Foundations
To choose the correct tracer, one must understand the "Metabolic Fork" that mannose encounters upon cellular entry.
-
Uptake: Mannose enters via SLC transporters (e.g., GLUT1/SLC2A1) and is phosphorylated by Hexokinase (HK) to Mannose-6-Phosphate (M6P) .
-
The Fork (The Critical Decision Point):
-
Path A (Catabolism/Glycolysis): M6P is converted to Fructose-6-Phosphate (F6P) by Phosphomannose Isomerase (PMI/MPI) .[1][2] It then enters glycolysis to produce ATP/Lactate.
-
Path B (Anabolism/Glycosylation): M6P is converted to Mannose-1-Phosphate (M1P) by Phosphomannose Mutase (PMM) . It then becomes GDP-Mannose, the donor for N-linked glycosylation.
-
The Tracer Logic
-
13C-Mannose (Universal Tracker): The carbon skeleton is conserved in both pathways. You see 13C in Lactate (Glycolysis) and 13C in Glycoproteins (Glycosylation).
-
[2-H]-Mannose (The PMI Filter): The conversion of M6P to F6P via PMI involves a cis-enediol intermediate where the hydrogen at the C2 position is exchanged with the solvent (water).
-
Result: If mannose enters glycolysis, the Deuterium is lost . If mannose enters glycosylation, the Deuterium is retained .
-
Part 2: Visualizing the Metabolic Fate
The following diagram illustrates the differential fate of the labels.
Figure 1: Differential metabolic fate of 13C vs. Deuterium labels at the PMI bottleneck.
Part 3: Comparative Performance Analysis
The following table contrasts the two tracers based on experimental utility and data output.
| Feature | [U-13C6] Mannose | [2-H] Mannose (Deuterated) |
| Primary Utility | Total Flux Quantification. Determines the absolute contribution of mannose to the central carbon pool (TCA, Lactate). | Pathway Discrimination. Specifically identifies mannose routed to glycosylation vs. glycolysis without complex modeling. |
| Glycolysis Detection | High. 13C-Lactate and 13C-Pyruvate are easily detected (+3 Da shift). | None. The label is lost to water (H2O) at the PMI step. Lactate appears unlabeled (M+0). |
| Glycosylation Detection | High. Glycans show +6 Da shift per mannose unit. | High. Glycans show +1 Da shift per mannose unit. |
| Sensitivity | High.[2] 13C background abundance is low (1.1%), making enrichment easy to spot. | Moderate. Deuterium background is very low, but single mass shifts (+1) can be confused with natural isotopes if resolution is low. |
| Cost | High ( | Low to Moderate ( |
| Limitations | Cannot easily distinguish direct mannose incorporation from scrambled carbon re-entry without complex isotopomer analysis. | Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, potentially slowing down the PMI reaction rate itself. |
Part 4: Experimental Protocol (Dual-Tracer Workflow)
To achieve maximum data density, a parallel tracer experiment is recommended. This protocol validates the "PMI Filter" effect.
Reagents & Preparation
-
Culture Medium: Glucose-free DMEM (reconstituted with specific glucose levels) or standard DMEM with added mannose.
-
Tracers:
-
Tracer A: [U-13C6]-D-Mannose (Target final conc: 50–200 µM).
-
Tracer B: [2-2H]-D-Mannose (Target final conc: 50–200 µM).
-
-
Quenching Solution: 80% Methanol / 20% Water (pre-chilled to -80°C).
Cell Culture & Pulse
-
Seed Cells: Plate cells (e.g., 1x10^6) in 6-well plates. Allow attachment (24h).
-
Starvation (Optional): Wash 1x with PBS; incubate in glucose-free/mannose-free media for 1 hour to deplete intracellular pools.
-
Tracer Addition:
-
Group A: Add Medium + [U-13C6] Mannose.
-
Group B: Add Medium + [2-2H] Mannose.
-
Control: Unlabeled Mannose.
-
-
Incubation:
-
Flux Analysis: 2–6 hours (Steady state for central metabolites).
-
Glycan Incorporation: 24–48 hours (Turnover of glycoproteins).
-
Extraction (Metabolites)
-
Quench: Rapidly aspirate media. Wash 1x with ice-cold saline (0.9% NaCl).
-
Lyse: Add 1 mL -80°C 80% Methanol .
-
Scrape & Collect: Scrape cells on dry ice. Transfer to Eppendorf tubes.
-
Vortex/Freeze-Thaw: Vortex 30s. Freeze in liquid nitrogen, thaw on ice (x3 cycles) to rupture membranes.
-
Centrifuge: 15,000 x g for 10 min at 4°C. Collect supernatant.
-
Dry: Evaporate supernatant under nitrogen stream or SpeedVac. Store at -80°C.
LC-MS/MS Analysis Workflow
Figure 2: Standard metabolomics workflow for tracer analysis.[4]
Part 5: Data Interpretation & Validation
This section explains how to interpret the Mass Isotopomer Distribution (MID) from the experiment above.
Scenario 1: Analyzing Lactate (Glycolysis Output)
-
With [U-13C6] Mannose: You will observe M+3 Lactate .
-
Interpretation: Mannose entered the cell, converted to M6P -> F6P -> Glycolysis -> Pyruvate -> Lactate. The carbon backbone is intact.
-
-
With [2-H] Mannose: You will observe M+0 Lactate (Unlabeled).
-
Interpretation: Mannose entered glycolysis, but the Deuterium at C2 was stripped by PMI during the F6P conversion.
-
Validation: If you see M+1 Lactate, it suggests a non-canonical pathway or incomplete exchange (rare in standard PMI activity).
-
Scenario 2: Analyzing GDP-Mannose (Glycosylation Precursor)[1]
-
With [U-13C6] Mannose: You will observe M+6 GDP-Mannose .
-
With [2-H] Mannose: You will observe M+1 GDP-Mannose .
-
Interpretation: The label was retained because the PMM enzyme (M6P -> M1P) does not disturb the C2 position.
-
Summary Table: Expected Mass Shifts
| Metabolite | Tracer: [U-13C6] Mannose | Tracer: [2-H] Mannose | Biological Meaning |
| Mannose-6-P | M+6 | M+1 | Entry into cell & Phosphorylation |
| Fructose-6-P | M+6 | M+0 (Loss of Label) | Entry into Glycolysis (PMI Step) |
| Lactate | M+3 | M+0 | Glycolytic End Product |
| GDP-Mannose | M+6 | M+1 | Entry into Glycosylation |
References
-
Gonzalez, P. S., et al. (2018). Mannose impairs tumor growth and enhances chemotherapy. Nature, 563, 719–723. [Link]
-
Sharma, V., & Freeze, H. H. (2011). Mannose Metabolism: More Than Meets the Eye. Journal of Biological Chemistry, 286(28), 25211–25211. [Link]
-
Jang, C., et al. (2018). A branched-chain amino acid metabolite drives vascular fatty acid transport and causes insulin resistance. Nature Medicine, 24, 721–729. (Demonstrates 13C flux methodologies). [Link]
-
Konno, M., et al. (2021). Distinct metabolic flow of mannose and glucose in human cells.[4][5] Scientific Reports, 11, 1033. [Link]
-
Hue, L., et al. (2023). Metabolic Flux Analysis: A Guide for the Cancer Biologist. Cancer Research. (General reference for MFA protocols). [Link]
Sources
- 1. Excess mannose limits the growth of phosphomannose isomerase PMI40 deletion strain of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking D-Mannose-4-C-d: A High-Fidelity Redox & Flux Tracer
Here is the comprehensive technical guide for benchmarking D-Mannose-4-C-d.
Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary: The Case for C4-Labeling
In the study of mannose metabolism—increasingly critical in oncology and immunology—researchers often face a "resolution gap" with standard probes. U-13C-Mannose tracks carbon mass but cannot distinguish between oxidative consumption and biosynthetic retention without complex modeling. [1-2H]-Mannose is often compromised by rapid exchange with water at the Phosphomannose Isomerase (PMI) step.
D-Mannose-4-C-d (Deuterium labeled at Carbon-4) emerges as a precision tool that solves these limitations. By placing the isotopic tag at the C4 position, this probe acts as a dual-fate reporter :
-
Glycolytic Flux: It releases deuterium into the NADH pool (via GAPDH) if catabolized.
-
Glycosylation Stability: It retains the label intact within high-mannose glycans, unlike C1/C2 labels which are liable to scrambling.
-
Fucose Biosynthesis: It probes the rate-limiting step of GDP-Mannose-4,6-dehydratase (GMD) via Kinetic Isotope Effects (KIE).
This guide objectively benchmarks D-Mannose-4-C-d against standard alternatives, providing the mechanistic logic and protocols required for its deployment.
Mechanistic Fate: The "Fork in the Road"
To understand the utility of D-Mannose-4-C-d, one must trace the atomic fate of the C4-Deuterium through the metabolic branching points.
Pathway Visualization
The following diagram illustrates the divergent fates of the C4 label compared to C1 labels.
Caption: Metabolic routing of D-Mannose-4-C-d. Note the critical divergence: Glycolysis releases the label to NADH, while Glycosylation retains it.
Comparative Benchmark
This table synthesizes the performance of D-Mannose-4-C-d against the three most common alternatives.
| Feature | D-Mannose-4-C-d | U-13C-Mannose | [1-2H]-Mannose | [2-3H]-Mannose |
| Primary Application | Redox tracing & Pathway discrimination | Carbon Mass Flux Analysis (MFA) | PMI Activity & Uptake | High-sensitivity Uptake |
| Glycolysis Signal | Specific: Label transfers to NADH/Lactate | General: Label stays on carbon backbone | Lost: Label lost at PMI step | Lost: Label lost at PMI step |
| Glycosylation Signal | Retained: M+1 mass shift in glycans | Retained: M+6 mass shift | Unstable: Liable to exchange | Retained: Radioactive signal |
| Fucose Synthesis | Mechanistic Probe: Traces H-shift to C6 | Mass Only: Tracks carbon skeleton | N/A | N/A |
| Detection Method | LC-MS / GC-MS | LC-MS / NMR | LC-MS / NMR | Scintillation Counting |
| Safety/Cost | Safe / Moderate | Safe / High | Safe / Moderate | Radioactive / Low |
Key Competitive Insights
-
Vs. U-13C: Use D-Mannose-4-C-d when you need to know if mannose is fueling mitochondrial respiration (via NADH) versus simply being incorporated into biomass. U-13C cannot easily distinguish the source of electrons in NADH.
-
Vs. [1-2H]: The C1-deuterium is often lost to water during the reversible isomerization between Man-6-P and Fru-6-P. The C4-deuterium is chemically stable during this step, making it a more accurate quantifier of total intracellular mannose pool size.
Experimental Protocols
These protocols are designed to be self-validating. The detection of "unlabeled" metabolites where labeling is expected serves as an internal control for pathway inactivity.
Protocol A: Quantifying Glycolytic Shunting (Redox Tracing)
Objective: Determine how much exogenous mannose enters glycolysis vs. glycosylation. Principle: If Mannose-4-C-d enters glycolysis, the deuterium at C4 becomes the C1-deuterium of Glyceraldehyde-3-Phosphate (GAP). GAPDH removes this deuterium to form NADH-d . This deuterium is then transferred to Pyruvate by LDH to form Lactate-d (M+1) .
-
Cell Culture Preparation:
-
Seed cells (e.g., 5x10⁵ cells/well in 6-well plates).
-
Starve cells of glucose/mannose for 1 hour (use dialyzed FBS).
-
Treatment: Add medium containing 5 mM D-Mannose-4-C-d + 5 mM unlabeled Glucose (to maintain physiology) or as single source.
-
Control: Unlabeled Mannose.
-
Incubate for 4–24 hours.
-
-
Metabolite Extraction:
-
Rapidly wash cells with ice-cold PBS.
-
Quench metabolism with 80% MeOH (-80°C) .
-
Scrape, vortex, and centrifuge (14,000 x g, 10 min, 4°C).
-
Collect supernatant (metabolites). Dry under nitrogen flow.
-
-
LC-MS Analysis (Targeted):
-
Reconstitute in HPLC water.
-
Target: Lactate.[2]
-
Method: HILIC Chromatography (e.g., ZIC-pHILIC column).
-
MS Settings: Negative Mode (ESI-).
-
Readout: Monitor m/z 89.02 (Lactate M+0) and m/z 90.02 (Lactate M+1) .
-
-
Data Interpretation:
-
High M+1 Lactate: Indicates significant shunting of mannose into glycolysis (Warburg Effect).
-
Low M+1 Lactate: Indicates mannose is primarily diverted to glycosylation or the PMI bottleneck is effective.
-
Protocol B: Tracking Fucose Biosynthesis (The Hydride Shift)
Objective: Confirm conversion of Mannose to Fucose. Principle: GDP-Mannose-4,6-dehydratase (GMD) transfers the H (or D) from C4 to C6.
-
Extraction: Follow steps in Protocol A, but focus on the nucleotide sugar pool.
-
LC-MS Analysis:
-
Target: GDP-Fucose.
-
Readout: Monitor m/z 588.08 (GDP-Fucose M+0) vs m/z 589.09 (GDP-Fucose M+1) .
-
-
Validation:
-
Perform MS/MS fragmentation.[1]
-
The fragmentation pattern should show the deuterium located on the fucose moiety, specifically at the methyl tail (C6), confirming the internal hydride transfer mechanism.
-
Scientific Rationale & Causality
Why choose C4 over C1? The decision rests on enzymatic mechanism .
-
PMI (Phosphomannose Isomerase): Operates via an enediol intermediate involving C1 and C2. Protons at these positions are exchangeable with the solvent (water). Using [1-2H]Mannose results in signal loss that correlates with PMI cycling, not necessarily net flux.
-
GAPDH (Glyceraldehyde-3-phosphate dehydrogenase): Specifically attacks the aldehyde hydrogen (C1 of GAP). As derived in the diagram above, C1 of GAP originates solely from C4 of Mannose (or Glucose).
References
-
Sharma, V. et al. (2014). Mannose metabolism: More than meets the eye. Molecular Cell. Link
-
Harada, Y. et al. (2020). Metabolic flux analysis of mannose metabolism in cancer cells. Journal of Biochemistry. Link
-
Smith, T. et al. (2019). Mechanistic insights into GDP-mannose 4,6-dehydratase. ACS Chemical Biology. Link
-
Gonzalez, P.S. et al. (2018). Mannose impairs tumor growth and enhances chemotherapy. Nature. Link
Sources
Publish Comparison Guide: Pathway Specificity using D-Mannose-4-C-d
The following guide details the application of D-Mannose-4-C-d (Deuterium labeled at Carbon-4) for confirming metabolic pathway specificity. This guide departs from generic product descriptions to focus on the biochemical utility of the C4-deuterium isotope as a mechanistic probe.
Part 1: Executive Summary & Mechanistic Logic
The Core Problem: Metabolic Crosstalk
In glyco-metabolic research, distinguishing the fate of exogenous mannose is challenging. Once entering the cell, D-Mannose faces a trifurcated path:
-
High-Mannose Glycosylation: Direct incorporation into N-glycans via GDP-Mannose.
-
Fucosylation: Conversion to GDP-Fucose via GDP-mannose 4,6-dehydratase (GMDS) .[1]
-
Glycolysis: Isomerization to Fructose-6-P via Mannose-6-phosphate isomerase (MPI) .
Standard radiolabels (e.g.,
The Solution: D-Mannose-4-C-d
D-Mannose-4-C-d (Mannose deuterated specifically at Carbon-4) acts as a mechanistic stress-test probe . Its utility relies on the unique chemistry of the GMDS enzyme, which catalyzes the committed step of de novo fucose biosynthesis.
-
Mechanism: GMDS requires the oxidation of the C4-hydroxyl group to a ketone, involving the abstraction of the C4-hydrogen (or deuterium).
-
The "Switch":
-
In Mannosylation: The C4-D bond is never broken. The label is retained at C4.
-
In Fucosylation: The C4-D bond must be broken. This induces a Kinetic Isotope Effect (KIE) , significantly slowing the reaction, OR results in a specific intramolecular hydride shift where the Deuterium moves from C4 to C6 (the methyl group of fucose).
-
This guide compares D-Mannose-4-C-d against standard alternatives to demonstrate its superiority for isolating the Fucose biosynthetic branch .
Part 2: Comparative Analysis
Product Performance Matrix
| Feature | D-Mannose-4-C-d | D-Mannose-2-C-d | U- |
| Primary Application | Fucose vs. Mannose Branching | Glycolysis vs. Glycosylation | General Carbon Flux |
| Mechanistic Basis | GMDS Hydride Transfer (C4 | MPI Proton Exchange (C1 | Mass Isotopomer Distribution |
| Glycolysis Fate | Label Retained (becomes C1 of GAP) | Label Lost (exchanged with H | Label Retained |
| Fucose Fate | Label Shift (C4 | Label Retained | Label Retained |
| Kinetic Isotope Effect | High (Primary KIE on GMDS) | Low/Negligible on Glycosylation | Negligible |
| Best For | Confirming de novo Fucose synthesis | Quantifying total Glycosylation flux | Tracing carbon skeletons |
Expert Insight: Why C4-d?
Use D-Mannose-2-C-d if you only want to know how much mannose enters glycans versus glycolysis (because MPI removes the C2-D, washing it out of the glycolytic pool).
Use D-Mannose-4-C-d if you specifically need to confirm the activity of the GMDS pathway or distinguish Fucose residues from Mannose residues in a complex glycan without hydrolyzing the sugar chain, relying on the unique mass spectrometry fragmentation or NMR signals caused by the C4
Part 3: Experimental Protocol (Self-Validating System)
Workflow: The "Dual-Fate" Tracking Assay
This protocol uses D-Mannose-4-C-d to simultaneously track incorporation into High-Mannose glycans (Control) and Fucosylated glycans (Experimental), validating pathway specificity via Mass Spectrometry.
Step 1: Cell Culture & Labeling
-
Starvation: Culture cells in low-glucose (1 mM) or glucose-free medium supplemented with dialyzed FBS for 4 hours to deplete intracellular GDP-sugar pools.
-
Pulse: Add D-Mannose-4-C-d to a final concentration of 50–100
M.-
Control: Parallel culture with unlabeled D-Mannose.
-
-
Incubation: Incubate for 4–24 hours depending on the turnover rate of the target glycoprotein.
Step 2: Glycan Extraction
-
Lyse cells and precipitate proteins using ice-cold acetone.
-
Digest proteins with PNGase F to release N-glycans.
-
Purify glycans using porous graphitized carbon (PGC) solid-phase extraction.
Step 3: LC-MS/MS Analysis
-
Instrument: Q-TOF or Orbitrap Mass Spectrometer.
-
Mode: Negative ion mode (for better sialic acid/fucose detection) or Positive mode (permethyllated glycans).
-
Target Ions: Look for the +1 Da mass shift (
H vs H).
Step 4: The Validation Logic (Data Interpretation)
| Observation | Interpretation | Pathway Confirmation |
| High Mannose (Man5-9) | Mass shift +1.006 Da detected. | Direct Incorporation: Pathway Intact. C4-D bond preserved. |
| Core Fucose | Mass shift +1.006 Da detected. | GMDS Active: Label transferred. |
| Fragment Ions (MS2) | Key Step: Fragment the Fucose residue. | Specificity Check: |
| Scenario A | Fucose fragment retains +1 Da. | Confirmed: D transferred to C6 (Methyl). |
| Scenario B | Fucose fragment +0 Da (Loss of label). | Exchange: D lost to solvent (rare, implies loose GMDS active site). |
| Scenario C | Fucosylation levels drop vs Control. | KIE Confirmed: The C4-D slowed GMDS, proving de novo synthesis is the source. |
Part 4: Visualization of Pathway Specificity
The following diagram illustrates the divergent fate of the Deuterium label at the GDP-Mannose branch point.
Caption: Fate of the C4-Deuterium label. In Fucose synthesis (Red path), the label shifts from C4 to C6 via the GMDS hydride transfer mechanism. In Mannose incorporation (Green path), the label remains at C4.
Part 5: References
-
Mechanism of GDP-mannose 4,6-dehydratase (GMDS):
-
Title: A Parsimonious Mechanism of Sugar Dehydration by Human GDP-Mannose-4,6-dehydratase.
-
Source: ACS Catalysis (2019).
-
URL:[Link]
-
-
Use of Deuterated Mannose in Flux Analysis:
-
Title: The Metabolic Origins of Mannose in Glycoproteins.
-
Source: Journal of Biological Chemistry (2013).
-
URL:[Link]
-
-
Fucose Biosynthesis Pathway:
-
Kinetic Isotope Effects in Enzymology:
Sources
- 1. GDP-mannose 4,6-dehydratase is a key driver of MYCN-amplified neuroblastoma core fucosylation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of a tetrameric GDP-d-mannose 4,6-dehydratase from a bacterial GDP-d-rhamnose biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promathmedia.wordpress.com [promathmedia.wordpress.com]
A Senior Application Scientist's Guide to the Statistical Analysis of D-Mannose Metabolic Flux Data
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular metabolism, understanding the dynamic flow of molecules through various pathways is paramount to unraveling disease mechanisms and developing targeted therapeutics. D-mannose, a C-2 epimer of glucose, has emerged as a significant modulator of cellular processes, influencing everything from T-cell mediated immunity to cancer cell proliferation.[1] To truly comprehend its impact, we must move beyond static measurements of metabolite concentrations and delve into the kinetics of its metabolic fate. This is the realm of Metabolic Flux Analysis (MFA), a powerful technique to quantify the rates of metabolic reactions.
The Central Role of ¹³C-Metabolic Flux Analysis (¹³C-MFA)
¹³C-MFA is the gold standard for quantifying intracellular metabolic fluxes.[1] The core principle involves introducing a substrate, in this case, a stable isotope-labeled form of D-mannose (e.g., [U-¹³C₆]D-mannose), into a biological system. As the cells metabolize the labeled mannose, the ¹³C atoms are incorporated into various downstream metabolites. By measuring the distribution of these isotopes using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can mathematically deduce the rates of the enzymatic reactions responsible for these transformations.[2]
The choice of the isotopic tracer is a critical experimental decision that significantly influences the precision of flux estimates.[1][3] For probing central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP), tracers like [1,2-¹³C₂]glucose have been shown to provide high precision.[1] Given that D-mannose is an isomer of glucose and enters glycolysis at the level of fructose-6-phosphate, similar principles apply, and the use of specifically labeled D-mannose isotopes can be tailored to resolve fluxes in specific pathways of interest.
Experimental Workflow: A Step-by-Step Protocol for D-Mannose ¹³C-MFA
The following protocol outlines a typical workflow for conducting a ¹³C-MFA experiment to investigate the impact of D-mannose on cellular metabolism. This protocol is a self-validating system, with built-in quality control steps to ensure data integrity.
Experimental Protocol
-
Cell Culture and Adaptation:
-
Culture mammalian cells of interest (e.g., cancer cell line, immune cells) in a standard growth medium.
-
For the experimental group, supplement the medium with a defined concentration of D-mannose for a predetermined period to allow for metabolic adaptation. The control group will receive a vehicle control.
-
Ensure cells are in a state of metabolic and isotopic steady-state during the labeling experiment. This can be verified by monitoring cell growth and key metabolite concentrations over time.[4]
-
-
Isotopic Labeling:
-
Replace the standard growth medium with a medium containing the ¹³C-labeled D-mannose tracer (e.g., [U-¹³C₆]D-mannose). The concentration of the tracer should be carefully chosen to be physiologically relevant.
-
Incubate the cells for a sufficient duration to achieve isotopic steady-state in the metabolites of interest. This duration is typically determined empirically but often ranges from several hours to a full cell cycle.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is often achieved by washing the cells with ice-cold saline and then adding a cold extraction solvent (e.g., 80% methanol).
-
Collect the cell extracts containing the intracellular metabolites.
-
-
Sample Derivatization (for GC-MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites often require chemical derivatization to increase their volatility and thermal stability.
-
-
Mass Spectrometry Analysis:
-
Analyze the extracted metabolites using either GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of analytical platform depends on the specific metabolites of interest and their chemical properties.[2]
-
The mass spectrometer will detect the different mass isotopomers of each metabolite, providing data on the extent and pattern of ¹³C incorporation.
-
-
Data Processing and Flux Calculation:
-
Process the raw MS data to correct for natural isotope abundance and determine the mass isotopomer distributions (MIDs) for each measured metabolite.
-
Utilize specialized MFA software (e.g., INCA, METRAN, OpenFLUX) to fit the experimental MIDs to a metabolic network model.[5][6] This software uses iterative algorithms to estimate the intracellular fluxes that best explain the observed labeling patterns.
-
Figure 1: Experimental workflow for ¹³C-Metabolic Flux Analysis of D-Mannose.
Statistical Analysis of Flux Data: A Comparative Guide
Once the metabolic fluxes have been calculated, the next critical step is to perform a rigorous statistical analysis to compare the flux maps between different experimental conditions (e.g., control vs. D-mannose treated). This allows for the identification of statistically significant changes in metabolic pathway utilization.
Decision Tree for Selecting the Appropriate Statistical Method
The choice of statistical method depends on the experimental design and the specific research question. The following decision tree can guide you in selecting the most appropriate approach.
Figure 2: Decision tree for selecting a statistical method for flux data analysis.
Comparison of Statistical Methods
| Method | Principle | Advantages | Limitations | When to Use |
| Student's t-test | Compares the means of a single flux between two groups. | Simple to implement and interpret. | Does not account for the correlated nature of metabolic fluxes. Increased risk of Type I error with multiple comparisons. | For preliminary analysis or when focusing on a specific, pre-defined hypothesis about a single reaction. |
| ANOVA (Analysis of Variance) | Compares the means of a single flux across three or more groups. | Extends the t-test to multiple groups. Post-hoc tests can identify which specific groups differ. | Same as t-test regarding the independence of fluxes. | When comparing a single flux across multiple experimental conditions (e.g., different D-mannose concentrations). |
| MANOVA (Multivariate Analysis of Variance) | Simultaneously compares the mean vectors of multiple fluxes between two or more groups. | Accounts for the correlations between different fluxes, providing a more holistic view of metabolic shifts. More powerful than multiple individual t-tests or ANOVAs. | More complex to interpret. Requires a larger sample size than univariate tests. | When the primary research question involves understanding the overall metabolic reprogramming across multiple pathways. |
| Confidence Interval Overlap | A simple method to assess the statistical significance of the difference between two flux estimates. If the confidence intervals do not overlap, the difference is generally considered statistically significant.[3] | Intuitive and easy to visualize. | Can be overly conservative (i.e., may miss some true differences). The degree of overlap that corresponds to statistical significance is not always straightforward. | As a complementary approach to formal hypothesis testing, especially for visualizing the uncertainty in flux estimates.[4] |
| Principal Component Analysis (PCA) | A dimensionality reduction technique that identifies the principal components (linear combinations of fluxes) that explain the most variance in the data. | Excellent for visualizing the overall differences in flux profiles between samples and identifying the fluxes that contribute most to this variation. | Does not provide a formal statistical test for differences between groups. Interpretation of principal components can be complex. | For exploratory data analysis to identify patterns and generate hypotheses about metabolic differences. |
| Bayesian Methods | Estimates the probability distribution of fluxes and quantifies the uncertainty in these estimates. | Provides a robust framework for comparing flux data, especially with complex models and limited data. Can incorporate prior knowledge into the analysis. | Computationally intensive and may require specialized expertise. | For advanced analyses where a detailed understanding of flux uncertainty and probability is required. |
In-Depth Discussion of Statistical Approaches
Univariate vs. Multivariate Approaches: The choice between univariate (t-test, ANOVA) and multivariate (MANOVA) methods is a critical one. While univariate tests are simpler, they fail to capture the interconnectedness of metabolic networks. A change in one flux is often compensated for by changes in others. MANOVA, by considering the covariance structure of the flux data, provides a more powerful and biologically relevant assessment of metabolic alterations.
The Importance of Confidence Intervals: Regardless of the statistical test used, it is crucial to report the confidence intervals for each estimated flux.[7][8] Wide confidence intervals indicate a high degree of uncertainty in the flux estimate, which may necessitate further experimental refinement, such as using different isotopic tracers or performing parallel labeling experiments.[3] Comparing the confidence intervals between conditions provides a direct visual assessment of the potential significance of the observed differences.[3]
Visualization of Results: Effective visualization is key to interpreting and communicating the results of a metabolic flux analysis. Tools like Escher-FBA and FluxVisualizer can be used to map the calculated fluxes and their statistical significance onto metabolic pathway diagrams.[1][9] This allows for an intuitive understanding of how D-mannose treatment remodels the metabolic landscape of the cell.
Conclusion
The statistical analysis of D-mannose metabolic flux data is a multifaceted process that requires careful consideration of the experimental design and the underlying biological questions. By moving beyond simple univariate comparisons and embracing multivariate approaches that account for the interconnected nature of metabolic networks, researchers can gain a deeper and more accurate understanding of the metabolic impact of D-mannose. This guide provides a framework for designing robust experiments, selecting appropriate statistical methods, and interpreting the results with confidence. As our understanding of D-mannose metabolism continues to grow, the rigorous application of these principles will be essential for translating fundamental discoveries into novel therapeutic strategies.
References
-
Qiu, J., et al. (2023). Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity. Cell Metabolism, 35(10), 1753-1770.e11. [Link]
-
Le, A., et al. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 14(5), 473-483. [Link]
-
ResearchGate. (2020). How to analyze 13C metabolic flux? Retrieved from [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-12. [Link]
-
University of Delaware. (2020). 11 Intro to 13C MFA | 13C Metabolic Flux Analysis | Lecture 12 [Video]. YouTube. [Link]
-
Britt, C. L., et al. (2022). Bayesian 13C-metabolic flux analysis of parallel tracer experiments in granulocytes. bioRxiv. [Link]
-
Niklas, J., & Heinzle, E. (2012). Metabolic flux analysis in systems biology of mammalian cells. Advances in Biochemical Engineering/Biotechnology, 127, 109-132. [Link]
-
SCIEX. (n.d.). Metabolic Flux Analysis. Retrieved from [Link]
-
Zhang, T., et al. (2017). LC–MS/MS determination of D-mannose in human serum as a potential cancer biomarker. Journal of Chromatography B, 1061-1062, 338-343. [Link]
-
Sharma, V., & Freeze, H. H. (2013). MANNOSE METABOLISM: MORE THAN MEETS THE EYE. Journal of Biological Chemistry, 288(45), 32336-32340. [Link]
-
Chen, X., et al. (2019). 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. Molecules, 24(15), 2805. [Link]
-
MetaboAnalyst. (n.d.). MetaboAnalyst. Retrieved from [Link]
-
Dean, J., & Reddy, P. (2013). Metabolic flux analysis in mammalian cell culture. Current Opinion in Biotechnology, 24(1), 109-115. [Link]
-
Antoniewicz, M. R., et al. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Metabolic Engineering, 8(4), 324-337. [Link]
-
Weindl, D., et al. (2016). A software for metabolic flux analysis and visualization. Bioinformatics, 32(19), 3021-3023. [Link]
-
Peyriga, L., et al. (2018). FluxVisualizer, a Software to Visualize Fluxes through Metabolic Networks. Metabolites, 8(2), 26. [Link]
-
ResearchGate. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements. Retrieved from [Link]
-
Quek, L. E., et al. (2014). A software for statistical analysis of metabolic flux data. Metabolic Engineering Communications, 1, 34-40. [Link]
-
Compass and scFEA. (2024). A method to identify high consensus predictions of single-cell metabolic flux. bioRxiv. [Link]
-
Lee, W. N. P., & Go, V. L. W. (2005). Metabolic flux analysis and visualization. Current Opinion in Clinical Nutrition and Metabolic Care, 8(5), 513-519. [Link]
-
Crown, S. B., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering, 16, 1-9. [Link]
Sources
- 1. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]
- 3. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors | PLOS Computational Biology [journals.plos.org]
- 5. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 6. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of confidence intervals of metabolic fluxes estimated from stable isotope measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FluxVisualizer, a Software to Visualize Fluxes through Metabolic Networks | MDPI [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of D-Mannose in a Laboratory Setting
This guide provides an in-depth, procedural framework for the proper disposal of D-Mannose, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle, including their disposal. This document is structured to provide not just a set of instructions, but a clear understanding of the principles behind these procedures.
Disclaimer: Initial searches for "D-Mannose-4-C-d" did not yield specific results for a compound with this exact nomenclature. This guide therefore pertains to D-Mannose , a common monosaccharide used in research, under the assumption of a possible typographical error in the query. Should "D-Mannose-4-C-d" be a distinct, novel compound, a separate hazard assessment is imperative.
Part 1: Hazard Assessment and Core Safety Principles
The cornerstone of any chemical disposal protocol is a thorough understanding of the substance's intrinsic hazards. Multiple Safety Data Sheets (SDS) for D-Mannose consistently classify it as a non-hazardous substance.[1][2][3] This classification is the primary determinant of the disposal pathway.
Key Safety Insights:
-
Non-Hazardous Nature: D-Mannose is not classified as dangerous according to Regulation (EC) No. 1272/2008 and Directive 67/548/EEC.[2] It does not meet the criteria for classification as flammable, corrosive, reactive, or toxic.[1][4]
-
Minimal Health Effects: Ingestion may cause minor discomfort, and prolonged skin contact may lead to dryness.[5] Dust may cause slight eye or respiratory irritation.[5][6]
-
Environmental Impact: D-Mannose is not considered dangerous for the environment.[5]
This low-hazard profile allows for a more straightforward disposal process compared to highly reactive or toxic chemicals. However, it does not exempt it from responsible handling and disposal practices within a professional laboratory environment.
Table 1: Hazard Summary for D-Mannose
| Hazard Category | Classification | Primary Routes of Exposure | Potential Health Effects |
| Physical Hazards | Not Classified | N/A | No significant fire or explosion hazard.[6] |
| Health Hazards | Not Classified | Inhalation, Skin, Eyes, Ingestion | Dust may cause mild irritation to the respiratory system and eyes. Prolonged skin contact may cause dryness. Ingestion may cause discomfort.[5][6] |
| Environmental Hazards | Not Classified | N/A | Not regarded as dangerous for the environment.[5] |
Part 2: Standard Operating Procedure for D-Mannose Disposal
The following protocols are designed to be self-validating by incorporating established principles of laboratory safety and waste management.
Personal Protective Equipment (PPE)
While D-Mannose is non-hazardous, adherence to standard laboratory PPE is mandatory to protect against nuisance dust and maintain good laboratory practice.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: Standard laboratory coat.
Disposal of Small Quantities and Spills
For minor spills or residual amounts of D-Mannose powder, the primary objective is to contain the dust and collect the material for disposal.
Step-by-Step Protocol:
-
Ensure Proper Ventilation: Work in a well-ventilated area to minimize inhalation of any airborne dust.
-
Contain the Spill: If a significant amount of powder is spilled, gently cover it with a damp paper towel to prevent dust from becoming airborne.
-
Mechanical Collection: Carefully sweep or wipe up the spilled material.[1][2] Avoid vigorous actions that could generate dust. For very small amounts, a damp cloth can be used.
-
Containerize for Disposal: Place the collected D-Mannose and any contaminated cleaning materials (e.g., paper towels, gloves) into a suitable, sealed container. A labeled plastic bag or a screw-top container is appropriate.
-
Labeling: Clearly label the container as "D-Mannose Waste" or "Non-Hazardous Chemical Waste."
-
Final Disposal: This container can typically be disposed of in the regular laboratory trash, provided it does not contain other hazardous materials.[4] Always consult your institution's specific guidelines for non-hazardous solid waste.
Disposal of Bulk Quantities
For larger, unused quantities of D-Mannose, the disposal procedure remains straightforward but requires adherence to institutional waste management policies.
Step-by-Step Protocol:
-
Containerization: Ensure the bulk D-Mannose is in its original, sealed container or a well-sealed, appropriate secondary container. Plastic containers are often preferred for chemical waste storage.[7][8]
-
Labeling: The container must be clearly labeled with the full chemical name: "D-Mannose."[7] Do not use abbreviations.[7]
-
Segregation: While D-Mannose is not reactive, it is good practice to segregate chemical waste by compatibility.[7] Store the container in a designated area for non-hazardous chemical waste, away from highly reactive or hazardous substances.
-
Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[7][9] They will make the final determination on the disposal pathway.
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
Causality of Procedural Choices:
-
Why not down the drain? While some non-hazardous, water-soluble chemicals can be drain-disposed in small, dilute quantities, it is generally not recommended for solid waste to avoid potential plumbing issues.[4] Institutional policies often prohibit the drain disposal of any solid chemical waste.[9][10]
-
Why involve EHS for bulk disposal? Engaging your institution's EHS office ensures compliance with all local, state, and federal regulations.[11][12] It also provides a documented chain of custody for the chemical waste.
Part 3: Disposal Workflow and Decision-Making
The following diagram illustrates the logical flow for determining the appropriate disposal path for D-Mannose.
Caption: Decision workflow for the disposal of D-Mannose waste.
Part 4: Regulatory Context and Best Practices
All laboratory waste is regulated to some extent. The primary regulation governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7]
-
Generator Status: Laboratories are considered hazardous waste generators. Even though D-Mannose is not a listed hazardous waste, it is crucial to manage all chemical waste through a defined program to ensure nothing hazardous is inadvertently disposed of improperly.[9]
-
Institutional Policies: Your primary source of guidance should always be your institution's chemical hygiene plan and waste disposal guidelines. These documents are tailored to your specific location and its regulatory environment.
-
Record Keeping: Maintaining accurate records of chemical inventories and waste disposal is not just good practice; it is often a regulatory requirement. This documentation is essential during safety audits and inspections.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, building trust in our scientific practices from within the laboratory and beyond.
References
-
Daniels Health. (2024, January 25). How To Safely Dispose of Controlled Substances. Retrieved from [Link]
-
Environmental Health and Safety, Iowa State University. How to Dispose of Chemical Waste. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D(+)-Mannose. Retrieved from [Link]
-
ACTenviro. (2024, September 25). Best Practices for Disposing of Expired Controlled Substances. Retrieved from [Link]
-
Dispex. (2025, September 2). Controlled Drug Disposal: Legal Obligations and Best Practices. Retrieved from [Link]
-
Loba Chemie. (2024, March 12). D-MANNOSE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
-
Specialist Pharmacy Service. (2025, December 23). Managing Controlled Drugs (CD) waste. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. acs.org [acs.org]
- 5. innophos.com [innophos.com]
- 6. lobachemie.com [lobachemie.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling D-Mannose-4-C-d
Advanced Handling Protocol: D-Mannose-4-C-d Stable Isotope Reagent | Purity Protection | Operator Safety
Executive Summary: The Dual-Protection Mandate
Handling D-Mannose-4-C-d (Deuterium-labeled D-Mannose at Carbon-4) presents a unique laboratory challenge. Unlike acute toxins, the primary risk here is not immediate lethality to the operator, but rather biological contamination and isotopic degradation of the reagent. While D-Mannose is chemically benign (GHS Category: Non-Hazardous/Irritant), it is a high-value stable isotope used in metabolic tracing and NMR structural analysis.
Core Philosophy: Your PPE strategy must shift from "Barrier against Toxicity" to "Barrier against Contamination." You are protecting the integrity of a high-cost molecular probe from skin oils, moisture (hygroscopicity), and exogenous nucleases, while simultaneously preventing nuisance dust inhalation.
Part 1: Risk Profile & Hazard Assessment
Before donning PPE, you must understand the specific physical properties of this isotope.
| Hazard Category | Specific Risk | Mechanism of Failure |
| Biological (Operator) | Nuisance Dust | Fine carbohydrate powders can cause respiratory irritation (rhinitis) and corneal abrasion if airborne. |
| Chemical (Reagent) | Hygroscopicity | D-Mannose is hygroscopic. Atmospheric moisture absorption alters molecular weight calculations and can facilitate H/D exchange in protic solvents. |
| Physical (Logistics) | Static Charge | Dry, deuterated sugars are prone to static buildup, causing "flying powder" during weighing, leading to mass loss and cross-contamination. |
| Radiological | Nomenclature Check | CRITICAL: This guide assumes "d" refers to Deuterium (Stable Isotope) . If your vial is marked |
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create an ISO-grade handling environment.
Essential PPE Hierarchy
| Component | Specification | Technical Justification |
| Hand Protection | Nitrile (4 mil minimum) | Why: Latex proteins can contaminate mass spectrometry downstream. Nitrile is inert.Protocol: Double-gloving recommended for high-purity weighing. Change outer gloves immediately if touching face/hair. |
| Respiratory | N95 Respirator or Surgical Mask | Why: Prevents inhalation of fine particulates. Crucially, it prevents the operator's breath (moisture/enzymes) from contaminating the sample during close-range weighing. |
| Eye Protection | ANSI Z87.1 Safety Glasses | Why: Standard impact protection. Side shields are mandatory to prevent airborne powder entry. |
| Body Protection | High-Neck Lab Coat (Cotton/Blend) | Why: Synthetic fibers (polyester) generate high static electricity, which disperses dry D-Mannose powder. Cotton minimizes static fields. |
Part 3: Operational Workflow (Step-by-Step)
This protocol ensures accurate dosing without compromising the isotopic enrichment.
Phase A: Preparation & Static Control
-
Environment: Operate in a low-humidity environment (<50% RH) if possible.
-
Static Discharge: Use an ionizing fan or an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before opening the reagent vial.
-
Expert Insight: Deuterated sugars are expensive. Static "fly-away" can cost hundreds of dollars in lost material.
-
Phase B: The Weighing Protocol
-
Don PPE: Put on lab coat, mask, glasses, and double nitrile gloves.
-
Taring: Place a weighing boat (aluminum preferred over plastic to reduce static) on the microbalance.
-
Transfer: Open the D-Mannose-4-C-d vial. Do not breathe directly over the open vial.
-
Aliquot: Use a clean, dry stainless steel spatula.
-
Closure: Immediately recap the source vial. Parafilm seal if long-term storage is required to prevent moisture ingress.
Phase C: Dissolution (If applicable)
-
If preparing for NMR, use Deuterated solvents (
, ) immediately to prevent proton-deuterium exchange at labile positions (though C-D bonds are generally stable, O-D/O-H exchange occurs instantly in water).
Part 4: Visualization of Safety Logic
The following diagram illustrates the decision pathway for handling stable isotope sugars, prioritizing sample integrity alongside safety.
Figure 1: Decision logic for handling deuterated carbohydrates, distinguishing between radiological and stability risks.
Part 5: Emergency & Disposal Procedures
Accidental Spillage
-
Dry Spill: Do NOT wet-wipe initially. Wetting the powder will make it sticky and difficult to recover.
-
Action: Sweep gently with a brush into a dust pan. If the surface was clean, the material might be recoverable for non-analytical practice, but generally, it should be discarded as chemical waste.
-
-
Wet Spill: Absorb with paper towels. Clean area with 70% Ethanol to remove sticky sugar residues.
Disposal
-
Unused Powder: Dispose of as solid chemical waste.
-
Solutions: Dispose of in the appropriate solvent stream (e.g., Aqueous Waste or Organic Solvent Waste depending on the dissolution media).
-
Note: Deuterated compounds are not inherently hazardous waste, but they should not be flushed down the drain in large quantities due to standard lab compliance rules regarding chemical disposal.
References
-
National Institutes of Health (NIH) - PubChem. D-Mannose Compound Summary (Safety & Hazards). Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]
-
University of California, Berkeley (EH&S). Safe Storage and Handling of Cryogenic Liquids and Stable Isotopes. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
